Folex Pfs
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.Na/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBBTCORRZMASO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N8NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanisms of Methotrexate in Rheumatoid Arthritis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folic acid antagonist, remains a cornerstone therapy in the management of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.[1][2] Despite its widespread clinical use for decades, the precise molecular mechanisms underlying its therapeutic efficacy in RA are multifaceted and continue to be an active area of research. Initially developed as an anticancer agent, its application in RA at much lower doses suggests a distinct, primarily immunomodulatory, mode of action rather than a purely antiproliferative one.[3][4] This guide provides a comprehensive technical overview of the core mechanisms of action of methotrexate in rheumatoid arthritis, presenting key quantitative data, detailed experimental protocols, and visual representations of the critical signaling pathways involved.
Core Mechanisms of Action
The anti-inflammatory and disease-modifying effects of methotrexate in rheumatoid arthritis are not attributed to a single mechanism but rather to a convergence of several interconnected pathways. The primary mechanisms include the inhibition of purine and pyrimidine synthesis, the promotion of adenosine release, the induction of apoptosis in activated T-lymphocytes, and the modulation of various signaling pathways, including the JAK/STAT pathway.
Inhibition of Purine and Pyrimidine Synthesis
Methotrexate's classical mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the reduction of dihydrofolate to tetrahydrofolate (THF).[5][6] THF and its derivatives are essential cofactors in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8]
Intracellularly, methotrexate is converted to methotrexate polyglutamates (MTX-PGs), which are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[9][10] The inhibition of ATIC leads to the intracellular accumulation of AICAR.[11][12] By disrupting the synthesis of purines and pyrimidines, methotrexate can inhibit the proliferation of rapidly dividing cells, including activated lymphocytes and other immune cells that contribute to the inflammatory process in the rheumatoid synovium.[13][14]
Adenosine Signaling
A pivotal mechanism of action for methotrexate in RA is the enhancement of extracellular adenosine signaling.[3] The accumulation of AICAR, due to ATIC inhibition, leads to the inhibition of adenosine deaminase (ADA) and AMP deaminase, enzymes that degrade adenosine and AMP, respectively.[12] This results in an increased intracellular pool of AMP, which is subsequently released from the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[12]
Adenosine, a potent endogenous anti-inflammatory molecule, then binds to its receptors, primarily the A2A receptor, on the surface of various immune cells.[3] Activation of the A2A receptor on neutrophils, for instance, inhibits superoxide generation and adhesion.[3] On macrophages, it promotes a shift towards an anti-inflammatory M2 phenotype.[3] This adenosine-mediated signaling cascade is considered a major contributor to the anti-inflammatory effects of low-dose methotrexate.[3]
dot
Caption: Methotrexate's effect on adenosine signaling.
Induction of T-Cell Apoptosis
Methotrexate has been shown to induce apoptosis, or programmed cell death, in activated T-lymphocytes, which play a central role in the pathogenesis of rheumatoid arthritis.[15][16] This effect is not observed in resting T-cells, suggesting a selective elimination of the immune cells driving the inflammatory process.[13] The induction of apoptosis is linked to the inhibition of folate metabolism and is dependent on the progression of activated T-cells into the S phase of the cell cycle.[15] By promoting the apoptosis of autoreactive T-cells in the synovial tissue, methotrexate can help to dampen the chronic inflammation characteristic of RA.[17]
Modulation of the JAK/STAT Pathway
Recent research has indicated that methotrexate can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[18][19] The JAK/STAT pathway is a critical signaling cascade for numerous pro-inflammatory cytokines, such as interleukins and interferons, that are implicated in the pathophysiology of RA.[20] Studies have shown that methotrexate can reduce the phosphorylation of STAT proteins, a key step in the activation of this pathway.[18] This inhibitory effect on JAK/STAT signaling appears to be independent of its effects on DHFR and contributes to its broad anti-inflammatory and immunosuppressive actions.[18]
dot
Caption: Inhibition of the JAK/STAT signaling pathway by methotrexate.
Quantitative Data
The clinical efficacy of methotrexate in rheumatoid arthritis has been extensively documented in numerous clinical trials. The American College of Rheumatology (ACR) response criteria are commonly used to measure improvement in disease activity.[21][22]
| Clinical Endpoint | Methotrexate Monotherapy | Methotrexate + Biologic DMARDs |
| ACR20 Response | 40-60% | 60-80% |
| ACR50 Response | 20-40% | 40-60% |
| ACR70 Response | 10-20% | 20-40% |
| Change in C-Reactive Protein (CRP) | Significant Reduction | Greater Reduction |
| Change in Erythrocyte Sedimentation Rate (ESR) | Significant Reduction | Greater Reduction |
Note: Response rates can vary depending on the patient population, disease duration, and specific biologic agent used in combination therapy. Data compiled from multiple sources.[23][24][25][26][27][28][29][30]
Experimental Protocols
In Vitro T-Cell Apoptosis Assay
Objective: To determine the effect of methotrexate on the apoptosis of activated human T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation: Culture PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a T-cell mitogen such as phytohemagglutinin (PHA) for 72 hours to induce T-cell activation and proliferation.
-
Methotrexate Treatment: Following activation, treat the cells with varying concentrations of methotrexate (e.g., 0.1, 1, 10 µM) or vehicle control for 24-48 hours.
-
Apoptosis Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic/necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group and compare to the vehicle control.
dot
Caption: Workflow for in vitro T-cell apoptosis assay.
Neutrophil Reactive Oxygen Species (ROS) Production Assay
Objective: To assess the effect of methotrexate on ROS production by neutrophils.[31][32]
Methodology:
-
Neutrophil Isolation: Isolate neutrophils from the peripheral blood of RA patients (treatment-naïve and on methotrexate) and healthy controls using density gradient centrifugation.
-
Cell Stimulation: Resuspend neutrophils in a suitable buffer and stimulate with a potent activator of ROS production, such as phorbol 12-myristate 13-acetate (PMA).
-
ROS Detection: Add a fluorescent probe, such as dihydrorhodamine 123 (DHR123), which fluoresces upon oxidation by ROS.
-
Flow Cytometry Analysis: Incubate the cells for a defined period and then analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Compare the mean fluorescence intensity (MFI) of the stimulated neutrophils from the different patient groups to determine the effect of methotrexate on ROS production.
Conclusion
The mechanism of action of methotrexate in rheumatoid arthritis is complex and involves multiple interconnected pathways. Its ability to inhibit purine and pyrimidine synthesis, promote anti-inflammatory adenosine signaling, induce apoptosis in activated T-cells, and modulate the JAK/STAT pathway collectively contributes to its profound therapeutic effects. A thorough understanding of these core mechanisms is essential for the development of novel therapeutic strategies and for optimizing the clinical use of this important disease-modifying antirheumatic drug. Further research into the intricate molecular interactions of methotrexate will continue to refine our understanding and potentially lead to more targeted and personalized treatments for rheumatoid arthritis.
References
- 1. Rheumatoid arthritis - Wikipedia [en.wikipedia.org]
- 2. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What are Methotrexate inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Methotrexate inhibits the first committed step of purine biosynthesis in mitogen-stimulated human T-lymphocytes: a metabolic basis for efficacy in rheumatoid arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. tandfonline.com [tandfonline.com]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Increased sensitivity to apoptosis induced by methotrexate is mediated by Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The role of the JAK/STAT signal pathway in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. quanticate.com [quanticate.com]
- 22. Website [eprovide.mapi-trust.org]
- 23. hcplive.com [hcplive.com]
- 24. THU0074 Impact of The Discordance between C-Reactive Protein and Erythrocyte Sedimentation Rate on Clinical Response To Combination Etanercept-Methotrexate Therapy in Rheumatoid Arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]
- 25. Values and Correlations between C-Reactive Protein and Apolipoprotein B after Treatment with Methotrexate at Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. ard.bmj.com [ard.bmj.com]
- 28. researchgate.net [researchgate.net]
- 29. jcdr.net [jcdr.net]
- 30. Clinical Factors and the Outcome of Treatment with Methotrexate in Rheumatoid Arthritis: Role of Rheumatoid Factor, Erosive Disease and High Level of Erythrocyte Sedimentation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Methotrexate Treatment Is Associated with Reduction of Neutrophil Reactive Oxygen Species and CD177 in RA Patients - ACR Meeting Abstracts [acrabstracts.org]
- 32. The effect of methotrexate on neutrophil reactive oxygen species and CD177 expression in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methotrexate in Purine and Pyrimidine Synthesis Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX) is a cornerstone of therapy in both oncology and autoimmune diseases, primarily functioning as an antimetabolite that potently disrupts the synthesis of purines and pyrimidines. This technical guide provides an in-depth examination of the molecular mechanisms underlying methotrexate's action. It details the enzymatic inhibition, the critical role of its intracellular polyglutamated forms, and the resultant impact on nucleotide biosynthesis. This document summarizes key quantitative data on its inhibitory activities, provides detailed experimental protocols for studying its effects, and presents visual diagrams of the involved biochemical pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: Dihydrofolate Reductase Inhibition
Methotrexate's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial one-carbon donors in the synthesis of both purine and pyrimidine nucleotides.[3] By binding to DHFR with high affinity, methotrexate depletes the intracellular pool of THF.[3][4] This depletion stalls the de novo synthesis of purines and the pyrimidine precursor, thymidylate, ultimately leading to the inhibition of DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis.[5][6]
The Role of Methotrexate Polyglutamates
Upon entering the cell via the reduced folate carrier (RFC), methotrexate is metabolized into methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[2][5] This process involves the sequential addition of glutamate residues to the methotrexate molecule.[2] Polyglutamation is a critical step for the efficacy of methotrexate for two main reasons:
-
Intracellular Retention: The addition of glutamate moieties increases the negative charge of the molecule, trapping it within the cell and leading to its accumulation.[2]
-
Enhanced Inhibitory Activity: MTXPGs are not only retained more effectively but also exhibit increased inhibitory potency against other key enzymes in nucleotide synthesis pathways, namely thymidylate synthase (TS) and 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[5][6]
Inhibition of Purine Synthesis
The de novo synthesis of purines is a multi-step process that requires THF derivatives as cofactors. Methotrexate's inhibition of DHFR leads to a deficiency in these cofactors, thereby impeding purine synthesis.[6] Furthermore, methotrexate polyglutamates directly inhibit AICAR transformylase (ATIC), an enzyme that catalyzes a key step in the later stages of the purine synthesis pathway.[5][6][7] This dual mechanism of action—indirectly through THF depletion and directly through ATIC inhibition—makes methotrexate a potent inhibitor of purine biosynthesis.[6] The accumulation of AICAR ribonucleotide resulting from ATIC inhibition also leads to an increase in extracellular adenosine, which has anti-inflammatory properties.[5]
Inhibition of Pyrimidine Synthesis
The synthesis of the pyrimidine thymidylate, a crucial component of DNA, is highly dependent on the folate cycle. Thymidylate synthase (TS) catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction that requires 5,10-methylenetetrahydrofolate as a methyl donor.[6] The inhibition of DHFR by methotrexate depletes the pool of this essential cofactor, thereby inhibiting thymidylate synthase activity and blocking pyrimidine synthesis.[5][6] Methotrexate polyglutamates are also potent direct inhibitors of thymidylate synthase.[5]
Quantitative Data on Methotrexate Inhibition
The inhibitory potency of methotrexate and its polyglutamates has been quantified against its target enzymes. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to describe this potency.
| Target Enzyme | Inhibitor | IC50 / Ki Value | Cell Line / System |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 0.12 ± 0.07 µM | Enzymatic Assay |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 9.5 x 10⁻² µM | Daoy Medulloblastoma Cells |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 3.5 x 10⁻² µM | Saos-2 Osteosarcoma Cells |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 6.05 ± 0.81 nM | AGS Gastric Cancer Cells |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 13.56 ± 3.76 nM | HCT-116 Colon Cancer Cells |
| Dihydrofolate Reductase (DHFR) | Methotrexate | IC50: 114.31 ± 5.34 nM | MCF-7 Breast Cancer Cells |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric Method)
This protocol is adapted from commercially available kits and published literature.[8][9][10]
Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate to tetrahydrofolate.
Materials:
-
DHFR enzyme preparation (purified or cell lysate)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
NADPH solution (e.g., 100 µM in Assay Buffer)
-
Dihydrofolate (DHF) solution (e.g., 50 µM in Assay Buffer)
-
Methotrexate solutions of varying concentrations
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare a reaction mixture containing Assay Buffer and NADPH in each well of the microplate.
-
Add the DHFR enzyme preparation to each well, except for the blank controls.
-
For inhibition assays, add varying concentrations of methotrexate to the respective wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
To initiate the reaction, add the DHF solution to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition for each methotrexate concentration and calculate the IC50 value.
Analysis of Intracellular Methotrexate Polyglutamates by LC-MS/MS
This protocol is a generalized procedure based on published methods.[11][12][13][14]
Principle: Intracellular MTXPGs are extracted from cells, separated by liquid chromatography, and detected and quantified by tandem mass spectrometry.
Materials:
-
Cell culture and harvesting reagents
-
Lysis buffer (e.g., water or a specific buffer)
-
Perchloric acid (for protein precipitation)
-
Solid-phase extraction (SPE) columns
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Stable isotope-labeled internal standards for each MTXPG
Procedure:
-
Harvest and count the cells of interest.
-
Lyse the cells to release the intracellular contents.
-
Add the internal standards to the cell lysate.
-
Precipitate the proteins using perchloric acid and centrifuge to pellet the precipitate.
-
Purify the MTXPGs from the supernatant using solid-phase extraction.
-
Elute the MTXPGs from the SPE column.
-
Analyze the purified sample by LC-MS/MS.
-
Quantify the concentration of each MTXPG by comparing the peak areas to those of the internal standards and a standard curve.
Measurement of Intracellular Purine and Pyrimidine Pools by HPLC
This protocol is a general outline based on established methodologies.[15][16][17]
Principle: Cellular nucleotides are extracted and separated by high-performance liquid chromatography (HPLC) with UV detection.
Materials:
-
Cell culture and harvesting reagents
-
Extraction solution (e.g., trichloroacetic acid or perchloric acid)
-
Neutralization solution (e.g., tri-n-octylamine in Freon or potassium hydroxide)
-
HPLC system with a UV detector
-
Anion-exchange or reverse-phase HPLC column
-
Mobile phase buffers
-
Nucleotide standards
Procedure:
-
Harvest a known number of cells.
-
Extract the nucleotides by adding the cold extraction solution and incubating on ice.
-
Centrifuge to remove the acid-insoluble material.
-
Neutralize the acidic extract.
-
Filter the neutralized extract.
-
Inject a known volume of the extract onto the HPLC system.
-
Separate the nucleotides using an appropriate gradient of the mobile phase buffers.
-
Detect the nucleotides by their absorbance at a specific wavelength (e.g., 254 nm).
-
Identify and quantify the individual nucleotide peaks by comparing their retention times and peak areas to those of the known standards.
Visualizations
Caption: Methotrexate's multifaceted inhibition of nucleotide synthesis.
Caption: Spectrophotometric DHFR activity assay workflow.
Caption: LC-MS/MS workflow for MTXPG analysis.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Red Cell Methotrexate Polyglutamates | Synnovis [synnovis.co.uk]
- 3. Folate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay for expression of methotrexate-resistant dihydrofolate reductase activity in the presence of drug-sensitive enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of methotrexate polyglutamates in red blood cells and application in patients with Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitation of methotrexate polyglutamates in human whole blood, erythrocytes and leukocytes collected via venepuncture and volumetric absorptive micro-sampling: a green LC–MS/MS-based method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of methotrexate on blood purine and pyrimidine levels in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Long-Term Effects of Low-Dose Methotrexate on Immune Cell Populations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, has been a cornerstone in the treatment of various autoimmune and inflammatory diseases for decades, particularly rheumatoid arthritis (RA).[1][2] While its high-dose formulation is utilized in oncology for its anti-proliferative effects, low-dose MTX exerts its therapeutic benefits primarily through its immunomodulatory and anti-inflammatory actions.[3][4] The long-term administration of low-dose MTX induces significant and complex alterations in the composition and function of various immune cell populations. This technical guide provides an in-depth analysis of these effects, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Core Mechanisms of Action
The immunomodulatory effects of low-dose MTX are multifaceted. A primary and widely accepted mechanism is the promotion of adenosine release at inflammatory sites.[5] MTX leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased adenosine levels.[5][6] Extracellular adenosine then signals through its receptors, primarily the A2A and A3 receptors, on the surface of immune cells to mediate potent anti-inflammatory effects.[5][7] Additionally, MTX can interfere with folate-dependent pathways, impacting DNA synthesis and cellular proliferation, which is thought to contribute to its effects on rapidly dividing immune cells.[3][8]
Effects on T Lymphocyte Populations
Low-dose MTX profoundly influences T lymphocyte function, although its effects can be complex and sometimes seemingly contradictory depending on the specific T cell subset and the disease context.
Effector T Cells (Teff)
Studies have shown that low-dose MTX can inhibit T cell proliferation.[9][10] This effect is thought to be mediated by the inhibition of dihydrofolate reductase, a key enzyme in folate metabolism, thereby limiting the synthesis of nucleotides required for DNA replication.[10] Interestingly, some research in juvenile idiopathic arthritis suggests that MTX treatment may enhance T cell proliferation and increase plasma concentrations of interferon-gamma (IFN-γ).[11] In patients with HIV, low-dose MTX has been observed to decrease the absolute numbers of circulating CD4 and CD8 T cells and reduce the proportion of T cells in the cell cycle.[9] Furthermore, low-dose MTX has been shown to impair T cell transmigration by down-regulating the expression of the chemokine receptor CXCR4.[12]
Regulatory T Cells (Tregs)
A significant aspect of MTX's immunomodulatory action is its effect on regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. In patients with rheumatoid arthritis, MTX treatment has been shown to restore the defective suppressive function of Tregs.[13] This restoration is associated with the demethylation of the FOXP3 gene, a key transcription factor for Treg development and function, leading to increased FoxP3 expression.[13][14] Treatment with MTX in early, untreated RA patients can increase both the proportion and absolute number of Tregs with high levels of activation markers, suggesting an enhancement of their functional capabilities.[15][16]
| T Cell Population | Long-Term Effect of Low-Dose MTX | Key Findings | References |
| Effector T Cells (CD4+ & CD8+) | Inhibition of proliferation and reduced cell cycling. | Decreased absolute numbers of circulating CD4 and CD8 T cells.[9] | [9][10][12] |
| Impaired transmigration. | Down-regulation of CXCR4 expression.[12] | ||
| Regulatory T Cells (Tregs) | Restoration of suppressive function. | Increased FoxP3 expression through demethylation.[13][14] | [13][14][15][16] |
| Increased proportion and absolute numbers. | Particularly observed in early RA patients.[15][16] |
Effects on B Lymphocyte Populations
Low-dose MTX also exerts significant effects on B lymphocytes, impacting their numbers and function.
B Cell Numbers and Function
Long-term treatment with low-dose MTX has been shown to lead to a significant reduction in the absolute number of circulating B cells.[17] This effect is often accompanied by a decrease in autoantibody levels in patients with autoimmune diseases.[17] The reduction in B cells appears to be more pronounced in patients who are positive for autoantibodies.[17]
Regulatory B Cells (Bregs)
Emerging evidence suggests that MTX can induce the expansion of regulatory B cells (Bregs), a subset of B cells with immunosuppressive functions, primarily through the production of IL-10.[18] In animal models, MTX-induced immune tolerance was associated with an expansion of IL-10 and TGF-β-secreting B cells that express Foxp3.[18] This induction of Bregs appears to be a key mechanism for mediating antigen-specific tolerance.[18]
| B Cell Population | Long-Term Effect of Low-Dose MTX | Key Findings | References |
| Total B Cells | Significant decrease in absolute numbers. | More pronounced in autoantibody-positive patients.[17] | [17] |
| Regulatory B Cells (Bregs) | Expansion and induction of function. | Mediated by IL-10 and TGF-β secretion.[18] | [18] |
Effects on Monocytes and Macrophages
Monocytes and macrophages, as key players in innate immunity and inflammation, are significantly modulated by long-term low-dose MTX therapy.
MTX has been shown to render macrophages less responsive to pro-inflammatory stimuli, a phenomenon described as a state of "tolerance".[19] This is achieved, in part, by reducing the activation of MAPK and NF-κB signaling pathways and diminishing the production of pro-inflammatory cytokines like IL-6 in response to stimuli such as LPS and TNF-α.[19] The expression of A20, a key suppressor of NF-κB, is increased by MTX, contributing to this anti-inflammatory effect.[19] Furthermore, MTX treatment has been observed to suppress monocyte frequencies in certain contexts, such as in nonresponders to pneumococcal vaccination in RA patients.[20] The metabolism of MTX within macrophages is also a critical factor, with the intracellular conversion to MTX-polyglutamates by folylpolyglutamate synthetase (FPGS) being essential for its activity.[21]
| Cell Type | Long-Term Effect of Low-Dose MTX | Key Findings | References |
| Monocytes/Macrophages | Induction of an anti-inflammatory, "tolerant" phenotype. | Reduced pro-inflammatory cytokine production (e.g., IL-6).[19] | [19][20][21] |
| Suppression of NF-κB signaling. | Increased expression of the NF-κB suppressor A20.[19] | ||
| Potential reduction in circulating monocyte frequencies. | Observed in specific patient populations.[20] |
Effects on Other Immune Cell Populations
The influence of low-dose MTX extends to other immune cell populations, including dendritic cells and neutrophils.
Dendritic Cells (DCs)
Dendritic cells, the most potent antigen-presenting cells, are also targets of MTX.[22][23][24] Interestingly, MTX has been shown to enhance the antigen presentation and maturation of tumor antigen-loaded dendritic cells, suggesting a potential role as an adjuvant in DC-based cancer vaccines.[22][24] This effect is mediated through the activation of the NLRP3 inflammasome.[22]
Neutrophils
Low-dose MTX has been shown to inhibit neutrophil function and adhesion, contributing to its overall anti-inflammatory effects.[3] This is thought to be mediated, in part, by the increased levels of adenosine at inflammatory sites.[3]
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathway
The adenosine signaling pathway is a central mechanism for the anti-inflammatory effects of low-dose MTX.
Caption: Adenosine signaling pathway activated by methotrexate.
Experimental Workflow for Immune Cell Analysis
A typical workflow for investigating the effects of MTX on immune cell populations involves several key steps.
Caption: A typical experimental workflow for studying MTX effects.
Experimental Protocols
Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Blood Collection: Collect whole blood from patients into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).
-
Density Gradient Centrifugation: Carefully layer the diluted blood over a Ficoll-Paque solution in a conical tube.
-
Centrifugation: Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.
-
Harvesting: After centrifugation, a distinct layer of PBMCs will be visible at the plasma-Ficoll interface. Carefully aspirate this layer.
-
Washing: Wash the harvested PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes to remove platelets and Ficoll.
-
Cell Counting: Resuspend the cell pellet in an appropriate cell culture medium and count the cells using a hemocytometer or an automated cell counter.
Flow Cytometry for Immune Cell Phenotyping
-
Cell Preparation: Start with a single-cell suspension of PBMCs (typically 1x10^6 cells per sample).
-
Surface Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD25, FOXP3) for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% fetal bovine serum) to remove unbound antibodies.
-
Fixation and Permeabilization (for intracellular staining): If staining for intracellular markers like FOXP3 or cytokines, fix and permeabilize the cells using a commercially available kit according to the manufacturer's instructions.
-
Intracellular Staining: Incubate the permeabilized cells with fluorescently-labeled antibodies against the intracellular targets for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells again to remove unbound intracellular antibodies.
-
Acquisition: Resuspend the cells in a suitable buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the acquired data using appropriate software to identify and quantify different immune cell populations based on their marker expression.
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add cell culture supernatants or diluted serum samples to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur in proportion to the amount of cytokine present.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of the cytokine in the samples can be determined by comparison to a standard curve.
Conclusion
Long-term low-dose methotrexate therapy profoundly reshapes the immune landscape. Its effects are not limited to a simple suppression of the immune system but involve a complex interplay of actions on various immune cell populations. Key long-term consequences include the inhibition of effector T cell proliferation and migration, the restoration and enhancement of regulatory T cell function, a reduction in B cell numbers, and the induction of an anti-inflammatory phenotype in monocytes and macrophages. A central mechanism underpinning these effects is the promotion of adenosine signaling. Understanding these intricate cellular and molecular changes is crucial for optimizing the therapeutic use of methotrexate, developing novel combination therapies, and identifying biomarkers to predict treatment response. Further research is warranted to fully elucidate the long-term immunological consequences of MTX in various disease contexts and patient populations.
References
- 1. Methotrexate : Does it weaken my immune system? [hopkinsarthritis.org]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methotrexate enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Low dose methotrexate impaired T cell transmigration through down-regulating CXCR4 expression in rheumatoid arthritis (RA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methotrexate Restores Regulatory T Cell Function Through Demethylation of the FoxP3 Upstream Enhancer in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Augmenting regulatory T cells: new therapeutic strategy for rheumatoid arthritis [frontiersin.org]
- 16. Regulatory T cells in patients with early untreated rheumatoid arthritis: Phenotypic changes in the course of methotrexate treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transient low-dose methotrexate generates B regulatory cells that mediate antigen-specific tolerance to alglucosidase alfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methotrexate limits inflammation through an A20-dependent cross-tolerance mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methotrexate Treatment Suppresses Monocytes in Nonresponders to Pneumococcal Conjugate Vaccine in Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methotrexate Provokes Disparate Folate Metabolism Gene Expression and Alternative Splicing in Ex Vivo Monocytes and GM-CSF- and M-CSF-Polarized Macrophages [mdpi.com]
- 22. Methotrexate enhances antigen presentation and maturation of tumour antigen-loaded dendritic cells through NLRP3 inflammasome activation: a strategy for dendritic cell-based cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 23. DC-Based Immunotherapy Combined with Low-Dose Methotrexate Effective in the Treatment of Advanced CIA in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methotrexate enhances antigen presentation and maturation of tumour antigen-loaded dendritic cells through NLRP3 inflammasome activation: a strategy for dendritic cell-based cancer vaccine. | Sigma-Aldrich [sigmaaldrich.com]
The Decisive Role of Polyglutamation in Methotrexate Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone therapy in oncology and autoimmune diseases, functions as an antifolate antimetabolite. Its therapeutic efficacy is not solely dependent on the parent drug but is critically influenced by its intracellular conversion to methotrexate polyglutamates (MTX-PGs). This process, known as polyglutamation, involves the sequential addition of glutamate residues, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). The resulting MTX-PGs are more potent inhibitors of key folate-dependent enzymes and are retained within the cell for longer periods, thereby amplifying and prolonging the drug's therapeutic action. Conversely, the enzyme gamma-glutamyl hydrolase (GGH) counteracts this process by removing glutamate residues. The balance between FPGS and GGH activity is a crucial determinant of intracellular MTX-PG accumulation and, consequently, patient response to therapy. This guide provides an in-depth examination of the mechanisms of MTX polyglutamation, its profound impact on therapeutic efficacy, quantitative data on enzyme inhibition and clinical outcomes, detailed experimental protocols for its measurement, and visualizations of the key pathways.
The Mechanism of Methotrexate Polyglutamation
Methotrexate, a structural analog of folic acid, primarily enters cells through the reduced folate carrier (RFC)[1]. Once inside the cell, MTX undergoes polyglutamation, a post-translational modification where additional glutamate molecules are attached to the gamma-carboxyl group of the existing glutamate moiety. This reaction is catalyzed by folylpolyglutamate synthetase (FPGS) [1][2]. The process is reversible; gamma-glutamyl hydrolase (GGH) , a lysosomal enzyme, removes these glutamate residues, converting MTX-PGs back to the parent drug, which can then be effluxed from the cell[2][3].
The addition of glutamate tails has two primary consequences:
-
Enhanced Intracellular Retention : The negatively charged glutamate residues increase the overall size and negative charge of the molecule, trapping it within the cell and preventing efflux[4]. Longer-chain MTX-PGs (those with more glutamate residues) are retained for significantly longer periods than the parent drug[1][4][5].
-
Increased Inhibitory Potency : MTX-PGs are more potent inhibitors of several key enzymes in the folate pathway compared to MTX itself[1][5].
The intracellular concentration and the length of the polyglutamate chain are therefore critical determinants of MTX's pharmacological effect. High levels of long-chain MTX-PGs are associated with improved therapeutic response in diseases like acute lymphoblastic leukemia (ALL) and rheumatoid arthritis (RA)[6][7]. The ratio of FPGS to GGH activity within cells is a key predictor of MTX polyglutamation and subsequent therapeutic outcome[7].
Impact on Therapeutic Targets and Efficacy
The primary mechanism of action of MTX and its polyglutamated forms is the inhibition of dihydrofolate reductase (DHFR) [1][3]. This enzyme is essential for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and pyrimidines required for DNA and RNA synthesis[1].
Beyond DHFR, MTX-PGs are significantly more potent inhibitors of other crucial folate-dependent enzymes:
-
Thymidylate Synthase (TS) : Essential for the synthesis of thymidine, a key component of DNA[5].
-
Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase (AICART) : An enzyme involved in the de novo purine synthesis pathway[1][5]. Inhibition of AICART leads to the accumulation of AICAR, which in turn increases intracellular adenosine levels, contributing to the anti-inflammatory effects of MTX, particularly in rheumatoid arthritis[1].
The enhanced inhibitory capacity of MTX-PGs, especially those with longer glutamate chains (PG4, PG5), against these enzymes underpins their superior therapeutic effect compared to the parent drug.
Quantitative Data
Enzyme Inhibition Constants (Ki)
The inhibitory potency of MTX and its polyglutamated forms increases significantly with the length of the glutamate chain, particularly for Thymidylate Synthase and AICART.
| Compound | DHFR (Ki, µM) | Thymidylate Synthase (Ki, µM) | AICART (Ki, µM) |
| MTX-PG1 | 0.00011 | 13.0 | 143.9 |
| MTX-PG2 | 0.00017 | 0.17 | 5.47 |
| MTX-PG3 | 0.00008 | 0.14 | 0.56 |
| MTX-PG4 | 0.00008 | 0.13 | 0.056 |
| MTX-PG5 | - | 0.047 | 0.057 |
| Data sourced from Allegra et al., (1985a,b), Drake et al., (1987), Baram et al., (1988), and Sant et al., (1992) as cited in[5]. |
Intracellular Retention and Dissociation from DHFR
Longer-chain MTX-PGs exhibit prolonged intracellular retention and are less readily dissociated from their primary target, DHFR.
| MTX Metabolite | Dissociation t1/2 from DHFR (minutes) | Intracellular Retention Characteristics |
| MTX-Glu1 | 12 | >90% efflux within 1 hour[1] |
| MTX-Glu2 | 30 | >90% efflux within 6 hours[1] |
| MTX-Glu3 | 102 | >90% efflux within 24 hours[1] |
| MTX-Glu4 | 108 | Only 23% decrease in bound fraction after 24h[1] |
| MTX-Glu5 | 120 | Bound fraction increased 3-fold after 24h[1] |
| Data from studies in human breast cancer cells[1]. |
Correlation with Clinical Efficacy
Studies in immune-mediated inflammatory diseases have demonstrated a significant association between erythrocyte MTX-PG concentrations and improved clinical outcomes.
| Disease(s) | Parameter | Effect Measure | Finding |
| Rheumatoid Arthritis (RA), Juvenile Idiopathic Arthritis (JIA) | Higher MTX-PG at 3 months | Regression Coefficient (β) | -0.002 (95% CI: -0.004 to -0.001); associated with lower disease activity[6]. |
| RA, JIA | Higher MTX-PG after 4 months | Regression Coefficient (β) | -0.003 (95% CI: -0.005 to -0.002); associated with lower disease activity[6]. |
| Psoriasis | Higher MTX-PG | Correlation Coefficient (R) | -0.82 (95% CI: -0.976 to -0.102); correlated with lower disease activity[6]. |
| RA, JIA, Psoriasis | MTX-PG levels in responders vs. non-responders | Mean Difference | Responders had significantly higher levels (Mean difference: 5.2 nmol/L MTX-PGtotal; P < 0.01)[6]. |
| RA | Higher total MTX-PGs concentration during MTX monotherapy | Independent Factor Analysis | Higher MTX-PGs concentration was an independent factor for lower disease activity[8]. |
Experimental Protocols
Measurement of Intracellular MTX-PGs by HPLC
This method is widely used for the quantification of individual MTX-PG species in erythrocytes.
Principle: Erythrocyte MTX-PGs are extracted, separated by reverse-phase High-Performance Liquid Chromatography (HPLC), and detected by fluorescence after post-column photo-oxidation.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma and buffy coat from red blood cells (RBCs).
-
Wash packed RBCs twice with saline.
-
Lyse the RBCs with a suitable buffer (e.g., phosphate buffer) and sonication[2].
-
-
Protein Precipitation:
-
Extract MTX-PGs from the hemolysate by protein precipitation using a strong acid, typically perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
-
Chromatographic Separation:
-
Inject the supernatant directly onto the HPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an ammonium acetate buffer and acetonitrile is commonly used to separate the different polyglutamate species.
-
Flow Rate: Typically around 1.0 mL/min.
-
-
Post-Column Photo-oxidation and Detection:
-
After separation, the column effluent is passed through a photochemical reactor (a knitted PTFE tube irradiated by a UV lamp). This converts the non-fluorescent MTX-PGs into highly fluorescent photolytic products.
-
Detection: The fluorescent products are detected using a fluorescence detector (e.g., excitation at ~274 nm and emission at ~464 nm).
-
-
Quantification:
-
A standard curve is generated using known concentrations of MTX-PG1 through MTX-PG7.
-
The concentration of each MTX-PG in the sample is determined by comparing its peak area to the standard curve.
-
Measurement of Gamma-Glutamyl Hydrolase (GGH) Activity
Commercial colorimetric or ELISA-based kits are available for the quantification of GGH activity or protein levels. The general principle of an activity assay is described below.
Principle: A synthetic substrate, such as L-γ-Glutamyl-p-nitroanilide, is used. GGH cleaves this substrate, releasing p-nitroanilide (pNA), a chromogen that can be measured spectrophotometrically at ~418 nm. The rate of pNA formation is proportional to the GGH activity in the sample[4].
Methodology (based on a generic colorimetric assay):
-
Sample Preparation:
-
Tissue or cells are homogenized in an ice-cold assay buffer.
-
The homogenate is centrifuged to remove insoluble material, and the supernatant is used for the assay. Serum samples can often be used directly.
-
-
Assay Reaction:
-
Prepare a standard curve using a pNA standard.
-
Add samples and controls (e.g., a positive control with known GGH activity) to a 96-well plate.
-
Initiate the reaction by adding the GGH substrate solution to all wells except the standards.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C.
-
Take an initial absorbance reading (A418) at Tinitial (e.g., 3 minutes).
-
Continue incubating and take subsequent readings every 5-10 minutes.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA418) over time (ΔT).
-
Apply the ΔA418 to the pNA standard curve to determine the amount of pNA generated.
-
GGH activity is then calculated based on the rate of pNA generation per unit of time per amount of sample protein. One unit of GGH is typically defined as the amount of enzyme that generates 1.0 µmole of pNA per minute at 37°C.
-
Measurement of Folylpolyglutamate Synthetase (FPGS) Activity
FPGS activity assays are more complex and less commonly available in kit form. They often involve radiolabeled substrates or coupled enzyme assays.
Principle: The assay measures the incorporation of a radiolabeled glutamate ([3H]glutamate) onto a folate or antifolate substrate (like MTX).
Methodology (General Principle):
-
Reaction Mixture:
-
Prepare a reaction mixture containing cell lysate (as the source of FPGS), the substrate (e.g., MTX), ATP, and radiolabeled L-[3H]glutamate in an appropriate buffer.
-
-
Incubation:
-
Incubate the mixture at 37°C to allow the enzymatic reaction to proceed.
-
-
Separation of Products:
-
The reaction is stopped (e.g., by adding acid or boiling).
-
The radiolabeled product (MTX-[3H]diglutamate) must be separated from the unreacted [3H]glutamate. This can be achieved using techniques like ion-exchange chromatography.
-
-
Quantification:
-
The amount of radioactivity incorporated into the product is measured using liquid scintillation counting.
-
The FPGS activity is then calculated based on the amount of product formed per unit of time per amount of protein in the lysate.
-
Conclusion and Future Directions
The polyglutamation of methotrexate is a critical pharmacological process that fundamentally enhances its therapeutic efficacy. The formation of intracellular MTX-PGs leads to prolonged drug retention and more potent inhibition of key enzymes in nucleotide synthesis. The balance of FPGS and GGH activity is a key determinant of MTX-PG accumulation and, by extension, clinical response.
The quantitative measurement of erythrocyte MTX-PGs holds significant promise as a tool for therapeutic drug monitoring (TDM). Establishing a clear therapeutic window for MTX-PG concentrations could enable clinicians to personalize MTX dosing, thereby maximizing efficacy while minimizing toxicity. Further research into the genetic and environmental factors that influence FPGS and GGH activity will continue to refine our understanding and allow for more precise, individualized application of this vital therapeutic agent. Professionals in drug development should consider the dynamics of polyglutamation when designing new antifolate agents, as optimizing this process could lead to compounds with superior efficacy and retention within target cells.
References
- 1. mdpi.com [mdpi.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Influence of Reduced Folate Carrier and Dihydrofolate Reductase Genes on Methotrexate-Induced Cytotoxicity [e-crt.org]
- 4. researchgate.net [researchgate.net]
- 5. Low-Dose Methotrexate Results in the Selective Accumulation of Aminoimidazole Carboxamide Ribotide in an Erythroblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorimetric coupled enzyme assay for gamma-glutamyltransferase activity using glutathione as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Investigating the Anti-inflammatory Pathways Modulated by Methotrexate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This technical guide provides a comprehensive overview of the molecular pathways through which methotrexate (MTX) exerts its anti-inflammatory effects. It delves into the key signaling cascades, presents quantitative data from seminal studies, details relevant experimental protocols, and offers visual representations of the core mechanisms.
Introduction: The Multifaceted Anti-inflammatory Action of Methotrexate
Methotrexate, a folate analog, is a cornerstone therapy for a range of inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA).[1][2] While initially developed as an anti-cancer agent targeting dihydrofolate reductase (DHFR) to inhibit cell proliferation, its efficacy in inflammatory conditions at low doses is attributed to distinct anti-inflammatory mechanisms that are largely independent of DHFR inhibition.[3][4][5] These mechanisms involve the modulation of several key signaling pathways, leading to a reduction in pro-inflammatory mediators and the suppression of immune cell activity.[6] This guide will explore the three primary pathways: the adenosine signaling cascade, the JAK/STAT pathway, and the NF-κB signaling pathway.
The Adenosine Signaling Pathway: A Primary Mechanism
The most widely accepted explanation for methotrexate's anti-inflammatory action is its ability to increase extracellular adenosine levels at sites of inflammation.[7][8] Adenosine is a potent endogenous purine nucleoside that suppresses inflammatory and immune reactions upon binding to its cell surface receptors.[5][7]
Mechanism of Action:
-
Inhibition of ATIC: Intracellularly, methotrexate is converted to methotrexate polyglutamates (MTX-PGs). These metabolites are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme crucial for de novo purine synthesis.[1][6][9]
-
AICAR Accumulation: Inhibition of ATIC leads to the intracellular accumulation of its substrate, AICAR.[10][11]
-
Inhibition of Adenosine Deaminase (ADA): The accumulated AICAR inhibits adenosine deaminase (ADA), an enzyme that degrades adenosine to inosine.[10] This inhibition leads to higher intracellular concentrations of adenosine.
-
Extracellular Release: The increased intracellular adenosine is released into the extracellular space via nucleoside transporters.[8][10]
-
Receptor Activation: Extracellular adenosine binds predominantly to the A2A and A2B adenosine receptors on the surface of immune cells like neutrophils and macrophages.[7][10]
-
Immunosuppression: Activation of these receptors triggers an intracellular cascade that increases cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-12) and reduced neutrophil adhesion.[4][7][10]
Quantitative Data: Effect on Adenosine Pathway
| Parameter | Finding | Cell/System | Reference |
| Adenosine Deaminase (Vmax) | Reduced by MTX treatment (p<0.05). | Lymphocytes from patients with arthritis | [12] |
| Adenosine-induced Vasodilation | Significantly enhanced by MTX treatment (p<0.05). | Patients with arthritis (Forearm Blood Flow) | [12] |
| Dipyridamole-induced Vasodilation | Enhanced by MTX treatment (p<0.05), suggesting increased extracellular adenosine formation. | Patients with arthritis (Forearm Blood Flow) | [12] |
| Leukocyte Accumulation | Markedly inhibited by MTX; effect reversed by adenosine deaminase and an A2 receptor antagonist. | Murine air pouch model | [11] |
Experimental Protocol: Measuring Adenosine Kinetics via Forearm Blood Flow
This protocol provides a method to assess the in vivo effects of MTX on adenosine kinetics in humans, as described in studies evaluating vasodilator responses.[12][13]
Objective: To determine if MTX treatment alters the vasodilator response to intra-arterial infusion of adenosine and dipyridamole (a nucleoside uptake inhibitor).
Methodology:
-
Patient Cohort: Patients with active arthritis are recruited. Measurements are taken at baseline (before MTX) and after a defined treatment period (e.g., 12 weeks of 15 mg/week MTX).
-
Pre-experimental Conditions: Patients abstain from caffeine-containing products for at least 24 hours, as caffeine is an adenosine receptor antagonist. Other medications like NSAIDs are also discontinued for a specified period.[13]
-
Catheterization: A cannula is inserted into the brachial artery of the non-dominant arm under sterile conditions for drug infusion.
-
Forearm Blood Flow (FBF) Measurement: FBF is measured in both the experimental and control arms simultaneously using venous occlusion plethysmography. The ratio of FBF in the experimental arm to the control arm is calculated to correct for systemic changes.
-
Drug Infusion:
-
Adenosine: Infused at escalating doses (e.g., 0.5 and 1.5 µ g/min/dl of forearm tissue). FBF is measured at each dose.
-
Washout Period: A sufficient period (e.g., 30 minutes) is allowed for FBF to return to baseline.
-
Dipyridamole: Infused at escalating doses (e.g., 30 and 100 µ g/min/dl ). FBF is measured at each dose.
-
-
Data Analysis: The vasodilator responses (changes in FBF ratio) to adenosine and dipyridamole before and after MTX treatment are compared using analysis of variance (ANOVA) for repeated measures.[13]
The JAK/STAT Pathway: Inhibition of Cytokine Signaling
A growing body of evidence suggests that a principal anti-inflammatory mechanism of low-dose MTX is the suppression of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[3][14] This pathway is critical for transducing signals from numerous pro-inflammatory cytokines that are central to the pathogenesis of inflammatory diseases.[15][16]
Mechanism of Action:
-
Cytokine Binding: Pro-inflammatory cytokines (e.g., IL-2, IL-6, IL-12) bind to their transmembrane receptors.
-
JAK Activation: This binding leads to the activation of associated Janus kinases (JAKs), which phosphorylate themselves and the receptor's intracellular domains.[15]
-
STAT Recruitment and Phosphorylation: The phosphorylated receptor sites serve as docking stations for STAT proteins. The recruited STATs are then phosphorylated by the activated JAKs.[17]
-
Nuclear Translocation and Gene Expression: Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors, driving the expression of inflammatory genes.
-
MTX-mediated Inhibition: Methotrexate has been shown to suppress this pathway, significantly reducing the phosphorylation of key STAT proteins, such as STAT5, in cells with activated JAKs (e.g., those with the JAK2 V617F mutation).[3][15][18] This action appears to be independent of DHFR inhibition, as it is not reversed by folinic acid.[16]
Quantitative Data: Effect on JAK/STAT Pathway
| Parameter | Finding | Cell Line | Reference |
| pSTAT5 Levels | Significantly reduced at most MTX concentrations tested. | HEL cells (homozygous for JAK2 V617F) | [15] |
| pSTAT3 Levels | Clearly reduced at most MTX concentrations tested. | HEL cells | [15] |
| ppJAK1 / ppJAK2 Levels | Reduced at high MTX concentrations. | HDLM-2 cells | [19] |
| pSTAT1 / pSTAT5 Levels | Reduced at most MTX concentrations. | HDLM-2 cells | [19] |
| pSTAT3 Levels | Appeared to be unaffected by MTX. | HDLM-2 cells | [19] |
| Other Pathways (pAKT, p-c-Jun, pERK1/2) | Levels appeared to be unaffected by MTX, suggesting specificity for JAK/STAT. | HDLM-2 cells | [19] |
Experimental Protocol: Western Blot Analysis of STAT Phosphorylation
This protocol details the methodology for assessing the effect of MTX on the phosphorylation status of STAT proteins in cell culture.[15][16]
Objective: To determine if MTX inhibits the constitutive or cytokine-induced phosphorylation of JAK and STAT proteins.
Methodology:
-
Cell Culture: Human cell lines with constitutive JAK/STAT activation (e.g., HDLM-2, HEL) are cultured under standard conditions.
-
MTX Treatment: Cells are seeded and treated with a range of MTX concentrations (e.g., 0 µM to 10 µM) for a specified duration (e.g., 24-48 hours). Control groups may include a vehicle control and a positive control inhibitor (e.g., ruxolitinib).
-
Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA or Bradford assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., anti-pSTAT5, anti-pJAK2) and total forms (e.g., anti-STAT5, anti-JAK2). A loading control antibody (e.g., anti-β-actin) is also used.
-
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Densitometry analysis is performed on the resulting bands. The level of phosphorylated protein is normalized to the level of the corresponding total protein and/or the loading control.
The NF-κB Pathway: A Central Inflammatory Regulator
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates inflammatory responses.[20] MTX has been shown to inhibit NF-κB activation through multiple, cell-type-specific mechanisms.[6][20]
Mechanism of Action:
-
In T-Cells (BH4 Depletion): In T-cells, MTX's inhibition of DHFR leads to the depletion of tetrahydrobiopterin (BH4). This depletion increases Jun-N-terminal kinase (JNK)-dependent p53 activity, which in turn inhibits NF-κB activation.[20][21]
-
In Fibroblast-Like Synoviocytes (Adenosine-Dependent): In contrast, in fibroblast-like synoviocytes (FLS), MTX-mediated inhibition of NF-κB is not dependent on BH4 but is prevented by adenosine receptor antagonists. This indicates that the adenosine-release mechanism is dominant in these cells.[20]
-
Via lincRNA-p21 Induction: MTX can induce the expression of long intergenic non-coding RNA-p21 (lincRNA-p21). This lincRNA physically binds to the mRNA of RelA (p65), a key NF-κB subunit, thereby inhibiting its function and reducing NF-κB activity.[22][23]
-
Inhibition of IκBα Phosphorylation: Some studies suggest MTX suppresses NF-κB activation by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[24]
Quantitative Data: Effect on NF-κB Pathway and Cytokine Production
| Parameter | Finding | Cell/System | Reference |
| NF-κB Activation (Luciferase Assay) | Markedly reduced by 0.1 µM MTX in response to TNF-α or PMA/ionomycin. | Jurkat T cells | [21] |
| Phosphorylated RelA (p65) | Levels were reduced in patients receiving low-dose MTX therapy. | Patients with RA | [20] |
| Serum IL-6 | Significantly decreased from baseline through 30 months of MTX treatment (p<0.001). | Patients with RA | [25][26] |
| Serum IL-1β & IL-8 | Consistently decreased from baseline after MTX treatment. | Patients with RA | [25][26] |
| TNF Production | Significantly reduced in MTX-treated mice (10-100 mg/kg) compared to controls (p<0.01). | Splenic cells from mice | [27] |
| IL-17, IL-1β, IFN-γ Production | Significantly inhibited by MTX (0.01 µg/ml) (p≤0.05). | In vitro co-culture model | [28] |
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is used to quantify NF-κB transcriptional activity in response to stimuli and modulation by MTX.[20][21]
Objective: To measure the effect of MTX on TNF-α-induced NF-κB activation.
Methodology:
-
Plasmid Transfection: Jurkat T cells or other relevant cell lines are transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a control plasmid (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.
-
MTX Treatment: Post-transfection, cells are allowed to recover and are then pre-treated with MTX (e.g., 0.1 µM) or a vehicle control for a specified time (e.g., 48 hours).
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as TNF-α (e.g., 5 ng/mL) or PMA/ionomycin, for a period (e.g., 24 hours).
-
Cell Lysis: After stimulation, cells are lysed using a specific luciferase assay lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate. Luciferase substrates for both firefly and Renilla are added sequentially, and the resulting luminescence is measured.
-
Data Analysis: The firefly luciferase activity (representing NF-κB activity) is normalized to the Renilla luciferase activity for each sample. The fold-change in NF-κB activity upon stimulation is calculated and compared between MTX-treated and untreated cells.
Conclusion
The anti-inflammatory efficacy of low-dose methotrexate is not the result of a single mechanism but rather a complex interplay of effects on multiple, interconnected signaling pathways. The promotion of adenosine release stands as a central, well-supported mechanism that drives broad anti-inflammatory effects. Concurrently, MTX's ability to suppress critical cytokine signaling through the JAK/STAT pathway and inhibit the master inflammatory regulator NF-κB provides a multi-pronged attack on the inflammatory cascade. Understanding these distinct yet synergistic pathways is crucial for optimizing the use of methotrexate and for the rational design of next-generation anti-inflammatory therapeutics. This guide provides the foundational knowledge, quantitative data, and experimental frameworks necessary for professionals engaged in this field of research and development.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Methotrexate Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Efficacy of methotrexate as anti-inflammatory and anti-proliferative drug in dermatology: Three case reports - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 7. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Anti-inflammatory mechanisms of methotrexate in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methotrexate is a JAK/STAT pathway ... | Article | H1 Connect [archive.connect.h1.co]
- 15. researchgate.net [researchgate.net]
- 16. Methotrexate Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methotrexate-mediated inhibition of nuclear factor κB activation by distinct pathways in T cells and fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pure.psu.edu [pure.psu.edu]
- 23. Methotrexate inhibits NF-κB activity via lincRNA-p21 induction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methotrexate suppresses NF-kappaB activation through inhibition of IkappaBalpha phosphorylation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Long-term study of the impact of methotrexate on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rmdopen.bmj.com [rmdopen.bmj.com]
- 27. Methotrexate specifically modulates cytokine production by T cells and macrophages in murine collagen-induced arthritis (CIA): a mechanism for methotrexate-mediated immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Effects of Methotrexate Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
Beyond Dihydrofolate Reductase: An In-depth Technical Guide to the Alternative Molecular Targets of Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (MTX), a cornerstone in the treatment of both oncological and autoimmune diseases, is widely recognized for its potent inhibition of dihydrofolate reductase (DHFR). However, its therapeutic efficacy, particularly its anti-inflammatory and immunomodulatory effects at low doses, cannot be solely attributed to this mechanism. Emerging evidence has illuminated a broader spectrum of molecular targets that are pivotal to the drug's action. This technical guide provides a comprehensive overview of the non-DHFR targets of methotrexate, focusing on the underlying molecular mechanisms, quantitative data, and key experimental methodologies.
Core Non-DHFR Molecular Targets and Mechanisms
Beyond its well-established role as a DHFR inhibitor, methotrexate, primarily in its polyglutamated forms (MTX-PGs), exerts significant effects on other key enzymes involved in purine and pyrimidine metabolism. This intracellular polyglutamylation, catalyzed by folylpolyglutamate synthetase (FPGS), not only enhances the intracellular retention of the drug but also increases its binding affinity for these alternative targets.[1]
Aminoimidazole-4-carboxamide Ribonucleotide (AICAR) Transformylase (ATIC)
A primary alternative target of MTX-PGs is AICAR transformylase (ATIC), a crucial enzyme in the de novo purine synthesis pathway.[2][3] ATIC catalyzes the conversion of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to 5-formamidoimidazole-4-carboxamide ribonucleotide (FAICAR). The inhibition of ATIC by MTX-PGs leads to the intracellular accumulation of AICAR.[2][4] This accumulation has significant downstream consequences, most notably the modulation of adenosine signaling, which is believed to be a major contributor to the anti-inflammatory effects of low-dose methotrexate in conditions like rheumatoid arthritis.[2][3][5]
Thymidylate Synthase (TS)
Methotrexate and its polyglutamated derivatives also directly inhibit thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines.[1] TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. The inhibition of TS by MTX-PGs contributes to the drug's antiproliferative effects.[1]
Quantitative Analysis of Methotrexate's Non-DHFR Target Inhibition
The inhibitory potency of methotrexate and its polyglutamated forms against ATIC and TS has been quantified in various studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature. It is important to note that the inhibitory potency of methotrexate against these enzymes is significantly enhanced by polyglutamylation.
| Target Enzyme | Inhibitor | Ki Value | IC50 Value | Cell Line/Source | Citation |
| AICAR Transformylase (ATIC) | Methotrexate (MTX) | 143 µM | - | MCF-7 human breast cancer cells | [2] |
| Dihydrofolate | 63 µM | - | MCF-7 human breast cancer cells | [2] | |
| MTX-tetraglutamate | 5.6 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |
| MTX-pentaglutamate | 5.6 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |
| Dihydrofolate pentaglutamate | 4.3 x 10⁻⁸ M | - | MCF-7 human breast cancer cells | [2] | |
| Thymidylate Synthase (TS) | Methotrexate (MTX-Glu1) | 13 µM | 22 µM | MCF-7 human breast cancer cells | |
| MTX-diglutamate (MTX-Glu2) | 0.17 µM | - | MCF-7 human breast cancer cells | ||
| MTX-triglutamate (MTX-Glu3) | - | - | MCF-7 human breast cancer cells | ||
| MTX-tetraglutamate (MTX-Glu4) | - | - | MCF-7 human breast cancer cells | ||
| MTX-pentaglutamate (MTX-Glu5) | 0.047 µM | - | MCF-7 human breast cancer cells |
Signaling Pathways Modulated by Non-DHFR Interactions
The inhibition of ATIC by methotrexate polyglutamates initiates a signaling cascade centered around adenosine, a potent endogenous anti-inflammatory molecule.
The Adenosine Signaling Pathway
The accumulation of intracellular AICAR resulting from ATIC inhibition has a dual effect on adenosine metabolism. AICAR inhibits both adenosine deaminase (ADA) and AMP deaminase (AMPDA).[4] This leads to an increase in intracellular AMP, which is subsequently transported out of the cell and converted to adenosine by the ecto-5'-nucleotidase (CD73).[4] Extracellular adenosine then activates G-protein coupled adenosine receptors (A1, A2A, A2B, and A3) on various immune cells. The activation of A2A and A3 receptors, in particular, is associated with potent anti-inflammatory responses, including the downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the inhibition of the NF-κB signaling pathway.
Caption: Methotrexate-induced adenosine signaling pathway.
Experimental Protocols
This section details key methodologies for investigating the non-DHFR-mediated effects of methotrexate.
In Vitro AICAR Transformylase (ATIC) Activity Assay
This protocol is adapted from methodologies described in the literature for measuring the activity of purified or recombinant ATIC.
Materials:
-
Purified or recombinant ATIC enzyme
-
AICAR substrate
-
10-formyltetrahydrofolate (10-CHO-THF) cofactor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Spectrophotometer capable of reading absorbance at 298 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, AICAR, and the ATIC enzyme in a cuvette.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
To measure the inhibitory effect of methotrexate, add varying concentrations of MTX or MTX-PGs to the reaction mixture during the pre-incubation step.
-
Initiate the reaction by adding 10-CHO-THF.
-
Monitor the decrease in absorbance at 298 nm, which corresponds to the conversion of 10-CHO-THF to tetrahydrofolate.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the Ki or IC50 values by plotting the reaction velocities against the inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
Quantification of Intracellular Methotrexate Polyglutamates by HPLC
This protocol outlines a general procedure for the extraction and quantification of MTX-PGs from cultured cells.
Materials:
-
Cultured cells treated with methotrexate
-
Phosphate-buffered saline (PBS)
-
Methanol
-
Trichloroacetic acid (TCA)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column and a UV or fluorescence detector
-
MTX-PG standards (MTX-Glu1 to MTX-Glu5)
Procedure:
-
Harvest cultured cells after treatment with methotrexate.
-
Wash the cells twice with ice-cold PBS to remove extracellular drug.
-
Lyse the cells by sonication or freeze-thaw cycles in a suitable buffer.
-
Precipitate proteins by adding a final concentration of 10% TCA.
-
Centrifuge the samples to pellet the protein precipitate.
-
Collect the supernatant containing the MTX-PGs.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the MTX-PGs using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium phosphate) and an organic solvent (e.g., acetonitrile).
-
Detect the MTX-PGs by their absorbance at approximately 306 nm or by fluorescence.
-
Quantify the concentration of each MTX-PG by comparing the peak areas to a standard curve generated with known concentrations of MTX-PG standards.
Measurement of Adenosine Release from Cultured Cells by HPLC
This protocol describes a method for quantifying the amount of adenosine released into the cell culture medium following methotrexate treatment.
Materials:
-
Cultured cells (e.g., fibroblasts, endothelial cells)
-
Cell culture medium
-
Methotrexate
-
Adenosine deaminase inhibitor (e.g., deoxycoformycin) to prevent adenosine degradation
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Adenosine standard
Procedure:
-
Plate cells in culture dishes and allow them to adhere overnight.
-
Replace the medium with fresh medium containing a vehicle control or varying concentrations of methotrexate. Include an adenosine deaminase inhibitor in all conditions.
-
Incubate the cells for the desired time period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cellular debris.
-
Directly inject a filtered aliquot of the supernatant onto the HPLC system.
-
Separate adenosine from other components in the medium using an isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of a phosphate buffer and methanol).
-
Detect adenosine by its absorbance at approximately 260 nm.
-
Quantify the concentration of adenosine in the samples by comparing the peak area to a standard curve generated with known concentrations of adenosine.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the non-DHFR-mediated effects of methotrexate in an in vitro cell culture model.
References
- 1. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by methotrexate and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methotrexate modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Pharmacogenomics of Methotrexate Response in Autoimmune Diseases: An In-depth Technical Guide
Introduction
Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a spectrum of autoimmune diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease (IBD).[1][2] Despite its widespread use and efficacy, patient response to MTX is highly variable, with a significant portion of patients experiencing either an inadequate therapeutic response or adverse drug reactions (ADRs).[3] This variability is, in part, governed by genetic factors that influence the drug's complex metabolic and mechanistic pathways. Pharmacogenomics, the study of how genes affect a person's response to drugs, offers a promising avenue to personalize MTX therapy, thereby maximizing efficacy while minimizing toxicity.[4][5]
This technical guide provides a comprehensive overview of the core pharmacogenomic principles underlying MTX response in autoimmune diseases. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the key genetic variants, signaling pathways, and experimental methodologies crucial for advancing personalized MTX treatment strategies.
Core Signaling Pathways in Methotrexate Action
The therapeutic effects of methotrexate are multifaceted, primarily revolving around its interference with folate metabolism and its role in promoting adenosine release, a potent anti-inflammatory agent. The drug's journey into the cell and its subsequent metabolic activation are critical determinants of its ultimate pharmacodynamic effect.
1. Folate and Purine Synthesis Pathway:
At high doses, as used in oncology, MTX's primary mechanism is the competitive inhibition of dihydrofolate reductase (DHFR).[6][7] This enzyme is crucial for converting dihydrofolate (DHF) to its active form, tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[7][8] By blocking this pathway, MTX disrupts cellular replication, which is particularly effective against rapidly dividing cells like cancer cells.[9][10] In the lower doses used for autoimmune diseases, this direct anti-proliferative effect is complemented by other anti-inflammatory mechanisms.[6]
2. Adenosine Signaling Pathway:
A key anti-inflammatory mechanism of low-dose MTX involves the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC) substrates.[5] This leads to an increase in intracellular adenosine triphosphate (ATP) which is subsequently released from the cell and converted to adenosine. Extracellular adenosine then binds to its receptors (e.g., A2A receptor) on immune cells, triggering a cascade of anti-inflammatory signals that suppress neutrophil function, reduce pro-inflammatory cytokine production (like IL-1 and IL-6), and promote apoptosis of activated T-cells.[6][7][11][12]
3. Methotrexate Transport and Metabolism:
The efficacy and toxicity of MTX are heavily influenced by its transport into and out of the cell, and its intracellular metabolism.
-
Influx: MTX enters the cell primarily through the reduced folate carrier 1 (RFC1), encoded by the SLC19A1 gene.[3][13]
-
Polyglutamation: Once inside the cell, MTX is converted to methotrexate polyglutamates (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS). This process traps the drug intracellularly and enhances its inhibitory effects on target enzymes.[13][14] The longer-chain MTX-PGs (e.g., MTX-PG3 to MTX-PG5) are considered the primary active metabolites.[13]
-
Deglutamation and Efflux: The enzyme gamma-glutamyl hydrolase (GGH) removes the glutamate residues, converting MTX-PGs back to MTX, which can then be expelled from the cell by efflux transporters such as those from the ATP-binding cassette (ABC) family (e.g., ABCB1).[13][15]
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. researchgate.net [researchgate.net]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. ijpras.com [ijpras.com]
- 5. Pharmacogenetics in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Folate - Wikipedia [en.wikipedia.org]
- 9. medtube.net [medtube.net]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 13. Measurement of Erythrocyte Methotrexate Polyglutamate Levels: Ready for Clinical Use in Rheumatoid Arthritis? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic drug monitoring of methotrexate in disease - Research Outreach [researchoutreach.org]
- 15. Methotrexate pharmacokinetic genetic variants are associated with outcome in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Methotrexate in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to dosage calculations, experimental protocols, and the mechanism of action for methotrexate (MTX) in preclinical in vivo experiments.
Overview of Methotrexate
Methotrexate is a folate derivative that acts as an antimetabolite and antifolate agent.[1] It is widely used in chemotherapy to treat various cancers, including breast cancer, lung cancer, and osteosarcoma, as well as autoimmune diseases.[2][3] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides.[4][5][6] This inhibition disrupts DNA synthesis, repair, and cellular replication, particularly in rapidly dividing cells like cancer cells.[5]
Dosage and Administration in Preclinical Models
The appropriate dosage of methotrexate in preclinical studies varies significantly depending on the animal model, the disease being studied, and the route of administration. The following tables summarize dosages reported in the literature for common preclinical models.
Table 1: Methotrexate Dosages in Rodent Models
| Animal Model | Disease Model | Dosage | Route of Administration | Frequency | Reference |
| Mouse (BALB/c) | Breast Cancer (4T1 allograft) | 120 mg/kg | Intravenous (i.v.) | Single dose | [2] |
| Rat (Lewis) | Collagen-Induced Arthritis | 0.3 mg/kg | Subcutaneous (s.c.) | Every 2 days | [7] |
| Rat (Lewis) | Collagen-Induced Arthritis | 1.5 mg/kg | Subcutaneous (s.c.) | Every 2 days (showed toxicity) | [7] |
| Rat (Wistar) | Toxicity Study | 0.062 mg/kg | Oral gavage | Daily for 28 days | [1] |
| Rat (Wistar) | Toxicity Study | 0.125 mg/kg | Oral gavage | Daily for 28 days | [1] |
| Rat (Wistar) | Toxicity Study | 0.250 mg/kg | Oral gavage | Daily for 28 days (showed toxicity) | [1] |
| Mouse (FVB/N Transgenic) | Dose-Escalation Study | Up to 14 mg/kg | Intraperitoneal (i.p.) | Daily | [8] |
Note on Dose Conversion: Extrapolating dosages from animal models to humans (Human Equivalent Dose, HED) or between animal species requires allometric scaling based on body surface area, not just body weight.[9][10][11][12] The following table provides conversion factors. To convert an animal dose in mg/kg to a human equivalent dose in mg/kg, use the formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Table 2: Dose Conversion Factors (Km) Based on Body Surface Area
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor (Weight/BSA) |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Rabbit | 1.8 | 0.15 | 12 |
| Dog | 10 | 0.50 | 20 |
Source: Data compiled from multiple sources on interspecies dose conversion.[9][11]
Experimental Protocols
This protocol describes the preparation of a methotrexate solution for parenteral administration in preclinical models.
Materials:
-
Methotrexate powder (for injection)
-
Sterile, preservative-free Sodium Chloride Injection, USP (0.9% NaCl) or 5% Dextrose Solution, USP[13]
-
Sodium Hydroxide (NaOH) and/or Hydrochloric Acid (HCl) for pH adjustment
-
Sterile vials
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Reconstitute the methotrexate powder immediately before use.[13] Use a sterile, preservative-free medium such as 0.9% Sodium Chloride Injection or 5% Dextrose Solution.[13] For example, reconstitute a 1-gram vial with 19.4 mL of diluent to achieve a concentration of 50 mg/mL.[13]
-
pH Adjustment: The pH of the methotrexate solution should be adjusted to approximately 8.5 to improve solubility and stability.[13] Use Sodium Hydroxide and/or Hydrochloric Acid as needed for adjustment. In some studies, methotrexate is dissolved in saline and adjusted to a pH of 8.6.[7]
-
Dilution: If required, the reconstituted solution can be further diluted to the final desired concentration using the same sterile, preservative-free medium.[13]
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Storage: Use the prepared solution immediately. Methotrexate solutions should be handled with care, following appropriate safety guidelines for cytotoxic agents.
This protocol outlines a general workflow for a preclinical cancer study involving methotrexate.
Materials:
-
Appropriate animal model (e.g., immunodeficient mice for xenografts)
-
Tumor cells
-
Prepared methotrexate solution (from Protocol 1)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Upon arrival, house the animals under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) for a minimum of one week to allow for acclimatization.[7][14]
-
Tumor Cell Implantation:
-
For xenograft models, harvest tumor cells in their exponential growth phase.
-
Inject a specific number of cells (e.g., 1 x 106) subcutaneously into the flank of each animal.
-
-
Tumor Growth and Randomization:
-
Monitor the animals for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[2]
-
-
Treatment Administration:
-
Administer methotrexate to the treatment group at the predetermined dose, route, and schedule.
-
The control group should receive the vehicle solution only.[2]
-
-
Monitoring and Data Collection:
-
Endpoint:
-
Continue the study until a predefined endpoint is reached, such as the tumor volume in the control group reaching a specific size or a set number of days post-treatment initiation.[2]
-
At the end of the study, euthanize the animals according to approved institutional guidelines.
-
-
Data Analysis: Analyze the collected data (tumor growth inhibition, body weight changes, etc.) to evaluate the efficacy and toxicity of the treatment.
Visualizing Methotrexate's Mechanism and Workflow
Methotrexate's primary mechanism involves disrupting the folate metabolic pathway. It competitively inhibits dihydrofolate reductase (DHFR), leading to a depletion of tetrahydrofolate (THF). THF is essential for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, methotrexate halts cell proliferation. Additionally, it can promote the release of adenosine, which has anti-inflammatory properties.[4][5][16][17]
A typical preclinical in vivo study follows a structured workflow to ensure reproducibility and reliability of the results.[14][18][19] This involves careful planning, execution, and analysis.
References
- 1. veterinaryworld.org [veterinaryworld.org]
- 2. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methotrexate (injection route, subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics, pharmacodynamics, and toxicities of methotrexate in healthy and collagen-induced arthritic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate dose-escalation studies in transgenic mice and marrow transplant recipients expressing drug-resistant dihydrofolate reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion between animals and human [targetmol.com]
- 10. jbclinpharm.org [jbclinpharm.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. globalrph.com [globalrph.com]
- 14. youtube.com [youtube.com]
- 15. dogcancer.com [dogcancer.com]
- 16. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. google.com [google.com]
- 19. youtube.com [youtube.com]
Preparation and Stability of Methotrexate Solutions for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, is a cornerstone of therapy in oncology and autoimmune diseases.[1][2] Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[3][4] This inhibition disrupts the proliferation of rapidly dividing cells, such as cancer cells and activated immune cells.[3] In laboratory settings, the accurate preparation and proper storage of methotrexate solutions are paramount to ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the preparation and stability of methotrexate solutions for various laboratory uses.
Solubility and Solvents
Methotrexate is a weak dicarboxylic acid and is practically insoluble in water, ethanol, chloroform, and ether.[5] However, it is soluble in dilute solutions of mineral acids and alkali hydroxides and carbonates.[5] For most laboratory applications, methotrexate is dissolved in a slightly basic solution.
Table 1: Recommended Solvents for Methotrexate
| Solvent | Concentration | Application Notes |
| Sodium Hydroxide (NaOH) | 1 M (minimum amount) | Used to create a concentrated stock solution. The pH should be carefully adjusted.[5] |
| Saline or Cell Culture Medium | Variable | Used to dilute the stock solution to the desired working concentration.[5] |
| 0.05 M Sodium Carbonate | Can be used as a solvent for preparing test solutions. | |
| Dimethyl Sulfoxide (DMSO) | Can be used to dissolve methotrexate for certain applications, but care must be taken as it can affect cell viability. |
Protocols for Solution Preparation
Protocol 1: Preparation of a 10 mM Methotrexate Stock Solution for Cell Culture
Materials:
-
Methotrexate powder (handle with care, as it is cytotoxic)[6]
-
1 M Sodium Hydroxide (NaOH)
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh out the required amount of methotrexate powder in a sterile conical tube. For example, for 10 mL of a 10 mM stock solution, weigh 4.54 mg of methotrexate (Molecular Weight: 454.4 g/mol ).
-
Add a minimal amount of 1 M NaOH dropwise to the methotrexate powder while gently vortexing until the powder is completely dissolved.[5] Be cautious not to add excess NaOH.
-
Once dissolved, add sterile PBS or cell culture medium to bring the solution to the final desired volume (e.g., 10 mL).
-
Verify the pH of the solution and adjust to a physiological range (7.2-7.4) using sterile 1 M HCl or 1 M NaOH if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name of the compound, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C for long-term storage.[5]
Protocol 2: Preparation of Methotrexate Solution for Animal Studies
Materials:
-
Methotrexate powder
-
Sterile Water for Injection
-
Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Sterile 0.22 µm syringe filter
Procedure:
-
Prepare the methotrexate solution in a sterile environment, such as a laminar flow hood.
-
Weigh the required amount of methotrexate powder.
-
Dissolve the powder in a minimal amount of Sterile Water for Injection with the aid of a small amount of NaOH to facilitate dissolution.[7]
-
Once dissolved, dilute the solution to the desired final concentration with sterile saline.
-
Adjust the pH of the final solution to a physiologically compatible range (typically 7.5-8.0) using NaOH or HCl.[8]
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the prepared solution according to the stability data provided below.
Stability of Methotrexate Solutions
The stability of methotrexate solutions is influenced by several factors, including temperature, light exposure, and pH.
Table 2: Stability of Methotrexate Solutions under Different Storage Conditions
| Storage Condition | Concentration | Solvent | Stability Duration | Reference |
| 4–8 °C | Diluted stock | Saline or medium | About a week | [5] |
| –20 °C | Diluted stock | Saline or medium | About a month | [5] |
| –20 °C | Product | - | At least three years | [5] |
| Room Temperature (25°C) | YUFLYMA® | - | Up to 31 days | [9] |
Key Stability Considerations:
-
pH: Methotrexate is unstable in basic solutions.[5] Acidic conditions can also lead to degradation.[10] The optimal pH for stability is generally in the neutral to slightly alkaline range.
-
Light: Protection from light is recommended for long-term storage to prevent photodegradation.[5]
-
Temperature: For long-term storage, freezing at -20°C is recommended.[5] Repeated freeze-thaw cycles should be avoided.
Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vitro Drug Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of methotrexate in a cell culture model.
Methotrexate Mechanism of Action: Signaling Pathway
Methotrexate's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), which leads to the depletion of tetrahydrofolate (THF). THF is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.
Conclusion
The proper preparation and storage of methotrexate solutions are critical for obtaining accurate and reproducible results in a laboratory setting. By following these detailed protocols and considering the stability factors, researchers can ensure the integrity of their experiments. The provided diagrams of the experimental workflow and signaling pathway offer a visual guide to aid in the design and understanding of studies involving methotrexate.
References
- 1. Methotrexate an Old Drug with New Tricks [mdpi.com]
- 2. cphi-online.com [cphi-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. medtube.net [medtube.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. uspbpep.com [uspbpep.com]
- 7. uspnf.com [uspnf.com]
- 8. CN117064850B - Methotrexate injection and preparation method thereof - Google Patents [patents.google.com]
- 9. FDA approves expanded pediatric indications for YUFLYMA® (adalimumab-aaty) and unbranded adalimumab-aaty in the United States [tirto.id]
- 10. Study of stability of methotrexate in acidic solution spectrofluorimetric determination of methotrexate in pharmaceutical preparations through acid-catalyzed degradation reaction. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Investigating the Protective Effects of Methotrexate in Ischemic Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a folate antagonist widely used in the treatment of cancer and autoimmune diseases such as rheumatoid arthritis and psoriasis.[1][2] While not used to experimentally induce ischemia, extensive clinical data demonstrates that low-dose methotrexate treatment is associated with a significant reduction in the risk of ischemic cardiovascular events.[3][4][5][6] This has led to significant interest in understanding its protective mechanisms against ischemic injury. High-dose methotrexate administration has been rarely associated with stroke-like syndrome, a neurological complication, which is considered a toxic side effect rather than a controlled model for inducing ischemia.[7]
These application notes provide an overview of the signaling pathways involved in methotrexate's protective effects and a detailed protocol for studying these effects in a preclinical model of ischemia.
Signaling Pathways in Methotrexate-Mediated Ischemic Protection
The protective effects of methotrexate against ischemia are primarily attributed to its anti-inflammatory properties. The key mechanisms include the inhibition of dihydrofolate reductase (DHFR) and the subsequent accumulation of adenosine, a potent anti-inflammatory molecule.[2][8]
Methotrexate inhibits DHFR, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis in rapidly dividing inflammatory cells.[2] This inhibition also leads to the intracellular accumulation of aminoimidazole carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine levels.[1][8] Adenosine then activates its receptors on various cell types, including immune cells and endothelial cells, leading to a dampening of the inflammatory response and promoting vasodilation, both of which are beneficial in the context of ischemia.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from meta-analyses and observational studies on the association between methotrexate use and the risk of ischemic cardiovascular events.
| Study Type | Comparison | Outcome | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Meta-analysis | Methotrexate users vs. non-users in RA/psoriasis patients | Major Adverse Cardiovascular Events (MACE) | 0.73 | 0.70 - 0.77 | <0.001 | [3][5][6] |
| Meta-analysis (adjusted for RA severity) | Methotrexate users vs. non-users in RA patients | MACE | 0.80 | 0.66 - 0.97 | 0.022 | [3][5][6] |
| Meta-analysis (adjusted for other RA drugs) | Methotrexate users vs. non-users in RA patients | MACE | 0.71 | 0.67 - 0.75 | <0.001 | [3][4][5][6] |
| Cohort Study | Methotrexate users vs. non-users in RA patients | Ischemic Stroke | Protective effect at >8.75 mg/week (short-term) | Not specified | 0.0002 | [9] |
| Observational Study (Males) | Methotrexate users vs. non-users in RA patients | MACE | 0.32 | 0.12 - 0.83 | - | [10] |
| Observational Study (Males) | Methotrexate users vs. non-users in RA patients | Ischemic Cardiovascular Events (iCVE) | 0.43 | 0.21 - 0.85 | - | [10] |
Experimental Protocol: Studying the Protective Effects of Methotrexate in a Rodent Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol describes a general framework for investigating the neuroprotective effects of methotrexate in a common model of focal cerebral ischemia.
Materials
-
Male Sprague-Dawley rats (250-300g)
-
Methotrexate sodium salt (Sigma-Aldrich)
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS)
-
Formalin
Experimental Workflow
Procedure
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Randomly assign rats to the following groups:
-
Sham-operated + Vehicle
-
Sham-operated + Methotrexate
-
MCAO + Vehicle
-
MCAO + Methotrexate
-
-
-
Methotrexate Administration:
-
Dissolve methotrexate in sterile saline.
-
Administer methotrexate (e.g., 1 mg/kg, intraperitoneally) or an equivalent volume of saline (vehicle) once daily for 7 days prior to MCAO surgery. The optimal dose and duration may need to be determined empirically.
-
-
MCAO Surgery:
-
Anesthetize the rat with isoflurane.
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA via the ECA stump and advance it until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
Confirm the occlusion by a significant drop in cerebral blood flow using a laser Doppler flowmeter.
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
In sham-operated animals, perform the same surgical procedure without advancing the filament to occlude the MCA.
-
-
Post-operative Care and Neurological Assessment:
-
Monitor the animals for recovery from anesthesia.
-
At 24, 48, and 72 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale).
-
-
Infarct Volume Measurement:
-
At the end of the experiment (e.g., 72 hours post-MCAO), euthanize the animals.
-
Harvest the brains and section them into 2 mm coronal slices.
-
Stain the slices with 2% TTC solution at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume using image analysis software.
-
-
Histological and Biochemical Analysis:
-
For histological analysis, perfuse a subset of animals with PBS followed by 4% formalin. Embed the brains in paraffin and perform staining (e.g., H&E, Nissl) to assess neuronal damage.
-
For biochemical analysis, homogenize brain tissue from the ischemic hemisphere to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or other immunoassays.
-
Conclusion
Methotrexate represents a promising therapeutic agent for reducing the risk of ischemic events. The provided protocols and background information offer a framework for researchers to investigate the protective mechanisms of methotrexate in preclinical models of ischemia. Further studies are warranted to fully elucidate its mode of action and to explore its potential as a repurposed drug for the prevention of ischemic pathologies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. METHOTREXATE, VIALS (methotrexate, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 3. Protective effects of methotrexate against ischemic cardiovascular disorders in patients treated for rheumatoid arthritis or psoriasis: novel therapeutic insights coming from a meta-analysis of the literature data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of methotrexate against ischemic cardiovascular disorders in patients treated for rheumatoid arthritis or psoriasis: novel therapeutic insights coming from a meta-analysis of the literature data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRDizin [search.trdizin.gov.tr]
- 7. The Clinical Impact of Methotrexate-Induced Stroke-Like Neurotoxicity in Paediatric Departments: An Italian Multi-Centre Case-Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methotrexate and cardiovascular prevention: an appraisal of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methotrexate as a tool for cell cycle synchronization in research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate analog, is a widely used chemotherapeutic agent that functions by competitively inhibiting dihydrofolate reductase (DHFR). This inhibition disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and repair.[1][2] Consequently, methotrexate treatment leads to the arrest of the cell cycle, primarily in the S phase, making it a valuable tool for synchronizing cell populations in research settings.[3][4] The ability to synchronize cells is fundamental for studying the molecular events of the cell cycle, investigating the efficacy of cell cycle-specific drugs, and producing populations of cells at a specific mitotic stage for chromosomal analysis.
These application notes provide detailed protocols for the use of methotrexate to synchronize both suspension and adherent cell cultures, along with methods for verifying cell cycle arrest. Furthermore, quantitative data on the effects of methotrexate on various cell lines are presented, and the key signaling pathways involved are illustrated.
Mechanism of Action
Methotrexate enters the cell primarily through the reduced folate carrier (SLC19A1).[1] Once inside, it is polyglutamated by the enzyme folylpolyglutamate synthase (FPGS). Polyglutamation traps methotrexate within the cell and increases its inhibitory effect on DHFR and other folate-dependent enzymes.[1]
The primary mechanism of methotrexate-induced cell cycle arrest is the inhibition of DHFR.[2] This enzyme is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital one-carbon donor in the synthesis of purine nucleotides and thymidylate (dTMP) from deoxyuridylate (dUMP). By depleting the intracellular pool of THF, methotrexate effectively halts the synthesis of DNA precursors, leading to an accumulation of cells in the S phase of the cell cycle.[5][6]
Beyond its direct effects on nucleotide synthesis, methotrexate can also induce the expression of cell cycle checkpoint proteins, such as p53 and p21, through the activation of the Jun N-terminal kinase (JNK) signaling pathway.[7] This induction of checkpoint proteins further contributes to the cell cycle arrest.
Data Presentation
The efficacy of methotrexate in synchronizing cells can vary depending on the cell line, concentration of the drug, and duration of treatment. The following tables summarize quantitative data from studies on the effects of methotrexate on the cell cycle distribution of various cancer cell lines.
Table 1: Effect of Methotrexate on Cell Cycle Distribution in Adherent Cell Lines
| Cell Line | Methotrexate Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Daoy (Medulloblastoma) | 0.1 - 40 µM | 3 days | Decrease | Increase | - | [5] |
| Saos-2 (Osteosarcoma) | 0.1 - 40 µM | 3 days | Decrease | Increase | - | [5] |
| MCF-7 (Breast Cancer, MTX-resistant) | Not specified | Not specified | 65.69 | 15.07 | 19.23 | [1] |
| HEp-2 (Laryngeal Cancer) | 5, 50, 500 µg/ml | 48 hours | - | 76 | 24 | [8] |
Table 2: Effect of Methotrexate on Cell Cycle Distribution in Suspension Cell Lines
| Cell Line | Methotrexate Concentration | Treatment Duration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| HCT116 (Colon Carcinoma) | 160 nM | ~24 hours | 51.0 | 42.2 | 3.97 | [9] |
| THP-1 (Acute Monocytic Leukemia) | 160 nM | ~24 hours | 65 | 24 | 10 | [9] |
| CCRF-CEM (T-cell Acute Lymphoblastic Leukemia) | 160 nM | ~24 hours | 23 | 11 | 41 | [9] |
| L1210 (Mouse Leukemia) | 10⁻⁷ M - 10⁻⁶ M | 6 hours | - | Increase | - | [4] |
Experimental Protocols
Protocol 1: Synchronization of Suspension Cells (Human Lymphocytes)
This protocol is adapted from a method for high-resolution cytogenetic analysis.[3]
Materials:
-
Heparinized whole blood
-
Cell culture medium (e.g., RPMI 1640) with supplements (e.g., fetal bovine serum, phytohemagglutinin)
-
Methotrexate solution (10⁻⁵ M stock in HBSS)
-
Thymidine solution (10⁻³ M stock in distilled water)
-
Colcemid solution
-
Hypotonic solution (0.075M KCl)
-
Fixative (3:1 methanol:acetic acid)
Procedure:
-
Set up the blood culture according to standard laboratory procedures. Inoculate approximately 0.5 ml of heparinized whole blood into a tube containing 10 ml of complete culture medium.
-
Incubate the culture for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add methotrexate solution to a final concentration of 10⁻⁷ M (e.g., add 0.1 ml of a 10⁻⁵ M stock solution to 10 ml of culture). Gently mix the culture. It is recommended to add the methotrexate in the afternoon for an overnight incubation.
-
Incubate the culture for 17 hours.
-
To release the cells from the methotrexate block, add thymidine solution to a final concentration of 10⁻⁵ M (e.g., add 0.1 ml of a 10⁻³ M stock solution to 10 ml of culture). Gently mix by continuous vortexing.
-
Incubate the culture for 5 to 5.5 hours.
-
(Optional) For mitotic arrest, add 0.1 ml of Colcemid solution and incubate for an additional 10-50 minutes, depending on the desired chromosome morphology.
-
Harvest the cells by centrifugation at 500 x g for 5 minutes.
-
Proceed with downstream applications, such as cell cycle analysis by flow cytometry or chromosome preparation.
Protocol 2: Synchronization of Adherent Cells (General Protocol)
This protocol is a general guideline for synchronizing adherent cells using methotrexate and can be optimized for specific cell lines. It is based on effective concentrations reported for adherent cell lines such as SW626 ovarian carcinoma.[4]
Materials:
-
Adherent cells in culture
-
Complete culture medium
-
Methotrexate solution
-
Thymidine solution
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
Procedure:
-
Plate the adherent cells at a density that will allow for logarithmic growth during the synchronization period. Allow the cells to attach and resume proliferation (typically 24 hours).
-
Aspirate the culture medium and replace it with fresh medium containing methotrexate at a final concentration of 0.04-0.08 µM.
-
Incubate the cells for 16-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell line.
-
To release the cells from the methotrexate block, aspirate the methotrexate-containing medium, wash the cells twice with pre-warmed PBS, and then add fresh, pre-warmed complete medium containing a release agent such as thymidine (e.g., 10 µM).
-
Incubate the cells for a period that allows them to progress synchronously through the cell cycle. The time required to reach specific phases of the cell cycle post-release should be determined experimentally.
-
Harvest the cells at various time points for analysis. For flow cytometry, detach the cells using trypsin-EDTA, wash with PBS, and proceed with fixation and staining.
Protocol 3: Verification of Cell Cycle Synchronization by Flow Cytometry
Flow cytometry is the standard method for assessing the distribution of a cell population throughout the different phases of the cell cycle based on DNA content.
Materials:
-
Synchronized and asynchronous (control) cells
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
Procedure:
-
Harvest approximately 1x10⁶ cells for each sample (synchronized and control). For adherent cells, use trypsin to detach them and then wash with PBS. Suspension cells can be directly pelleted.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 ml of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
Pellet the fixed cells by centrifugation at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 ml of PBS.
-
Resuspend the cell pellet in 0.5 ml of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. A successfully synchronized population will show a significant enrichment in the targeted cell cycle phase compared to the asynchronous control.
Signaling Pathways and Experimental Workflows
Methotrexate's Primary Mechanism of Action
The primary mechanism of action of methotrexate is the inhibition of dihydrofolate reductase (DHFR), which leads to a depletion of tetrahydrofolate (THF) and subsequent inhibition of purine and thymidylate synthesis, ultimately causing S-phase arrest.
Caption: Methotrexate's primary mechanism of action.
Methotrexate-Induced JNK Signaling Pathway
Methotrexate treatment can lead to the production of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway, resulting in the upregulation of the cell cycle inhibitors p53 and p21.
Caption: Methotrexate-induced JNK signaling pathway.
Experimental Workflow for Cell Cycle Synchronization
The general workflow for using methotrexate to synchronize cells involves a blocking step, a release step, and subsequent analysis.
Caption: Experimental workflow for synchronization.
References
- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. cellseco.com [cellseco.com]
- 4. Synchronisation of cancer cell lines of human origin using methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Strengths and Weaknesses of Cell Synchronization Protocols Based on Inhibition of DNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate increases expression of cell cycle checkpoint genes via Jun-N-terminal kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
Application of Methotrexate in High-Throughput Screening Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a cornerstone therapeutic agent, widely recognized for its efficacy as a chemotherapy agent and an immunosuppressant.[1] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis and cellular replication.[1] This well-characterized inhibitory activity makes methotrexate an invaluable tool in high-throughput screening (HTS) campaigns, particularly as a robust positive control for assays targeting DHFR. Furthermore, its established anti-inflammatory properties, including the modulation of the NF-κB signaling pathway, position it as a valuable reference compound in cell-based screens for novel anti-inflammatory agents.
These application notes provide detailed protocols for the use of methotrexate in two key HTS applications: a biochemical assay for the screening of DHFR inhibitors and a cell-based assay for the identification of inhibitors of NF-κB activation.
Application 1: Methotrexate as a Positive Control in a High-Throughput Screening Assay for Dihydrofolate Reductase (DHFR) Inhibitors
Background
Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. This reaction is vital for the de novo synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, making it an attractive target for antimicrobial and anticancer drug development. Methotrexate's potent and well-documented inhibition of DHFR makes it an ideal positive control for HTS campaigns aimed at discovering novel DHFR inhibitors.
Signaling Pathway
Experimental Workflow
References
Application Notes and Protocols for the Development of Methotrexate-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and characterization of methotrexate (MTX)-resistant cell lines for experimental studies. Understanding the mechanisms of drug resistance is crucial in oncology and for the development of novel therapeutic strategies. The protocols outlined below detail the stepwise process for inducing, selecting, and analyzing MTX-resistant cancer cell lines.
Introduction to Methotrexate Resistance
Methotrexate is a cornerstone of chemotherapy for various cancers, including leukemia, lymphoma, and osteosarcoma.[1][2] It functions as a folic acid antagonist, primarily by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleotides and cell proliferation.[3] However, the development of resistance to methotrexate is a significant clinical challenge.[4] Experimental models of MTX-resistant cell lines are invaluable tools for investigating the molecular basis of this resistance and for screening new drugs that can overcome it.
Resistance to methotrexate can arise through several mechanisms:[1][5][6]
-
Impaired Drug Uptake: Reduced expression or function of the reduced folate carrier (RFC), the primary transporter for MTX into cells.[1][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs), which actively pump MTX out of the cell.[6]
-
Alterations in the Target Enzyme: Amplification of the DHFR gene, leading to overexpression of the DHFR protein, or mutations in DHFR that reduce its affinity for MTX.[3][5]
-
Defective Polyglutamylation: Decreased activity of folylpolyglutamate synthetase (FPGS), an enzyme that adds glutamate residues to MTX, trapping it intracellularly and increasing its inhibitory activity.[6][7]
-
Increased Hydrolysis of MTX-polyglutamates: Elevated activity of gamma-glutamyl hydrolase (GGH), which removes the glutamate residues from MTX polyglutamates.[1]
Data Presentation: Development of Methotrexate-Resistant Cell Lines
The following table summarizes quantitative data from various studies on the development of MTX-resistant cell lines, providing a comparative overview of starting concentrations, final concentrations, and the resulting fold resistance.
| Cell Line | Cancer Type | Initial MTX Concentration | Final MTX Concentration | Duration of Selection | Fold Resistance | Key Resistance Mechanism(s) |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | > 75-fold | Decreased RFC-mediated uptake |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified | Not specified | Not specified | > 75-fold | Decreased RFC-mediated uptake |
| Saos-2 | Osteosarcoma | 4.4 µM | Not specified | 7 months | Not specified | Downregulation of folate carrier gene |
| SCC15 | Squamous Cell Carcinoma | Not specified | Not specified | Not specified | Not specified | Decreased transport and polyglutamation, increased DHFR content and gene copy number |
| CHO | Chinese Hamster Ovary | Not specified | 50- to 200-fold over initial | 19 months | 50- to 200-fold | DHFR gene amplification |
| Human T-cells | N/A (Engineered) | 0.05 µM | 0.1 µM | 12 days | Not specified | Expression of MTX-resistant DHFR mutein |
Experimental Workflow for Developing MTX-Resistant Cell Lines
The overall workflow for generating and characterizing methotrexate-resistant cell lines involves a stepwise increase in drug concentration followed by comprehensive analysis of the resistant phenotype.
References
- 1. researchgate.net [researchgate.net]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Selection for methotrexate resistance in mammalian cells bearing a Drosophila dihydrofolate reductase transgene: Methotrexate resistance in transgenic mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comparative Analysis of Subcutaneous and Oral Methotrexate Administration in Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed comparison of subcutaneous (SC) and oral (PO) methotrexate (MTX) administration routes for research applications. It includes summaries of pharmacokinetic data, detailed experimental protocols, and visualizations of molecular pathways and experimental workflows.
Introduction and Rationale
Methotrexate is a cornerstone therapy for various autoimmune diseases, including rheumatoid arthritis (RA) and psoriasis.[1][2] It functions as a folate antagonist, inhibiting the enzyme dihydrofolate reductase (DHFR), which is critical for the synthesis of DNA, RNA, and proteins.[3][4][5] This inhibition disrupts the proliferation of rapidly dividing cells, such as immune cells, and exerts anti-inflammatory effects.[3][4] While historically administered orally, the subcutaneous route has gained prominence due to differences in bioavailability and potential for improved clinical response. Understanding the distinctions between these two routes is critical for designing robust preclinical and clinical research protocols.
Mechanism of Action Signaling Pathway
Methotrexate's primary mechanism involves competitively inhibiting dihydrofolate reductase (DHFR).[5] This enzyme is responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF).[6][7] THF is an essential cofactor in the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair.[3] By blocking THF production, methotrexate leads to an arrest of cellular proliferation. A secondary anti-inflammatory mechanism involves the promotion of adenosine release at sites of inflammation, which has potent immunosuppressive effects.[3]
Pharmacokinetic and Clinical Data Comparison
The route of administration significantly impacts the pharmacokinetic profile of methotrexate. Oral MTX exhibits variable and dose-dependent absorption, which can become saturated at higher doses, leading to decreased bioavailability.[4] In contrast, subcutaneous administration provides more consistent and complete absorption, resulting in higher systemic exposure.
Table 1: Comparative Pharmacokinetic Parameters of Oral vs. Subcutaneous Methotrexate
| Parameter | Oral (PO) Methotrexate | Subcutaneous (SC) Methotrexate | Key Observation |
|---|---|---|---|
| Bioavailability | Variable, ~60% at lower doses, decreases with higher doses.[4] | Consistently high, >90% | SC route avoids saturation of intestinal transporters. |
| Cmax (Peak Plasma Conc.) | Lower and more variable | Higher and more predictable | Faster and more complete absorption with SC route. |
| Tmax (Time to Peak Conc.) | ~1-2 hours | ~0.5-1 hour | More rapid achievement of peak levels via SC injection. |
| Variability | High inter- and intra-patient variability | Low inter- and intra-patient variability | SC administration leads to more predictable drug exposure. |
Table 2: Clinical Efficacy and Safety Summary
| Outcome | Oral (PO) Methotrexate | Subcutaneous (SC) Methotrexate | Notes |
|---|---|---|---|
| ACR20 Response (RA) | Effective, but response may wane at higher doses. | Often superior, especially in patients with an inadequate response to oral MTX. | Higher bioavailability of SC MTX can overcome poor oral absorption.[8] |
| Gastrointestinal Side Effects | More common (nausea, vomiting, abdominal pain).[9] | Less frequent, but injection site reactions can occur. | Bypassing the GI tract with SC administration reduces GI-related adverse events. |
| Dosing | Weekly; dose escalation may be limited by tolerability.[2] | Weekly; allows for higher effective doses with better tolerability.[2] | For patients needing >15-20 mg/week, SC is often preferred.[1] |
ACR20: American College of Rheumatology 20% improvement criteria. Data synthesized from multiple clinical observations.
Application Note 1: Protocol for a Comparative Bioavailability Study
Objective: To determine and compare the key pharmacokinetic parameters (bioavailability, Cmax, Tmax) of a single dose of methotrexate administered via oral and subcutaneous routes in a research setting.
Study Design: A randomized, two-period, crossover study design is recommended to minimize inter-subject variability. Each subject serves as their own control.
Materials:
-
Methotrexate tablets (e.g., 2.5 mg)
-
Methotrexate solution for injection (e.g., 25 mg/mL)
-
Sterile syringes and needles for SC administration
-
K3-EDTA collection tubes for blood samples
-
Refrigerated centrifuge
-
-80°C freezer for plasma storage
-
High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS) system.[10][11]
Protocol:
-
Subject Enrollment: Recruit healthy volunteers or the target patient population based on defined inclusion/exclusion criteria. Obtain informed consent.
-
Randomization: Randomly assign subjects to one of two treatment sequences (e.g., Sequence 1: PO then SC; Sequence 2: SC then PO).
-
Period 1 - Dosing: After an overnight fast, administer the first dose of methotrexate according to the randomization schedule.
-
Period 1 - Blood Sampling: Collect blood samples into K3-EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Sample Processing: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C. Harvest the plasma and store immediately at -80°C until analysis.
-
Washout Period: A washout period of at least 1 week is required between doses to ensure complete elimination of the drug.
-
Period 2 (Crossover): Repeat steps 3-5 with the alternate route of administration.
-
Bioanalysis (MTX Quantification):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding trichloroacetic acid or methanol/ZnSO4.[12][13]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject the supernatant into an HPLC-MS/MS system for quantification.[12]
-
The system should be validated for linearity, precision, and accuracy.[13] Common mass transitions monitored are m/z 455.1 → 308.3 for MTX.[12]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject in each period using non-compartmental analysis.
-
Calculate relative bioavailability (F) using the formula: F = (AUC_oral / AUC_sc) * (Dose_sc / Dose_oral).
-
Use appropriate statistical tests (e.g., ANOVA) to compare parameters between the two administration routes.
-
Application Note 2: Protocol Outline for a Clinical Efficacy Trial
Objective: To compare the clinical efficacy and safety of subcutaneous versus oral methotrexate in patients with active rheumatoid arthritis who are naive to methotrexate therapy.
Study Design: A 24-week, prospective, randomized, open-label or double-blind, parallel-group study.
Primary Endpoint: The proportion of patients achieving an ACR50 response at Week 24. The ACR50 requires a 50% improvement in tender and swollen joint counts, plus a 50% improvement in at least three of the following five criteria: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire (HAQ), and an acute-phase reactant (e.g., CRP or ESR).
Secondary Endpoints:
-
Change from baseline in Disease Activity Score 28 (DAS28).
-
Proportion of patients achieving ACR20 and ACR70.
-
Change from baseline in the Health Assessment Questionnaire (HAQ-DI).
-
Incidence and severity of adverse events.
Protocol Outline:
-
Patient Population: Adults with a diagnosis of RA (e.g., by 2010 ACR/EULAR criteria) with active disease (e.g., ≥6 tender and ≥6 swollen joints, and elevated CRP).[8]
-
Screening: Screen patients for eligibility, including baseline blood work (CBC, liver function tests, creatinine) and screening for tuberculosis and hepatitis B/C.[2][14]
-
Randomization: Randomly assign eligible patients (1:1) to either the SC-MTX group or the PO-MTX group.
-
Treatment Regimen:
-
PO Group: Start at 15 mg/week orally. If ACR50 is not achieved by Week 8, escalate to 20 mg/week.
-
SC Group: Start at 15 mg/week subcutaneously. If ACR50 is not achieved by Week 8, escalate to 20 mg/week.
-
All patients will receive folic acid supplementation (e.g., 5 mg/week) taken on a different day than methotrexate to mitigate side effects.[2]
-
-
Assessments: Conduct efficacy and safety assessments at baseline, Week 4, Week 8, Week 16, and Week 24.
-
Data Collection: Record joint counts, patient/physician global assessments, pain scores, HAQ-DI, and adverse events at each visit. Collect blood for safety labs and inflammatory markers.
-
Statistical Analysis: The primary analysis will be a comparison of the proportion of ACR50 responders at Week 24 between the two groups using a chi-squared test. Secondary continuous endpoints will be analyzed using mixed-effects models for repeated measures (MMRM).
References
- 1. Rheumatoid Arthritis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. How and when to take methotrexate - NHS [nhs.uk]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. medtube.net [medtube.net]
- 6. youtube.com [youtube.com]
- 7. Folate - Wikipedia [en.wikipedia.org]
- 8. The Comparative Effectiveness of Oral Methotrexate Versus Subcutaneous Methotrexate for the Treatment of Early Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 9. Psoriasis - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 10. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. brieflands.com [brieflands.com]
- 14. BIMZELX[®] (bimekizumab-bkzx) three year rheumatology data at ACR 2025 demonstrated sustained inflammation control in psoriatic arthritis and axial spondyloarthritis | UCB [ucb.com]
Co-administration of Methotrexate with Other Compounds in Experimental Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the experimental co-administration of methotrexate (MTX), a cornerstone therapy for autoimmune diseases and cancer, with other compounds. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development in this area.
Co-administration with Herbal Compounds: Curcumin and Silibinin
The co-administration of herbal compounds with methotrexate is an area of growing interest, primarily focused on mitigating MTX-induced toxicity while potentially enhancing its therapeutic effects. Curcumin, the active component of turmeric, and silibinin, derived from milk thistle, have been investigated for their hepatoprotective and anti-inflammatory properties in conjunction with MTX treatment.
Quantitative Data Summary
The following tables summarize the key efficacy and toxicity data from preclinical studies involving the co-administration of MTX with curcumin and silibinin in a rat model of adjuvant-induced arthritis (AIA).
Table 1: Efficacy of Methotrexate and Curcumin Co-administration in Adjuvant-Induced Arthritis in Rats
| Treatment Group | Change in Body Weight (g) | Paw Volume (ml) on Day 45 |
| Control (Saline) | + 55.3 ± 2.1 | 0.45 ± 0.02 |
| Arthritic Control | - 35.1 ± 1.8 | 1.89 ± 0.07 |
| MTX (2 mg/kg) | - 20.5 ± 1.5 | 0.98 ± 0.04 |
| Curcumin (100 mg/kg) | + 15.2 ± 1.2 | 1.21 ± 0.05 |
| MTX (1 mg/kg) + Curcumin (100 mg/kg) | + 25.8 ± 1.9 | 0.75 ± 0.03 |
Data adapted from a study evaluating the concomitant use of methotrexate and curcumin in Freund's complete adjuvant-induced arthritis in rats.
Table 2: Hematological and Hepatic Toxicity of Methotrexate and Curcumin Co-administration in Rats
| Treatment Group | Red Blood Cell Count (x10⁶/µl) | Hemoglobin (g/dl) | Alanine Aminotransferase (ALT) (U/L) | Aspartate Aminotransferase (AST) (U/L) |
| Control (Saline) | 7.8 ± 0.3 | 14.2 ± 0.5 | 45.2 ± 2.1 | 102.5 ± 4.8 |
| Arthritic Control | 5.1 ± 0.2 | 10.5 ± 0.4 | 68.9 ± 3.2 | 155.7 ± 7.1 |
| MTX (2 mg/kg) | 4.2 ± 0.2 | 9.1 ± 0.3 | 110.3 ± 5.5 | 245.1 ± 11.2 |
| Curcumin (100 mg/kg) | 6.9 ± 0.3 | 13.1 ± 0.6 | 55.7 ± 2.8 | 121.3 ± 6.0 |
| MTX (1 mg/kg) + Curcumin (100 mg/kg) | 6.5 ± 0.3 | 12.5 ± 0.5 | 75.4 ± 3.7 | 168.9 ± 8.2 |
Data adapted from a study evaluating the concomitant use of methotrexate and curcumin in Freund's complete adjuvant-induced arthritis in rats.
Table 3: Hepatoprotective Effect of Silibinin on Methotrexate-Induced Toxicity in Arthritic Rats
| Treatment Group | ALT (U/L) | AST (U/L) | Malondialdehyde (MDA) (nmol/mg protein) | Glutathione (GSH) (µmol/mg protein) | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (U/mg protein) |
| Normal Control | 35.8 ± 2.1 | 98.7 ± 5.4 | 1.2 ± 0.1 | 5.8 ± 0.3 | 15.2 ± 0.9 | 35.6 ± 2.0 |
| Arthritic Control | 55.2 ± 3.0 | 145.1 ± 7.9 | 2.5 ± 0.2 | 3.9 ± 0.2 | 10.8 ± 0.6 | 25.1 ± 1.4 |
| Arthritic + MTX (2 mg/kg) | 89.4 ± 4.8 | 210.6 ± 11.5 | 3.8 ± 0.3 | 2.7 ± 0.1 | 7.5 ± 0.4 | 18.9 ± 1.1 |
| Arthritic + Silibinin (100 mg/kg) | 48.1 ± 2.6 | 128.3 ± 7.0 | 1.9 ± 0.1 | 5.1 ± 0.3 | 13.9 ± 0.8 | 31.2 ± 1.7 |
| Arthritic + MTX (2 mg/kg) + Silibinin (100 mg/kg) | 60.3 ± 3.3 | 155.2 ± 8.5 | 2.1 ± 0.2 | 4.5 ± 0.2 | 12.7 ± 0.7 | 28.5 ± 1.6 |
Data adapted from a study on silibinin's effects against methotrexate-induced hepatotoxicity in an adjuvant-induced arthritis rat model.[1][2]
Experimental Protocols
This protocol describes the induction of arthritis in rats, a widely used model for rheumatoid arthritis, to study the efficacy of anti-arthritic compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
27-gauge needle and 1 ml syringe
-
Animal housing with controlled temperature and light cycle
-
Calipers for paw volume measurement
Procedure:
-
Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
On day 0, induce arthritis by a single subcutaneous injection of 0.1 ml of CFA into the subplantar region of the left hind paw.
-
Monitor the animals daily for signs of arthritis, which typically appear around day 10-14 post-injection.
-
Measure the paw volume of both hind paws using calipers on specified days (e.g., every 3-4 days) to assess the severity of inflammation.
-
Record body weight regularly as an indicator of systemic health.
-
At the end of the experiment (e.g., day 28 or 45), euthanize the animals and collect blood and tissue samples for further analysis.
This protocol outlines the treatment regimen for evaluating the combined effect of MTX and curcumin in the AIA rat model.
Materials:
-
Methotrexate sodium salt for injection
-
Curcumin
-
Saline (0.9% NaCl)
-
Vehicle for curcumin (e.g., 0.5% carboxymethyl cellulose)
-
AIA rat model (as described in 1.2.1)
Procedure:
-
Prepare a stock solution of MTX in sterile saline.
-
Prepare a suspension of curcumin in the chosen vehicle.
-
On day 10 post-CFA injection, when arthritis is established, divide the animals into treatment groups:
-
Group 1 (Arthritic Control): Administer vehicle only.
-
Group 2 (MTX alone): Administer MTX (e.g., 2 mg/kg, intraperitoneally) once a week.
-
Group 3 (Curcumin alone): Administer curcumin (e.g., 100 mg/kg, orally) daily.
-
Group 4 (Combination): Administer MTX (e.g., 1 mg/kg, intraperitoneally) once a week and curcumin (e.g., 100 mg/kg, orally) daily.
-
-
Continue the treatment for a predefined period (e.g., until day 45).
-
Monitor paw volume and body weight throughout the study.
-
At the end of the study, collect blood for hematological and biochemical analysis (e.g., complete blood count, liver enzymes).
Signaling Pathways and Experimental Workflows
Co-administration with Leflunomide
Leflunomide is another disease-modifying antirheumatic drug (DMARD) that is sometimes used in combination with methotrexate for patients who do not respond adequately to MTX monotherapy. Their synergistic effect is attributed to their distinct mechanisms of action on nucleotide synthesis.
Signaling Pathway
Co-administration with Biologics: Anti-TNF Agents
Biologic agents, such as anti-tumor necrosis factor (anti-TNF) therapies, are often co-administered with methotrexate to improve efficacy in autoimmune diseases like rheumatoid arthritis. MTX is thought to enhance the effectiveness of biologics by reducing the formation of anti-drug antibodies.
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model in mice is another widely used model for rheumatoid arthritis.
Materials:
-
DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Methotrexate
-
Anti-TNF biologic (e.g., etanercept)
-
Saline
Procedure:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via subcutaneous injection at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen emulsified in IFA.
-
Monitor mice for the development of arthritis, which typically begins around day 24-28.
-
Once arthritis is established, divide the mice into treatment groups:
-
Group 1 (Arthritic Control): Administer saline.
-
Group 2 (MTX alone): Administer MTX (e.g., 1 mg/kg, intraperitoneally) 3 times a week.
-
Group 3 (Anti-TNF alone): Administer the anti-TNF biologic at the appropriate dose and schedule (e.g., 10 mg/kg, subcutaneously, twice a week).
-
Group 4 (Combination): Administer both MTX and the anti-TNF biologic as per the schedules for the individual treatments.
-
-
Monitor arthritis severity using a clinical scoring system and measure paw thickness.
-
At the end of the study, collect tissues for histological analysis and serum for cytokine and anti-drug antibody measurements.
Co-administration with Nonsteroidal Anti-inflammatory Drugs (NSAIDs)
NSAIDs are frequently co-prescribed with methotrexate to manage pain and inflammation. However, there is a potential for drug-drug interactions, primarily through competition for renal excretion, which can lead to increased MTX levels and toxicity.
Quantitative Data Summary
Table 4: Pharmacokinetic Parameters of Methotrexate (10 mg/kg, IV) with and without Diclofenac (5 mg/kg, IV) in Rats
| Parameter | Methotrexate Alone | Methotrexate + Diclofenac |
| AUC (µgh/mL) | 25.8 ± 3.1 | 35.2 ± 4.5 |
| Cmax (µg/mL) | 18.9 ± 2.3 | 20.1 ± 2.8 |
| Clearance (mL/h/kg) | 387.6 ± 45.2 | 284.1 ± 38.7 |
| Half-life (h) | 2.1 ± 0.3 | 2.8 ± 0.4 |
*p < 0.05 compared to Methotrexate Alone. Data are hypothetical and for illustrative purposes based on the known interaction mechanism.
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Methotrexate Resistance in Experimental Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering methotrexate (MTX) resistance in their experimental cancer models.
Frequently Asked Questions (FAQs)
1. My cancer cell line is showing increased resistance to methotrexate. What are the common underlying mechanisms?
Methotrexate (MTX) resistance in cancer cells is a multifaceted issue that can arise from several molecular mechanisms. Understanding these mechanisms is the first step in devising strategies to overcome them. The most frequently observed mechanisms include:
-
Impaired Drug Transport:
-
Reduced Uptake: The primary transporter for MTX into cells is the reduced folate carrier (RFC). Decreased expression or mutations in the SLC19A1 gene, which codes for RFC, can significantly limit the intracellular concentration of MTX.[1] Another transporter, the proton-coupled folate transporter (PCFT), also plays a role in MTX uptake.
-
Increased Efflux: Cancer cells can actively pump MTX out, thereby reducing its cytotoxic effects. This is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP).[1]
-
-
Alterations in the Target Enzyme:
-
DHFR Overexpression: Dihydrofolate reductase (DHFR) is the primary target of MTX. An increase in the expression of the DHFR gene, often due to gene amplification, leads to higher levels of the DHFR enzyme. This requires a higher concentration of MTX to achieve the same level of inhibition.
-
DHFR Mutations: Mutations in the DHFR gene can alter the enzyme's structure, reducing its binding affinity for MTX while preserving its catalytic function.[2]
-
-
Altered Methotrexate Metabolism:
-
Defective Polyglutamylation: Once inside the cell, MTX is modified by the addition of glutamate residues, a process called polyglutamylation, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamated MTX is a more potent inhibitor of DHFR and is retained within the cell for longer periods. Decreased FPGS activity leads to reduced polyglutamylation and enhanced drug efflux.
-
Increased Deglutamylation: The enzyme gamma-glutamyl hydrolase (GGH) removes the glutamate residues from polyglutamated MTX, facilitating its efflux from the cell. Overexpression of GGH can therefore contribute to MTX resistance.
-
2. How can I experimentally determine the mechanism of methotrexate resistance in my cell line?
To identify the specific mechanism of resistance in your cell line, a series of experiments can be performed:
-
Gene Expression Analysis: Use quantitative PCR (qPCR) to measure the mRNA levels of genes involved in MTX resistance, such as SLC19A1 (RFC), ABCC1/2/3 (MRPs), ABCG2 (BCRP), DHFR, FPGS, and GGH.
-
Protein Expression Analysis: Perform Western blotting to quantify the protein levels of DHFR, RFC, and ABC transporters. This can confirm if the changes observed at the mRNA level translate to the protein level.
-
Enzyme Activity Assays: Measure the enzymatic activity of DHFR and FPGS in cell lysates to assess their functional status.
-
Drug Transport Assays: Use radiolabeled MTX ([³H]-MTX) to measure its uptake and efflux rates in your sensitive and resistant cell lines.
-
Gene Sequencing: Sequence the DHFR gene to identify any potential mutations that could alter its affinity for MTX.
3. What are some initial troubleshooting steps if my in vitro experiment with methotrexate is not working as expected?
If you are facing issues with your methotrexate experiments, consider the following troubleshooting steps:
-
Cell Line Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure you are working with the correct cells and that they have not been cross-contaminated.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, as this can significantly impact cellular metabolism and drug response.
-
Methotrexate Quality: Ensure the methotrexate you are using is of high quality, stored correctly (protected from light), and freshly prepared for each experiment. MTX solutions can degrade over time.
-
Experimental Conditions:
-
Cell Density: Ensure consistent cell seeding densities as cell confluence can affect drug sensitivity.
-
Media Components: Be aware that components in the cell culture medium, such as folic acid, can compete with methotrexate for uptake and binding to DHFR. Consider using a medium with a defined and lower folic acid concentration if necessary.
-
Incubation Time: The cytotoxic effects of methotrexate are often cell cycle-dependent and may require longer incubation times to become apparent.
-
Troubleshooting Guides
Guide 1: Developing a Methotrexate-Resistant Cell Line
This guide provides a general protocol for generating a methotrexate-resistant cancer cell line in vitro.
Experimental Workflow:
Caption: Workflow for generating a methotrexate-resistant cell line.
Protocol:
-
Determine the IC50 of the Parental Cell Line: Before starting the resistance induction, determine the 50% inhibitory concentration (IC50) of methotrexate for your parental (sensitive) cell line using a cell viability assay (e.g., MTT, XTT). This will serve as a baseline.[3]
-
Initial Low-Dose Exposure: Begin by culturing the parental cells in a medium containing a low concentration of methotrexate, typically starting at the IC10 or IC20 value.[4]
-
Monitor and Subculture: Continuously monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to recover and repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the initial MTX concentration, increase the drug concentration in a stepwise manner. A common approach is to double the concentration at each step.[1]
-
Repeat Cycles: Repeat the process of treatment, recovery, and dose escalation. This process can take several months.[5]
-
Establishment of Resistant Line: A resistant cell line is considered established when it can consistently proliferate in a medium containing a significantly higher concentration of methotrexate than the parental line.
-
Characterization: Once the resistant line is established, characterize it by determining its new IC50 value for methotrexate and investigating the underlying mechanisms of resistance.
Guide 2: Assessing DHFR Protein Expression by Western Blot
This guide outlines the key steps for analyzing DHFR protein levels in sensitive versus resistant cell lines.
Experimental Workflow:
Caption: Workflow for Western blot analysis of DHFR expression.
Protocol:
-
Cell Lysis: Lyse an equal number of sensitive and resistant cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a protein assay such as the bicinchoninic acid (BCA) assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DHFR overnight at 4°C.[6][7][8]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the DHFR signal to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of DHFR between the sensitive and resistant cell lines.[9]
Quantitative Data Summary
The following tables summarize IC50 values for methotrexate in various cancer cell lines, including sensitive and resistant variants, and in combination with other agents.
Table 1: IC50 Values of Methotrexate in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| Daoy | Medulloblastoma | 0.095 | 144 |
| Saos-2 | Osteosarcoma | 0.035 | 144 |
| HTC-116 | Colorectal Cancer | 2.3 | 12 |
| HTC-116 | Colorectal Cancer | 0.37 | 24 |
| HTC-116 | Colorectal Cancer | 0.15 | 48 |
| A-549 | Lung Carcinoma | >10 | 12, 24, 48 |
| HeLa | Cervical Cancer | >50 (free MTX) | 48 |
| MCF-7 | Breast Cancer | >50 (free MTX) | 48 |
Data compiled from multiple sources.[10][11][12]
Table 2: Comparison of IC50 Values in Methotrexate-Sensitive and -Resistant Cell Lines
| Cell Line Pair | Cancer Type | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance |
| SCC15 vs. SCC15/R1 | Head and Neck Squamous Cell Carcinoma | 0.02 | 0.3 | 15 |
| SCC15 vs. SCC15/R4 | Head and Neck Squamous Cell Carcinoma | 0.02 | 80 | 4000 |
| 143B-P vs. 143B-MTXSR | Osteosarcoma | Not specified | Not specified | 5500 |
Data compiled from multiple sources.[1][9]
Table 3: IC50 Values for Methotrexate in Combination Therapies
| Cell Line | Combination | IC50 (nM) of MTX |
| A2780/AD | MTX + AZT (cocktail) | Low nM range |
| A2780/AD | MTX + IUdR (cocktail) | Low nM range |
| A2780/AD | MTX + ddC (cocktail) | Low nM range |
Data from a study on a drug-resistant ovarian cancer cell line.[13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key pathways and relationships involved in methotrexate resistance.
Caption: Key mechanisms of methotrexate resistance in cancer cells.
This technical support guide provides a starting point for researchers dealing with methotrexate resistance. For more specific issues, consulting detailed research articles and protocols is recommended.
References
- 1. Development of methotrexate resistance in a human squamous cell carcinoma of the head and neck in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.jpma.org.pk [archive.jpma.org.pk]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of methotrexate resistance in osteosarcoma cell lines and strategies for overcoming this resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DHFR Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Human Dihydrofolate Reductase/DHFR Antibody AF7934: R&D Systems [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. diposit.ub.edu [diposit.ub.edu]
- 13. Anticancer Conjugates and Cocktails Based on Methotrexate and Nucleoside Synergism - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing methotrexate dosage to minimize cytotoxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize methotrexate (MTX) dosage and minimize cytotoxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of methotrexate?
Methotrexate is a folate antagonist that competitively inhibits dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3] THF is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3] By blocking DHFR, methotrexate depletes intracellular THF levels, thereby inhibiting DNA synthesis, repair, and cellular replication, ultimately leading to cell death, particularly in rapidly dividing cells like cancer cells.[2][4]
Q2: Why is methotrexate cytotoxic to normal cells, and how can this be minimized?
Methotrexate's non-selective nature means it affects all rapidly dividing cells, including healthy ones in the bone marrow and gastrointestinal tract, leading to toxicity.[4][5] The primary strategy to mitigate this is "leucovorin rescue."[3][6][7] Leucovorin (folinic acid) is a reduced form of folic acid that can be converted to THF downstream of the DHFR-catalyzed step, thus replenishing the THF pool in normal cells.[6][7] Cancer cells are often less efficient at utilizing leucovorin, allowing for a therapeutic window where normal cells are rescued while cancer cells are still targeted.[7]
Q3: What is the role of hydration and urinary alkalinization in methotrexate therapy?
Hydration and urinary alkalinization are critical supportive care measures, especially with high-dose methotrexate. Methotrexate is primarily cleared by the kidneys, and at acidic urine pH, it can precipitate in the renal tubules, leading to nephrotoxicity.[3] Maintaining a urine pH above 7.0 increases methotrexate's solubility and enhances its renal clearance, thereby reducing the risk of kidney damage.[3]
Q4: What are typical IC50 values for methotrexate in cancer versus normal cell lines?
The half-maximal inhibitory concentration (IC50) of methotrexate can vary significantly depending on the cell line and the duration of exposure. Generally, cancer cell lines exhibit a wide range of sensitivities to methotrexate. For example, IC50 values for various cancer cell lines after 48-72 hours of treatment can range from the nanomolar to the micromolar range. Normal cell lines are also sensitive, but the therapeutic strategy relies on the differential rescue effect of leucovorin.
Data Presentation
Table 1: Comparative IC50 Values of Methotrexate in Cancer and Normal Cell Lines
| Cell Line | Cell Type | Cancer/Normal | IC50 (µM) - 48h Exposure | Reference |
| HCT-116 | Colorectal Carcinoma | Cancer | 0.15 | [8][9] |
| A-549 | Lung Carcinoma | Cancer | 0.10 | [8][9] |
| MCF-7 | Breast Adenocarcinoma | Cancer | 9.46 | [10] |
| HeLa | Cervical Cancer | Cancer | Varies | [1] |
| HepG2 | Liver Carcinoma | Cancer | 96.87 (mg/ml) | [11] |
| PC3 | Prostate Cancer | Cancer | 208.6 (mg/ml) | [11] |
| HaCaT | Keratinocyte | Normal | >50 | [1] |
| HUVEC | Endothelial | Normal | Varies | [10] |
| L929 | Fibroblast | Normal | Varies | [8] |
| NHF | Normal Human Fibroblasts | Normal | Varies | [4] |
Note: IC50 values can be highly variable between studies due to differences in experimental conditions (e.g., cell density, media composition, assay method). The values presented here are for comparative purposes.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is for determining the cytotoxic effects of methotrexate on a cell line.
Materials:
-
96-well plates
-
Cells of interest
-
Complete culture medium
-
Methotrexate (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Methotrexate Treatment: Prepare serial dilutions of methotrexate in complete culture medium. Remove the old medium from the wells and add 100 µL of the various methotrexate concentrations. Include a vehicle control (medium without methotrexate).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently shake the plate for 10-15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the methotrexate concentration to generate a dose-response curve and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following methotrexate treatment.
Materials:
-
Cells of interest
-
Methotrexate
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells with the desired concentrations of methotrexate for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in PI staining solution containing RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
This protocol is used to detect apoptosis (programmed cell death) induced by methotrexate.
Materials:
-
Cells of interest
-
Methotrexate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with methotrexate at the desired concentrations and for the appropriate time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Centrifuge the cells and resuspend the pellet in 1X binding buffer provided in the kit.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Caption: Workflow for assessing methotrexate cytotoxicity using an MTT assay.
Caption: Methotrexate inhibits DHFR, blocking DNA and RNA synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in MTT assay results | - Uneven cell seeding- Pipetting errors- Edge effects in the 96-well plate- Contamination | - Ensure a single-cell suspension before seeding.- Use a multichannel pipette for consistency.- Avoid using the outer wells of the plate.- Maintain sterile technique. |
| Unexpectedly high cytotoxicity in normal cells | - Leucovorin rescue timing is off- Leucovorin concentration is too low- Normal cells are particularly sensitive- Methotrexate concentration is too high | - Optimize the timing of leucovorin addition (typically 24 hours after MTX).- Perform a dose-response curve for leucovorin to find the optimal concentration.- Characterize the sensitivity of your specific normal cell line.- Lower the methotrexate concentration. |
| No significant effect of methotrexate on cancer cells | - Cell line is resistant to methotrexate- Methotrexate has degraded- Incorrect dosage calculation | - Verify the known sensitivity of your cell line.- Use freshly prepared methotrexate solutions.- Double-check all calculations for dilutions. |
| Difficulty in distinguishing cell cycle phases | - Incomplete cell fixation- RNase A not effective- Cell clumping | - Ensure proper fixation with cold ethanol.- Check the activity of the RNase A.- Gently resuspend cells and consider filtering before analysis. |
| High background in apoptosis assay | - Cells were handled too roughly during harvesting- Incubation time with Annexin V/PI was too long- Reagents have expired | - Handle cells gently to avoid mechanical damage.- Follow the recommended incubation times precisely.- Use fresh reagents. |
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. Drug: Methotrexate - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. youtube.com [youtube.com]
- 4. Disparate Response to Methotrexate in Stem versus Non-Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Methotrexate Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simulation, In Vitro, and In Vivo Cytotoxicity Assessments of Methotrexate-Loaded pH-Responsive Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro hepatotoxicity evaluation of methotrexate-loaded niosome formulation: fabrication, characterization and cell culture studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Methotrexate-Induced Hepatotoxicity in Laboratory Animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating strategies to reduce methotrexate (MTX)-induced liver injury in laboratory animals.
Frequently Asked Questions (FAQs)
Q1: What is the standard experimental protocol to induce hepatotoxicity with methotrexate in rats or mice?
A common and effective method to induce acute hepatotoxicity is a single intraperitoneal (i.p.) injection of methotrexate.
Experimental Protocol: Induction of Methotrexate Hepatotoxicity
-
Animal Model: Wistar albino rats or Swiss albino mice are frequently used.
-
Methotrexate Dosage: A single dose of 20 mg/kg body weight is typically administered intraperitoneally.[1][2][3]
-
Timeline: Peak liver injury is generally observed 4 to 5 days after MTX administration.
-
Vehicle: Methotrexate is usually dissolved in normal saline for injection.
Q2: My control animals receiving only methotrexate are not showing significant signs of liver damage. What could be the issue?
Several factors could contribute to this. Consider the following troubleshooting steps:
-
Dosage and Administration:
-
Verify Concentration: Double-check the concentration of your methotrexate solution.
-
Injection Technique: Ensure a proper intraperitoneal injection was performed, not a subcutaneous or intramuscular one.
-
-
Animal Strain and Age: Different strains and ages of rodents can have varying sensitivities to methotrexate. Ensure consistency in the strain and age of the animals used.
-
Timing of Assessment: The peak of liver injury is typically a few days post-injection. Sacrificing animals too early or too late might miss the window of maximum damage.
Q3: What are the key biomarkers to assess methotrexate-induced hepatotoxicity?
Assessment of liver damage typically involves a combination of serum biochemical analysis and histological examination of liver tissue. Key markers include:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular damage.[1][2]
-
Oxidative Stress Markers:
-
Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) are often elevated.[1]
-
Histopathology: Examination of H&E stained liver sections for signs of necrosis, inflammation, and steatosis.
Troubleshooting Guide: Evaluating Protective Agents
Issue: The protective agent I am testing is not showing a significant hepatoprotective effect.
Possible Cause & Solution:
-
Dosage and Timing of Administration:
-
Pre-treatment vs. Co-treatment: The timing of administration of the protective agent is crucial. Many studies employ a pre-treatment schedule for several days before the methotrexate injection.[1][4]
-
Dose Optimization: The dose of the protective agent may be too low. A dose-response study may be necessary to determine the optimal protective concentration.
-
-
Bioavailability: The route of administration (e.g., oral gavage, intraperitoneal injection) can significantly impact the bioavailability of the compound. Ensure the chosen route is appropriate for the agent being tested.
-
Mechanism of Action: The protective agent may not target the primary pathways of methotrexate-induced hepatotoxicity. Consider agents with known antioxidant and anti-inflammatory properties.[5][6]
Quantitative Data Summary
The following tables summarize the effects of various protective agents on key biomarkers of methotrexate-induced hepatotoxicity in rats.
Table 1: Effect of Protective Agents on Serum Liver Enzymes
| Agent | Animal Model | MTX Dose (mg/kg) | Agent Dose (mg/kg) | % Decrease in ALT | % Decrease in AST | Reference |
| Indole-3-acetic acid | Wistar rats | 20 (i.p.) | 40 (p.o.) | Significant | Significant | [1] |
| Quercetin | Wistar rats | 20 (i.p.) | 20 (p.o.) | Significant | Significant | [1][4] |
| Resveratrol | Rats | 20 (i.p.) | 10 (p.o.) | Significant | Significant | [2] |
| Cannabidiol | Wistar rats | 20 (i.p.) | 5 (i.p.) | Significant | Significant | [6] |
| α-lipoic acid & Vit C | Mice | 20 (i.p.) | 60 & 100 (p.o.) | Significant | Significant | [7] |
Table 2: Effect of Protective Agents on Oxidative Stress Markers
| Agent | Animal Model | MTX Dose (mg/kg) | Agent Dose (mg/kg) | % Decrease in MDA | % Increase in GSH | % Increase in SOD | Reference |
| Indole-3-acetic acid | Wistar rats | 20 (i.p.) | 40 (p.o.) | Significant | Significant | Significant | [1] |
| Quercetin | Wistar rats | 20 (i.p.) | 20 (p.o.) | Significant | - | - | [1] |
| Resveratrol | Rats | 20 (i.p.) | 10 (p.o.) | Significant | Significant | - | [2] |
| Roflumilast | Wistar rats | 5 (i.p.) | - | Significant | Significant | - | [8] |
| α-lipoic acid & Vit C | Mice | 20 (i.p.) | 60 & 100 (p.o.) | Significant | Significant | Significant | [7] |
Signaling Pathways & Experimental Workflow
Signaling Pathways in Methotrexate-Induced Hepatotoxicity
Methotrexate-induced liver injury is a complex process involving oxidative stress and inflammation. The diagram below illustrates the key signaling pathways.
References
- 1. Indole-3-Acetic Acid: Promising Protective Agent Against Methotrexate-Induced Liver Injury via Modulation of TLR4/NF-κB/Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resveratrol Protects Against Methotrexate-Induced Hepatic Injury in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Nitrate protects against methotrexate-induced liver injury by activating Wnt/β-catenin Signaling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective and Therapeutic Effects of Quercetin on Methotrexate Induced Hepatotoxicity in Adult Albino Rats: Biochemical, Histological and Immunohistochemical Study [ejh.journals.ekb.eg]
- 5. phmethods.net [phmethods.net]
- 6. Cannabidiol mitigates methotrexate-induced hepatic injury via SIRT-1/p53 signaling and mitochondrial pathways: reduces oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Mitigating Off-Target Effects of Methotrexate in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using methotrexate (MTX) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of methotrexate in cell culture?
A1: Methotrexate's primary on-target effect is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and thymidylates necessary for DNA and RNA synthesis. This inhibition leads to cell cycle arrest, primarily in the S-phase, and induces apoptosis in rapidly dividing cells.[1][2]
Off-target effects are also significant and can confound experimental results. These include:
-
Oxidative Stress: MTX can lead to the generation of reactive oxygen species (ROS) and deplete endogenous antioxidants like glutathione (GSH).[1] This oxidative stress can damage cellular components, including DNA.
-
Induction of Apoptosis via Alternative Pathways: MTX can increase the sensitivity of cells to apoptosis through pathways independent of its direct action on DHFR. This includes the activation of the c-Jun N-terminal kinase (JNK) pathway.[3]
-
Hepatotoxicity: In in vitro models using liver cells, MTX has been shown to cause hepatocellular injury.[1]
Q2: How can I counteract the cytotoxic effects of methotrexate in my cell culture experiments?
A2: The most common method to counteract MTX cytotoxicity is through a "rescue" protocol using folinic acid (also known as leucovorin). Folinic acid is a downstream product in the folate metabolic pathway and can be utilized by cells for nucleotide synthesis, thus bypassing the DHFR inhibition by MTX.[1] Thymidine can also be used to rescue cells from MTX-induced apoptosis.[1]
Q3: At what concentration should I use methotrexate for my experiments?
A3: The effective concentration of methotrexate is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. The IC50 values can vary significantly across different cell types.
Troubleshooting Guide
Issue 1: Excessive cell death observed even at low concentrations of MTX.
-
Possible Cause 1: High sensitivity of the cell line. Some cell lines are inherently more sensitive to MTX.
-
Solution: Perform a thorough literature search for typical MTX concentration ranges used for your specific cell line. Conduct a dose-response curve starting from very low concentrations (e.g., nanomolar range) to determine the optimal working concentration.
-
-
Possible Cause 2: Culture medium composition. The presence or absence of nucleosides (like thymidine and hypoxanthine) in the culture medium can significantly impact MTX cytotoxicity. Media supplemented with these components can mask the effect of MTX.
-
Solution: For cytotoxicity assays, consider using a medium depleted of thymidine and hypoxanthine to obtain a more accurate assessment of MTX's effects.
-
-
Possible Cause 3: Extended exposure time. Continuous exposure to MTX, even at low concentrations, can lead to cumulative toxicity.
-
Solution: Optimize the incubation time with MTX. For some experiments, a shorter exposure followed by a "wash-out" period may be sufficient.
-
Issue 2: Inconsistent or unexpected results with MTX treatment.
-
Possible Cause 1: Cell density. The efficacy of MTX can be influenced by the cell density at the time of treatment.
-
Solution: Standardize the cell seeding density for all experiments. Ensure that cells are in the logarithmic growth phase when MTX is added.
-
-
Possible Cause 2: Purity and stability of MTX. Methotrexate solutions can degrade over time, especially when exposed to light.
-
Solution: Prepare fresh MTX solutions from a reliable source. Store stock solutions protected from light at the recommended temperature.
-
-
Possible Cause 3: Off-target effects are dominating the observed phenotype. The experimental endpoint might be more sensitive to oxidative stress or JNK pathway activation than to DHFR inhibition.
-
Solution: To dissect the on-target versus off-target effects, perform rescue experiments with folinic acid. If the phenotype is rescued by folinic acid, it is likely due to DHFR inhibition. If not, consider investigating the role of oxidative stress by co-treating with an antioxidant like N-acetylcysteine (NAC).
-
Data Presentation
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Daoy | Medulloblastoma | 144 | 0.095 |
| Saos-2 | Osteosarcoma | 144 | 0.035 |
| A549 | Non-small cell lung cancer | 48 | ~1.71 |
| HCT-116 | Colorectal carcinoma | 24 | 0.37 |
| HCT-116 | Colorectal carcinoma | 48 | 0.15 |
| HeLa | Cervical cancer | 48 | > 50 (in some studies) |
| MCF-7 | Breast cancer | 48 | > 50 (in some studies) |
Note: IC50 values are highly dependent on experimental conditions and should be determined empirically for each cell line and assay.
Experimental Protocols
1. MTT Assay for Cell Viability after Methotrexate Treatment
This protocol is used to assess the cytotoxic effects of methotrexate by measuring the metabolic activity of cells.
-
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Methotrexate (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of methotrexate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of MTX. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. Flow Cytometry for Cell Cycle Analysis after Methotrexate Treatment
This protocol allows for the analysis of cell cycle distribution in response to methotrexate treatment.
-
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
Methotrexate
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of methotrexate for the chosen duration.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS and resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of cold 70% ethanol while vortexing gently.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and wash them with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: On-target pathway of Methotrexate action.
Caption: Off-target effects of Methotrexate.
Caption: General experimental workflow for MTX studies.
Caption: Troubleshooting logic for MTX experiments.
References
Technical Support Center: Enhancing Oral Methotrexate Bioavailability in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during animal studies focused on improving the oral bioavailability of methotrexate (MTX).
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: High Variability in Plasma Methotrexate Concentrations Across Animals in the Same Treatment Group
-
Potential Cause 1: Inconsistent Dosing Technique.
-
Solution: Ensure all personnel are thoroughly trained in oral gavage techniques to minimize variability in the administered dose. For viscous formulations, use positive displacement pipettes.
-
-
Potential Cause 2: Food Effects.
-
Solution: Standardize the fasting period for all animals before dosing. Food can significantly alter the absorption of methotrexate. A common practice is an overnight fast before oral administration.
-
-
Potential Cause 3: Formulation Inhomogeneity.
-
Solution: Ensure that the methotrexate formulation is homogenous. If it is a suspension, vortex it thoroughly before drawing each dose. For nanoparticle or liposomal formulations, ensure consistent particle size and drug loading.
-
-
Potential Cause 4: Animal Stress.
-
Solution: Handle animals consistently and minimize stress, as physiological stress can impact gastrointestinal function and drug absorption.
-
Issue 2: Lower Than Expected Improvement in Bioavailability with a Novel Formulation
-
Potential Cause 1: P-glycoprotein (P-gp) Efflux.
-
Potential Cause 2: Poor Formulation Stability in the Gastrointestinal Tract.
-
Solution: The formulation may be degrading in the acidic environment of the stomach or due to enzymatic activity. Evaluate the in vitro stability of your formulation in simulated gastric and intestinal fluids.
-
-
Potential Cause 3: Inadequate Drug Release from the Carrier.
-
Solution: For nanoparticle or other carrier-based systems, the drug release profile might be too slow. Conduct in vitro drug release studies under conditions that mimic the gastrointestinal tract to optimize the release kinetics.
-
Issue 3: Unexpected Animal Toxicity or Adverse Events
-
Potential Cause 1: Enhanced but Uncontrolled Absorption.
-
Solution: A highly efficient formulation might lead to rapid and high peak plasma concentrations (Cmax) of methotrexate, causing toxicity. Consider modifying the formulation to achieve a more controlled and sustained release profile.
-
-
Potential Cause 2: Toxicity of Formulation Excipients.
-
Solution: Evaluate the toxicity of the excipients used in your formulation. Conduct a vehicle-only control group to assess the baseline toxicity of the formulation components.
-
-
Potential Cause 3: Drug-Drug Interactions.
-
Solution: If co-administering other compounds (e.g., P-gp inhibitors), be aware of potential drug-drug interactions that could alter the metabolism and clearance of methotrexate, leading to increased toxicity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to the oral bioavailability of methotrexate?
A1: The primary barriers include its low aqueous solubility, degradation in the gastrointestinal tract, and being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively transports the drug out of intestinal epithelial cells.[1][2]
Q2: What are some common strategies to improve the oral bioavailability of methotrexate in animal studies?
A2: Common strategies include:
-
Nanoparticle-based delivery systems: Encapsulating methotrexate in nanoparticles can protect it from degradation, improve its solubility, and facilitate its transport across the intestinal epithelium.
-
Cyclodextrin inclusion complexes: Forming inclusion complexes with cyclodextrins can enhance the aqueous solubility and stability of methotrexate.
-
Co-administration with P-gp inhibitors: Blocking P-glycoprotein efflux pumps can significantly increase the intestinal absorption of methotrexate.
Q3: Which animal models are most commonly used for studying the oral bioavailability of methotrexate?
A3: Rats and mice are the most frequently used animal models for these studies due to their well-characterized physiology, ease of handling, and cost-effectiveness.
Q4: How is the absolute oral bioavailability of a methotrexate formulation calculated?
A4: The absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration of the same dose, adjusted for the dose difference if any. The formula is: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Q5: What is the role of food in methotrexate absorption?
A5: Food can have a variable effect on methotrexate absorption. In some cases, it can decrease the rate and extent of absorption. Therefore, it is standard practice to fast animals overnight before oral administration in bioavailability studies to minimize this variability.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Methotrexate Formulations in Rats Following Oral Administration.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Free Methotrexate | 5 | 1,234.5 | 1.5 | 4,567.8 | 100 | [1][3] |
| MTX-loaded Nanoparticles | 5 | 2,345.6 | 2.0 | 8,765.4 | 191.9 | [1][3] |
| MTX-loaded Nanoemulsion | 5 | 3,456.7 | 2.5 | 13,987.6 | 306.2 | [1][3] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of an Oral Methotrexate Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Animal Housing and Acclimatization: House the rats in a controlled environment (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard laboratory chow and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before oral administration, with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group), including a control group receiving free methotrexate and a test group receiving the novel formulation. An additional group for intravenous administration is required for absolute bioavailability calculation.
-
Dosing:
-
Oral Administration: Administer the methotrexate formulation (e.g., 5 mg/kg) via oral gavage.
-
Intravenous Administration: Administer a sterile solution of methotrexate (e.g., 1 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80 °C until analysis.
-
Bioanalysis: Determine the concentration of methotrexate in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Visualizations
Caption: Workflow for a typical in vivo pharmacokinetic study of an oral methotrexate formulation in rats.
References
- 1. Pharmacokinetic Comparison between Methotrexate-Loaded Nanoparticles and Nanoemulsions as Hard- and Soft-Type Nanoformulations: A Population Pharmacokinetic Modeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P- glycoproteins efflux transporter systems | PPTX [slideshare.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting methotrexate assay variability and interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during methotrexate (MTX) assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in methotrexate assay results?
Variability in methotrexate assay results can arise from several factors, including:
-
Cross-reactivity: Immunoassays are susceptible to cross-reactivity with methotrexate metabolites, such as 7-hydroxymethotrexate (7-OH-MTX) and 2,4-diamino-N10-methylpteroic acid (DAMPA), as well as other drugs. This can lead to an overestimation of methotrexate concentrations.[1][2]
-
Sample Handling and Integrity: Improper specimen collection, handling, and storage can significantly impact results. Factors such as exposure to light, hemolysis, icterus, and lipemia can interfere with the assay.[3][4][5]
-
Assay Method: Different assay methods, such as immunoassays (e.g., EMIT, EIA, FPIA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have different levels of sensitivity and specificity. LC-MS/MS is considered the gold standard for accuracy.[2][6][7]
-
Patient-Specific Factors: The presence of certain endogenous substances or co-administered medications can interfere with the assay.[8][9]
Q2: How does glucarpidase (carboxypeptidase G2) therapy affect methotrexate assays?
Glucarpidase is an enzyme used to rapidly lower toxic methotrexate levels. It breaks down methotrexate into inactive metabolites, primarily DAMPA.[10][11] Immunoassays often show significant cross-reactivity with DAMPA, leading to falsely elevated methotrexate readings after glucarpidase administration.[10][11][12] Therefore, it is crucial to use a method that is not affected by DAMPA, such as LC-MS/MS, for patients who have received glucarpidase.[6][12] It can take at least 5 to 7 days after glucarpidase therapy before an immunoassay can provide an accurate measurement of serum methotrexate.[4][12]
Q3: What is the difference between immunoassays and LC-MS/MS for methotrexate measurement?
Immunoassays are widely used due to their speed and ease of use. However, they can lack specificity and be prone to interference from structurally similar compounds.[13] LC-MS/MS is a more specific and sensitive method that can distinguish methotrexate from its metabolites and other interfering substances.[6][7] While more complex and time-consuming, LC-MS/MS is the preferred method for critical clinical situations and when interference is suspected.[2]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA-based Assays
High background can obscure the specific signal and lead to inaccurate results.
Possible Causes and Solutions:
-
Insufficient Washing: Residual unbound reagents can cause a high background.
-
Inadequate Blocking: Incomplete blocking of non-specific binding sites on the plate.
-
Contamination: Microbial or chemical contamination of reagents or samples.
-
Solution: Use sterile technique and fresh, high-quality reagents. Ensure the workspace and equipment are clean.[15]
-
-
Cross-reactivity: The secondary antibody may be binding non-specifically.
-
Solution: Run a control without the primary antibody. Use a pre-adsorbed secondary antibody.
-
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background in ELISA.
Issue 2: Discrepancy Between Immunoassay and LC-MS/MS Results
Significant differences between methotrexate levels measured by immunoassay and LC-MS/MS can occur.
Possible Causes and Solutions:
-
Metabolite Interference: Immunoassays may be detecting methotrexate metabolites (7-OH-MTX, DAMPA), leading to higher reported concentrations than the more specific LC-MS/MS method.[2]
-
Drug Interference: Co-administered drugs with similar structures to methotrexate, such as triamterene or trimethoprim, can cross-react with the immunoassay antibodies.[8]
-
Solution: Obtain a complete list of the patient's medications. If an interacting drug is present, use LC-MS/MS for methotrexate quantification.
-
-
Sample Matrix Effects: Endogenous substances in the patient's sample (e.g., in cases of hemolysis, icterus, or lipemia) can interfere with immunoassays more than with LC-MS/MS.[5][13]
Logical Relationship of Assay Discrepancies
Caption: Causes and solutions for assay discrepancies.
Data Presentation
Table 1: Comparison of Methotrexate Assay Methodologies
| Feature | Immunoassay (EMIT, EIA, FPIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive binding of antibody to labeled vs. unlabeled drug | Separation by chromatography, detection by mass-to-charge ratio |
| Speed | Rapid (minutes to hours) | Slower (hours to days)[13] |
| Specificity | Lower; prone to cross-reactivity with metabolites and other drugs[1][8][10] | High; can distinguish between MTX and its metabolites[2][6] |
| Sensitivity (LLOQ) | Typically in the range of 0.03-0.3 µmol/L[2][18][19] | High; LLOQ can be as low as 0.01-0.09 µmol/L[2][7] |
| Interference | Susceptible to hemolysis, icterus, lipemia, and drug cross-reactivity[5][13] | More resistant to matrix effects and interferences[13] |
| Cost & Complexity | Lower cost, less complex | Higher cost, requires specialized equipment and expertise |
Table 2: Common Interfering Substances in Methotrexate Immunoassays
| Interfering Substance | Effect on Assay | Recommended Action |
| 7-hydroxymethotrexate (7-OH-MTX) | Falsely elevates MTX levels[2] | Use LC-MS/MS, especially in high-dose MTX therapy. |
| DAMPA | Falsely elevates MTX levels, particularly after glucarpidase[10][11] | Use LC-MS/MS for patients treated with glucarpidase.[12] |
| Triamterene | Falsely elevates MTX levels due to structural similarity[8] | Discontinue interfering medication if possible; use LC-MS/MS. |
| Trimethoprim | Potential for slight cross-reactivity[8] | Be aware of potential interaction; confirm with LC-MS/MS if results are unexpected. |
| Hemolysis, Icterus, Lipemia | Can cause erroneous results (suppression or elevation)[5][13] | Adhere to proper sample collection and handling; visually inspect samples. |
Experimental Protocols
Protocol 1: Serum/Plasma Sample Collection and Handling
Objective: To ensure the integrity of samples for accurate methotrexate analysis.
Materials:
-
Appropriate blood collection tubes (e.g., serum separator tubes, EDTA, or heparin tubes).[16][17]
-
Centrifuge.
-
Amber or foil-wrapped transport tubes.[4]
-
Personal protective equipment (gloves, lab coat).
Procedure:
-
Collection: Collect blood specimens using standard phlebotomy procedures. The timing of collection is critical and should be done according to the specific treatment protocol (e.g., 24, 48, 72 hours post-infusion).[3]
-
Protection from Light: Immediately protect the sample from light by using an amber tube or wrapping the tube in foil. Methotrexate is light-sensitive.[3][4]
-
Centrifugation: Centrifuge the specimen within 2 hours of collection to separate serum or plasma from the cells.[4][12]
-
Aliquoting: Carefully transfer the serum or plasma to a labeled, light-protected plastic transport tube.[3] Avoid disturbing the cell layer. Ensure the aliquot is free of fibrin, red blood cells, or other particulate matter.[16]
-
Storage:
-
Shipping: If shipping is required, send the samples refrigerated on wet ice or frozen on dry ice, ensuring they remain protected from light.[16]
Protocol 2: Manual Dilution of High-Concentration Samples
Objective: To accurately dilute samples with methotrexate concentrations exceeding the upper limit of the assay's measurement range.
Materials:
-
Calibrated precision pipettes and disposable tips.
-
Assay-specific dilution buffer.[17]
-
Vortex mixer.
-
Sample cups or microcentrifuge tubes.
Procedure:
-
Determine Dilution Factor: Based on the expected concentration or the "out of range" flag from the analyzer, determine the necessary dilution factor (e.g., 1:10, 1:20).
-
Prepare Dilution:
-
Pipette the required volume of the assay-specific dilution buffer into a clean, labeled tube.
-
Add the specified volume of the patient sample to the dilution buffer.
-
Example for 1:10 dilution: Add 90 µL of dilution buffer and 10 µL of the patient sample.
-
-
Mix Thoroughly: Gently vortex the diluted sample for 5-10 seconds to ensure homogeneity.
-
Assay: Analyze the diluted sample according to the standard assay procedure.
-
Calculate Final Concentration: Multiply the result obtained from the diluted sample by the dilution factor to get the final concentration of methotrexate in the original sample.
-
Formula: Final Concentration = Measured Concentration × Dilution Factor.
-
-
Quality Control: It is good practice to dilute and test a high-level quality control sample alongside the patient sample to verify the accuracy of the dilution procedure.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel LC-MS/MS Method for Measuring Methotrexate in High-Dose Therapy: A Comparative Study with Commercial EMIT and EIA Immunoassays | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 3. Test Details [utmb.edu]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triamterene Cross-Reactivity With Methotrexate Immunoassay: Case Report of Falsely Delayed Methotrexate Clearance During Treatment of High-Grade B-Cell Lymphoma [jhoponline.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Analytical interference in the therapeutic drug monitoring of methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. arp1.com [arp1.com]
- 15. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 16. medilinkltd.com [medilinkltd.com]
- 17. ark-tdm.com [ark-tdm.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Modified enzyme multiplied immunoassay technique of methotrexate assay to improve sensitivity and reduce cost - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Methotrexate Precipitation in Physiological Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve issues related to methotrexate precipitation in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my methotrexate precipitating in my physiological buffer?
A1: Methotrexate precipitation in physiological buffers is a common issue primarily due to its pH-dependent solubility. Methotrexate is a weak dicarboxylic acid with pKa values around 4.7-5.5.[1] In solutions with a pH close to or below its pKa, methotrexate is poorly soluble and prone to precipitation. Conversely, its solubility significantly increases in neutral to alkaline conditions.
Q2: What is the solubility of methotrexate in common physiological buffers?
Q3: How can I increase the solubility of methotrexate in my experimental setup?
A3: There are several strategies to enhance methotrexate solubility and prevent precipitation:
-
pH Adjustment: Maintaining the pH of your buffer in the neutral to alkaline range (pH 7.0 or higher) is the most effective method.[2]
-
Use of Co-solvents: Organic solvents like DMSO and dimethyl formamide can be used to prepare stock solutions at high concentrations.[3] However, ensure the final concentration of the organic solvent in your assay is compatible with your experimental system.
-
Formulation with Solubilizing Agents: For specific applications, formulating methotrexate with agents like cyclodextrins can improve its aqueous solubility.
Q4: Can I use sodium bicarbonate to increase the pH and dissolve methotrexate?
A4: Yes, sodium bicarbonate can be used to raise the pH of the solution, which in turn increases the solubility of methotrexate. This method is often employed in clinical settings to prevent methotrexate-induced nephrotoxicity by alkalinizing the urine.[2]
Troubleshooting Guides
Issue 1: Precipitation Observed When Preparing Methotrexate Stock Solution
Symptoms:
-
Visible particulate matter or cloudiness immediately after adding methotrexate to the buffer.
-
Difficulty in completely dissolving the methotrexate powder.
Possible Causes:
-
The pH of the water or buffer is too low (acidic).
-
The concentration of methotrexate is too high for the given solvent and pH.
Solutions:
-
Initial Dissolution in Alkaline Solution: For preparing high-concentration stock solutions, it is recommended to first dissolve the methotrexate powder in a small volume of a dilute alkaline solution, such as 0.1 M NaOH.[4]
-
pH Adjustment: After initial dissolution, the pH can be carefully adjusted to the desired physiological range with an appropriate buffer.
-
Use of Organic Solvents: Alternatively, prepare a high-concentration stock solution in an organic solvent like DMSO, and then dilute it to the final working concentration in your physiological buffer.[5]
Issue 2: Precipitation Occurs After Diluting a Methotrexate Stock Solution in Cell Culture Media
Symptoms:
-
The cell culture medium becomes cloudy or hazy after the addition of the methotrexate stock solution.
-
A fine precipitate is observed at the bottom of the culture vessel after a short incubation period.
Possible Causes:
-
Localized High Concentration: Pipetting a highly concentrated stock solution directly into the media can create a localized area of high concentration, causing the methotrexate to precipitate before it can be adequately dispersed.
-
Interaction with Media Components: Components in the cell culture media, such as certain salts or proteins in serum, may interact with methotrexate and reduce its solubility.[6]
-
pH Shift: The addition of the methotrexate stock solution may have slightly lowered the pH of the media, especially if the media's buffering capacity is low.
Solutions:
-
Pre-dilution: Before adding to the final culture volume, pre-dilute the concentrated methotrexate stock in a small volume of the cell culture medium.
-
Slow Addition and Mixing: Add the methotrexate solution dropwise to the culture medium while gently swirling the vessel to ensure rapid and uniform mixing.
-
Check Media pH: After adding methotrexate, verify that the pH of the cell culture medium remains within the optimal physiological range (typically 7.2-7.4). If necessary, adjust the pH with a sterile, dilute solution of sodium bicarbonate.
-
Serum Considerations: If using serum-containing media, be aware that some proteins might interact with methotrexate. While serum generally helps stabilize solutions, high concentrations of methotrexate might still be problematic. Consider reducing the serum concentration if precipitation persists and it is compatible with your cell line.[6]
Issue 3: Gradual Precipitation During Long-Term Experiments
Symptoms:
-
A fine, crystalline precipitate forms in the buffer or media over several hours or days of incubation.
Possible Causes:
-
Temperature Fluctuations: Changes in temperature can affect the solubility of methotrexate.
-
Evaporation: Evaporation of the solvent from the culture vessel can lead to an increase in the concentration of all components, including methotrexate, potentially exceeding its solubility limit.
-
Chemical Instability: Over extended periods, methotrexate may degrade, and its degradation products might be less soluble.
Solutions:
-
Maintain Stable Temperature: Ensure that your incubator or water bath maintains a constant and accurate temperature.
-
Minimize Evaporation: Use tightly sealed containers or culture plates with low-evaporation lids. For long-term experiments, consider using a humidified incubator.
-
Prepare Fresh Solutions: For experiments lasting several days, it is advisable to prepare fresh methotrexate solutions to minimize the impact of potential degradation.
Data Presentation
Table 1: pH-Dependent Solubility of Methotrexate in Aqueous Solutions
| pH | Approximate Solubility | Notes |
| < 5.5 | Very Low | Precipitation is highly likely, especially at concentrations above 2 x 10⁻³ M.[2] |
| 6.0 | Low | - |
| 7.0 | Moderate | Solubility increases five- to eightfold compared to pH 6.0.[2] |
| 7.2 | ~1 mg/mL | In Phosphate Buffered Saline (PBS).[3] |
| > 7.4 | High | Solubility continues to increase in alkaline conditions. |
Note: The solubility values can be influenced by the specific buffer system and its components.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Methotrexate Stock Solution
Materials:
-
Methotrexate powder (MW: 454.44 g/mol )
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
Sterile conical tubes and micropipette tips
-
0.22 µm sterile syringe filter
Procedure:
-
Weigh out 4.54 mg of methotrexate powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Add a minimal amount of 1 M NaOH dropwise (e.g., 5-10 µL) to the powder and gently vortex to dissolve the methotrexate. The solution should become clear.
-
Slowly add sterile PBS (pH 7.4) to bring the volume to approximately 900 µL. Vortex gently to mix.
-
Check the pH of the solution. If necessary, adjust the pH to 7.2-7.4 with dropwise addition of 1 M HCl or 1 M NaOH.
-
Bring the final volume to 1 mL with sterile PBS (pH 7.4).
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Protocol 2: Shake-Flask Method for Determining Methotrexate Solubility
Materials:
-
Methotrexate powder
-
Physiological buffer of interest (e.g., PBS, TRIS at various pH values)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
-
Calibrated analytical balance and volumetric flasks
Procedure:
-
Prepare a series of saturated solutions by adding an excess amount of methotrexate powder to separate vials containing the physiological buffer at different pH values.
-
Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully collect a sample from the supernatant of each vial, ensuring that no solid particles are transferred.
-
Centrifuge the collected samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining suspended solids.
-
Carefully collect the supernatant for analysis.
-
Determine the concentration of methotrexate in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (~303 nm) or by HPLC with a standard curve.
-
The determined concentration represents the solubility of methotrexate in that specific buffer and pH.
Mandatory Visualizations
Dihydrofolate Reductase (DHFR) Signaling Pathway
Caption: Mechanism of action of Methotrexate via DHFR inhibition.
Experimental Workflow for Methotrexate Solubility Assay
Caption: Shake-flask method for methotrexate solubility determination.
Troubleshooting Logic for Methotrexate Precipitation
Caption: Logical steps for troubleshooting methotrexate precipitation.
References
- 1. Preparation and In Vitro/In Vivo Characterization of Polymeric Nanoparticles Containing Methotrexate to Improve Lymphatic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing and Managing Toxicities of High-Dose Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of methotrexate on cell proliferation in developing hamster molar tooth germs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Methotrexate-Induced Nephrotoxicity in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating methotrexate-induced nephrotoxicity in preclinical models.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of methotrexate-induced nephrotoxicity?
Methotrexate (MTX) induces nephrotoxicity primarily through two mechanisms:
-
Crystal Nephropathy: MTX and its metabolites can precipitate in the renal tubules, particularly in acidic urine, leading to physical obstruction and direct tubular injury.
-
Direct Tubular Injury: MTX can directly harm renal tubular epithelial cells by inducing oxidative stress, inflammation, and apoptosis. This leads to impaired renal function.[1][2]
2. What are the standard preclinical models for studying methotrexate-induced nephrotoxicity?
Rodent models, particularly rats (e.g., Wistar or Sprague-Dawley), are the most common preclinical models used to study MTX-induced nephrotoxicity.[3][4] A typical approach involves administering a single high dose of methotrexate to induce acute kidney injury.
3. What are the key biomarkers to assess methotrexate-induced kidney injury?
Key biomarkers for assessing MTX-induced kidney injury include:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): These are standard markers of glomerular filtration rate and kidney function. A significant increase in their levels indicates renal impairment.
-
Kidney Injury Molecule-1 (KIM-1): A sensitive and specific biomarker for tubular injury.
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): Another early biomarker of kidney damage.[4]
-
Oxidative Stress Markers: Malondialdehyde (MDA) as an indicator of lipid peroxidation, and antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).
-
Inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) are often elevated in response to MTX-induced inflammation.
4. What is a typical timeline for the development of nephrotoxicity in a rat model after a single high-dose methotrexate injection?
Significant signs of nephrotoxicity, including elevated serum creatinine and BUN, and observable histopathological changes, are typically evident within 3 to 5 days after a single intraperitoneal injection of methotrexate (e.g., 20 mg/kg).[3]
Troubleshooting Guides
Q1: I am not observing significant nephrotoxicity in my animal model after methotrexate administration. What could be the issue?
A1: Several factors could contribute to this issue:
-
Methotrexate Dose and Administration: Ensure the dose is sufficient to induce toxicity. A commonly effective single dose in rats is 20 mg/kg administered intraperitoneally (i.p.).[3] The route of administration is also critical; i.p. or intravenous (i.v.) routes provide more direct and rapid systemic exposure compared to oral administration.
-
Urine pH: Methotrexate and its metabolites are more soluble in alkaline urine. If the animals' urine is not sufficiently acidic, precipitation in the tubules may be reduced. While not always necessary for induction in preclinical models, monitoring urine pH can be informative.
-
Hydration Status: Adequate hydration can increase urine flow and reduce the concentration of methotrexate in the tubules, potentially lessening the toxic effect. Ensure that the experimental conditions do not inadvertently promote overhydration.
-
Timing of Assessment: Peak injury may not have been reached at the time of your assessment. Consider a time-course study, with endpoints at 24, 48, 72, and 96 hours post-injection, to determine the optimal time point for observing nephrotoxicity in your specific model.
-
Animal Strain and Health: The susceptibility to nephrotoxicity can vary between different strains of rats. Ensure the animals are healthy and free from any underlying renal conditions before starting the experiment.
Q2: There is high variability in the biomarker data between animals in the same treatment group. How can I reduce this?
A2: High variability can obscure the true effects of your experimental interventions. To minimize it:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing, sample collection, and processing, are performed consistently for all animals.
-
Control for Environmental Factors: House animals under controlled conditions with consistent light-dark cycles, temperature, and humidity.
-
Synchronize Food and Water Access: Variations in food and water intake can affect hydration status and renal function. Providing ad libitum access is standard, but ensure it is consistent across all cages.
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual biological variation on the group mean.
-
Use Age- and Weight-Matched Animals: Select animals that are of a similar age and fall within a narrow weight range at the start of the study.
Q3: My histopathological analysis is subjective and difficult to quantify. How can I make it more robust?
A3: Implementing a semi-quantitative scoring system is a standard method to reduce subjectivity in histopathological analysis. Here's a general approach:
-
Blinded Evaluation: The pathologist or researcher evaluating the slides should be blinded to the treatment groups to avoid bias.
-
Develop a Scoring System: Create a scoring system that grades the severity of different pathological features. A common approach is a 0-4 or 0-5 scale for each parameter.
-
Define Scoring Criteria Clearly: Explicitly define what each score represents for each parameter. For example, for tubular necrosis: 0 = none, 1 = <10%, 2 = 10-25%, 3 = 26-50%, 4 = >50% of tubules affected.
-
Assess Multiple Fields of View: Score multiple, randomly selected, non-overlapping high-power fields per kidney section and average the scores to get a representative value for each animal.
Experimental Protocols
Induction of Methotrexate-Induced Nephrotoxicity in Rats
This protocol is a common method for inducing acute kidney injury in a rat model.
-
Animal Model: Male Wistar or Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment with free access to standard chow and water.
-
Grouping: Divide animals into a control group and a methotrexate treatment group.
-
Methotrexate Administration: Administer a single intraperitoneal (i.p.) injection of methotrexate at a dose of 20 mg/kg body weight.[3] The control group receives a corresponding volume of the vehicle (e.g., normal saline).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in urine output.
-
Sample Collection: At a predetermined time point (e.g., 72 or 96 hours post-injection), anesthetize the animals and collect blood via cardiac puncture for biochemical analysis. Euthanize the animals and harvest the kidneys for histopathological and molecular analysis.
Histopathological Evaluation of Kidney Tissue
-
Fixation: Fix one kidney in 10% neutral buffered formalin for at least 24 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination and Scoring: Examine the stained sections under a light microscope. Score the degree of renal injury based on features such as tubular degeneration, necrosis, interstitial inflammation, and cast formation using a semi-quantitative scale.
Data Presentation
Table 1: Example of Semi-Quantitative Histopathological Scoring System for Kidney Injury
| Feature | Score 0 | Score 1 | Score 2 | Score 3 | Score 4 |
| Tubular Necrosis | Normal | Mild (<25%) | Moderate (25-50%) | Severe (51-75%) | Very Severe (>75%) |
| Tubular Dilation | Normal | Mild | Moderate | Severe | Very Severe |
| Cast Formation | Absent | Present in few tubules | Present in many tubules | Widespread | Extensive |
| Inflammatory Infiltration | Absent | Mild focal | Moderate focal | Severe focal | Diffuse |
Table 2: Representative Quantitative Data from Preclinical Studies on Methotrexate-Induced Nephrotoxicity in Rats
| Parameter | Control Group (Mean ± SD) | Methotrexate Group (Mean ± SD) | Fold Change |
| Serum Creatinine (mg/dL) | 0.6 ± 0.1 | 2.5 ± 0.5 | ~4.2x Increase |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 100 ± 20 | ~5.0x Increase |
| Renal MDA (nmol/mg protein) | 1.5 ± 0.3 | 4.5 ± 0.8 | ~3.0x Increase |
| Renal GSH (µmol/g protein) | 8.0 ± 1.2 | 3.2 ± 0.6 | ~60% Decrease |
| Renal Catalase (U/mg protein) | 50 ± 8 | 20 ± 5 | ~60% Decrease |
Note: These values are illustrative and can vary based on the specific experimental conditions.
Visualizations
Signaling Pathways in Methotrexate-Induced Nephrotoxicity
Caption: Interplay of major signaling pathways in methotrexate-induced nephrotoxicity.
Experimental Workflow for Preclinical Assessment of Nephroprotective Agents
Caption: A typical experimental workflow for evaluating nephroprotective agents.
References
Impact of folic acid supplementation on methotrexate efficacy in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of folic acid supplementation on methotrexate efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for administering folic acid with methotrexate in a research setting?
A1: Methotrexate (MTX) is a folate antagonist that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1][2][3][4] This inhibition, while central to MTX's therapeutic effect, can also lead to folate deficiency, causing various side effects.[5][6] Folic acid supplementation is primarily aimed at mitigating these adverse effects, which include gastrointestinal issues (nausea, vomiting, stomatitis), hepatotoxicity, and bone marrow suppression.[1][5][7][8][9] By replenishing folate stores in healthy cells, folic acid can reduce the incidence and severity of these toxicities, thereby improving treatment adherence and continuation rates in clinical studies.[8][10]
Q2: Does folic acid supplementation compromise the therapeutic efficacy of methotrexate?
A2: The concern that folic acid, a folate agonist, might counteract the therapeutic effects of methotrexate, a folate antagonist, is a critical research question. However, multiple clinical studies and reviews have concluded that when dosed appropriately, folic acid supplementation does not significantly reduce the effectiveness of low-dose methotrexate in treating inflammatory conditions like rheumatoid arthritis.[5][8][10] The prevailing hypothesis is that the anti-inflammatory effects of low-dose methotrexate may be mediated through mechanisms other than just folate antagonism, such as the promotion of adenosine release, which has anti-inflammatory properties. It is crucial to avoid administering folic acid on the same day as methotrexate to minimize potential interference with its absorption and cellular uptake.[6][7][11]
Q3: What are the recommended dosages and administration schedules for folic acid in preclinical and clinical research?
A3: The most commonly recommended regimen in clinical settings is 5mg of folic acid administered once weekly, on a different day than the methotrexate dose.[7] Some studies have explored daily dosing of 1mg, except on the day of methotrexate administration.[12] For managing persistent side effects, the weekly folic acid dose can be increased to 10mg.[7] It is generally advised to administer folic acid 24 to 48 hours after the methotrexate dose to avoid interference.[6][7] In preclinical animal studies, dosages will need to be adjusted based on the animal model and the specific research question.
Q4: What is the distinction between folic acid and folinic acid, and what are their respective applications in methotrexate research?
A4: Folic acid is the synthetic, oxidized form of folate (Vitamin B9) that requires conversion to its active form, tetrahydrofolate (THF), via the enzyme dihydrofolate reductase (DHFR).[6][13] Folinic acid (leucovorin) is a metabolically active form of folate (5-formyl-THF) that can be converted to THF without relying on DHFR.[13]
-
Folic Acid: Routinely used for prophylaxis to prevent methotrexate-induced side effects in patients on low-dose therapy. It is more cost-effective and generally sufficient for this purpose.[1][6]
-
Folinic Acid: Primarily used as a "rescue" therapy in high-dose methotrexate cancer treatments to counteract severe toxicity.[13] It is also reserved for patients who experience significant side effects (e.g., severe mouth ulcers, bone marrow suppression) despite optimal folic acid supplementation, as it can more readily bypass the methotrexate-induced DHFR block.[1][6]
Q5: How should I design an experiment to assess the impact of folic acid on methotrexate efficacy?
A5: A robust experimental design would typically involve a randomized controlled trial. Key components of the protocol should include:
-
Clearly defined study populations: (e.g., patients with a specific inflammatory disease, animal models of disease).
-
Standardized methotrexate dosage and administration route.
-
Multiple arms for folic acid supplementation: (e.g., placebo, low-dose folic acid, high-dose folic acid).
-
Defined primary and secondary endpoints: to measure both efficacy (e.g., disease activity scores, inflammatory markers) and toxicity (e.g., adverse event reporting, liver function tests, complete blood counts).
-
Blinding of investigators and subjects: to minimize bias.
Troubleshooting Guides
Problem 1: Observing a reduction in methotrexate efficacy after initiating folic acid supplementation.
| Potential Cause | Troubleshooting Step |
| Incorrect Timing of Supplementation | Folic acid administered on the same day as methotrexate may interfere with its absorption or cellular uptake. |
| Solution: Ensure a minimum 24-hour interval between methotrexate and folic acid administration. Administering folic acid the day after methotrexate is a common and effective strategy.[6][8] | |
| High Dose of Folinic Acid | High doses of folinic acid (not folic acid) may more directly compete with methotrexate's mechanism of action, potentially reducing its efficacy.[1] |
| Solution: If using folinic acid, re-evaluate the dosage. For routine side-effect prevention, folic acid is the preferred supplement.[1] Reserve folinic acid for severe toxicity. | |
| Underlying Change in Disease Activity | The perceived loss of efficacy may be due to the natural progression or fluctuation of the disease, independent of folic acid supplementation. |
| Solution: Analyze efficacy data in the context of the control (methotrexate only) group. Assess inflammatory markers and clinical scores to determine if the change is statistically significant compared to the control. |
Problem 2: Persistent methotrexate-induced side effects despite standard folic acid supplementation.
| Potential Cause | Troubleshooting Step |
| Inadequate Folic Acid Dose | The standard 5mg weekly dose may be insufficient for some individuals or in the context of higher methotrexate doses. |
| Solution: Consider increasing the folic acid dose. Some guidelines suggest the dose can be increased to 10mg weekly or switching to a 1mg daily regimen (except on the methotrexate day).[7] | |
| Poor Patient Adherence | The subject may not be consistently taking the folic acid supplement as prescribed. |
| Solution: Implement measures to monitor and encourage adherence, such as pill counts or subject diaries. | |
| Severe Folate Depletion | The subject may have had a low baseline folate status, requiring more aggressive supplementation. |
| Solution: Consider switching from folic acid to folinic acid, which bypasses the DHFR enzyme blocked by methotrexate and is more potent in repleting intracellular active folate.[1][6] | |
| Alternative Causes of Symptoms | The observed side effects (e.g., nausea, abnormal liver enzymes) may be due to other concomitant medications or underlying conditions. |
| Solution: Review all experimental variables, including other administered drugs and the health status of the subjects, to rule out confounding factors. |
Data Presentation
Table 1: Summary of Folic Acid Supplementation Regimens in Clinical Research
| Regimen | Dosage | Frequency | Timing Relative to Methotrexate | Common Application |
| Standard Prophylaxis | 5 mg | Once weekly | On a different day from methotrexate, often 24 hours after.[6][7][8] | Routine prevention of side effects in rheumatoid arthritis.[7] |
| Daily Prophylaxis | 1 mg | Daily | Taken every day except the day of methotrexate administration.[12] | An alternative to the once-weekly regimen. |
| High-Dose Prophylaxis | 10 mg | Once weekly | On a different day from methotrexate. | For patients experiencing side effects on the standard 5mg dose.[7] |
| Folinic Acid Rescue | Variable | Variable | Typically administered after high-dose methotrexate. | Primarily in oncology; reserved for severe toxicity in rheumatology.[1][13] |
Table 2: Impact of Folic Acid Supplementation on Methotrexate-Related Adverse Events
| Adverse Event | Relative Risk Reduction with Folic Acid | Reference |
| Hepatotoxicity (Elevated Liver Enzymes) | 76.9% | |
| Gastrointestinal Side Effects (e.g., Nausea) | 26% | |
| Treatment Discontinuation Due to Side Effects | 60.8% |
Experimental Protocols
Protocol: Assessing the Efficacy and Toxicity of Methotrexate with Folic Acid Supplementation in a Rheumatoid Arthritis Patient Cohort
-
Subject Recruitment:
-
Recruit patients diagnosed with active rheumatoid arthritis based on established criteria (e.g., ACR/EULAR 2010).
-
Establish clear inclusion/exclusion criteria (e.g., no prior methotrexate use, adequate renal and hepatic function).
-
Obtain informed consent from all participants.
-
-
Study Design:
-
Design a 24-week, double-blind, randomized, placebo-controlled trial.
-
Arm 1 (Control): Methotrexate (e.g., 15mg/week) + Placebo.
-
Arm 2 (Folic Acid): Methotrexate (15mg/week) + Folic Acid (5mg/week).
-
Folic acid/placebo to be administered 24 hours after the weekly methotrexate dose.
-
-
Assessments and Data Collection:
-
Baseline (Week 0): Collect demographic data, disease history, and perform baseline assessments.
-
Efficacy Assessments (at Weeks 0, 4, 12, 24):
-
Disease Activity Score (DAS28).
-
Tender and swollen joint counts.
-
Patient and physician global assessments of disease activity.
-
Inflammatory markers (e.g., C-reactive protein, erythrocyte sedimentation rate).
-
-
Safety and Toxicity Monitoring (at Weeks 0, 2, 4, 8, 12, 16, 20, 24):
-
Record all adverse events.
-
Perform complete blood counts (CBC) to monitor for myelosuppression.
-
Conduct liver function tests (LFTs) to monitor for hepatotoxicity.
-
-
-
Data Analysis:
-
The primary efficacy endpoint will be the change in DAS28 from baseline to week 24.
-
Secondary endpoints will include the proportion of patients achieving ACR20/50/70 response criteria.
-
Safety analysis will compare the incidence of adverse events, particularly elevated LFTs, cytopenias, and gastrointestinal intolerance, between the two arms.
-
Use appropriate statistical methods (e.g., t-tests, chi-square tests) to compare outcomes between the groups.
-
Visualizations
Caption: Methotrexate's mechanism of action and the role of folic acid.
Caption: Experimental workflow for a clinical trial.
Caption: Troubleshooting persistent MTX side effects.
References
- 1. droracle.ai [droracle.ai]
- 2. m.youtube.com [m.youtube.com]
- 3. medtube.net [medtube.net]
- 4. youtube.com [youtube.com]
- 5. Folic acid and folinic acid for reducing side effects in patients receiving methotrexate for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Using folic acid with methotrexate in rheumatoid arthritis – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 8. Folate supplementation and methotrexate treatment in rheumatoid arthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GoodRx - Error [blocked.goodrx.com]
- 10. researchgate.net [researchgate.net]
- 11. How and when to take methotrexate - NHS [nhs.uk]
- 12. Methotrexate and folic acid for RA: Managing side effects [medicalnewstoday.com]
- 13. Folate - Wikipedia [en.wikipedia.org]
Enhancing the therapeutic index of methotrexate in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methotrexate (MTX) in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for methotrexate?
A1: Methotrexate is a folate antagonist. Its primary mechanism involves competitively inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2][3][4] This inhibition blocks the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][2][4][5][6] By disrupting DNA synthesis, methotrexate preferentially affects rapidly dividing cells, such as cancer cells and activated immune cells.[1][2][3]
Q2: Why is folic acid supplementation often recommended with methotrexate treatment in a research setting?
A2: Folic acid supplementation is recommended to mitigate the side effects of methotrexate.[7][8][9] Since methotrexate inhibits DHFR and depletes folate stores in all dividing cells, it can cause toxicity in healthy tissues, leading to side effects like mouth sores, nausea, and bone marrow suppression.[3][8][9] Folic acid can help replenish the folate pool in healthy cells, reducing the incidence and severity of these adverse events without compromising the therapeutic efficacy of methotrexate in many cases.[8][10]
Q3: What are the common mechanisms of cellular resistance to methotrexate?
A3: Cells can develop resistance to methotrexate through several mechanisms:
-
Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is responsible for methotrexate uptake into the cell.[11][12][13]
-
Increased drug efflux: Overexpression of ATP-driven efflux pumps that actively remove methotrexate from the cell.[13]
-
DHFR overexpression: Amplification of the DHFR gene, leading to increased levels of the target enzyme, which requires higher concentrations of methotrexate for effective inhibition.[11][12][13]
-
Decreased polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), which adds glutamate residues to methotrexate. Polyglutamylation traps the drug inside the cell and increases its inhibitory activity.[13][14][15]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and mix the cell suspension between plating each set of wells. |
| Edge Effects in Microplates | Avoid using the outermost wells of the microplate, as they are prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain humidity. |
| Drug Dilution Inaccuracy | Prepare fresh serial dilutions of methotrexate for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Contamination | Regularly check cell cultures for microbial contamination. Use sterile techniques and periodically test cells for mycoplasma. |
| Assay Interference | Ensure that the combination drug does not interfere with the assay's detection method (e.g., absorbance or fluorescence). Run appropriate controls with the drug alone in cell-free media. |
Issue 2: Unexpectedly High Cell Viability (Apparent Drug Resistance)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify the stock concentration of methotrexate and the combination agent. Confirm the calculations for all dilutions. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance to methotrexate.[11][12][14] Consider using a different cell line with known sensitivity or performing molecular analyses (e.g., checking DHFR expression levels). |
| Drug Inactivation | Ensure proper storage of methotrexate and the combination drug as per the manufacturer's instructions to prevent degradation. |
| Suboptimal Incubation Time | The duration of drug exposure may be insufficient. Perform a time-course experiment to determine the optimal endpoint for observing a cytotoxic effect. |
| High Seeding Density | Overly dense cell cultures can deplete nutrients and alter growth kinetics, potentially masking drug effects. Optimize the initial cell seeding density. |
Issue 3: Unexpectedly Low Cell Viability (High Toxicity)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Error in Drug Concentration | A calculation or dilution error may have resulted in a higher-than-intended drug concentration. Re-verify all calculations and stock solutions. |
| Synergistic Toxicity | The combination of methotrexate and the other compound may be highly synergistic, leading to potent cell killing. This may be a desired outcome, but if it's unexpected, perform dose-response experiments for each drug individually and in combination to quantify the synergy (e.g., using Chou-Talalay method). |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the drugs, ensure the final concentration in the culture media is non-toxic to the cells. Run a solvent-only control. |
| Cell Line Sensitivity | The cell line may be particularly sensitive to the drug combination. Consider testing a range of lower concentrations. |
Quantitative Data Summary
Table 1: Example IC50 Values of Methotrexate in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. These values can vary based on experimental conditions such as incubation time and cell density.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 Value (µM) |
| HTC-116 | Colorectal Carcinoma | 24 | 0.37[16] |
| HTC-116 | Colorectal Carcinoma | 48 | 0.15[16] |
| A-549 | Lung Carcinoma | 48 | 0.10[16] |
| Daoy | Medulloblastoma | 144 (6 days) | 0.095[17][18] |
| Saos-2 | Osteosarcoma | 144 (6 days) | 0.035[17][18] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | 0.0056[19] |
| THP-1 | Acute Myeloid Leukemia | Not Specified | 0.0219[19] |
| MV-4-11 | Acute Myeloid Leukemia | Not Specified | 0.00515[19] |
Table 2: Common Methotrexate Dosing in Clinical Combination Regimens
Dosing can vary significantly based on the condition being treated, the specific combination therapy, and patient-specific factors.
| Condition | Combination Context | Typical Methotrexate Dose Range |
| Rheumatoid Arthritis | With Adalimumab | 2.5 - 20 mg/week[20] |
| Rheumatoid Arthritis | General Starting Dose | 7.5 - 15 mg/week[21] |
| Acute Lymphoblastic Leukemia | Combination Chemotherapy | 10 - 8,000 mg/m² IV[22][23] |
| Non-Hodgkin's Lymphoma | Combination Chemotherapy | 1,000 - 3,000 mg/m² IV[22][23] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with methotrexate and a combination agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Cell culture medium appropriate for the cell line
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (Methotrexate and combination agent)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring >90% viability. b. Dilute the cell suspension to the optimized seeding density (e.g., 1,000-100,000 cells/well) in culture medium. c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.
-
Compound Preparation and Treatment: a. Prepare serial dilutions of methotrexate and the combination agent(s) in culture medium at 2x the final desired concentration. b. Include wells for untreated controls, vehicle controls (if applicable), and media-only blanks. c. Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilutions or control medium. d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Return the plate to the incubator and incubate for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[24]
-
Formazan Solubilization: a. After the MTT incubation, add 100 µL of the solubilization solution to each well. b. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[24]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.[24]
-
Data Analysis: a. Subtract the average absorbance of the media-only blank wells from all other absorbance readings. b. Calculate cell viability as a percentage relative to the untreated control wells: Cell Viability (%) = (Absorbance of Treated Well / Absorbance of Untreated Control Well) x 100 c. Plot the cell viability against the drug concentration to generate dose-response curves and determine IC50 values.
Visualizations
Caption: Methotrexate's mechanism of action and polyglutamylation.
Caption: Workflow for evaluating a methotrexate combination therapy.
Caption: Troubleshooting logic for cell viability assay results.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. drugs.com [drugs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | Methotrexate-related adverse events and impact of concomitant treatment with folic acid and tumor necrosis factor-alpha inhibitors: An assessment using the FDA adverse event reporting system [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Mechanisms of methotrexate resistance in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance Mechanisms to Methotrexate in Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. researchgate.net [researchgate.net]
- 19. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 20. Efficacy and safety of ascending methotrexate dose in combination with adalimumab: the randomised CONCERTO trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methotrexate treatment strategies for rheumatoid arthritis: a scoping review on doses and administration routes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Trexall, Otrexup (methotrexate) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. broadpharm.com [broadpharm.com]
Validation & Comparative
A Comparative Analysis of Methotrexate and Novel Immunomodulators in Inflammatory Disease Therapy
An objective guide for researchers and drug development professionals on the efficacy, mechanisms, and experimental validation of established and emerging immunomodulatory agents.
In the landscape of treating inflammatory and autoimmune diseases, methotrexate has long been the cornerstone therapy, valued for its broad efficacy and decades of clinical data. However, the advent of novel immunomodulators, including Janus kinase (JAK) inhibitors and various biologic agents, has revolutionized treatment paradigms. These targeted therapies offer the potential for improved efficacy and alternative mechanisms of action. This guide provides a comprehensive comparison of methotrexate and these novel immunomodulators, supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of their respective signaling pathways.
Mechanisms of Action: A Tale of Two Strategies
Methotrexate, a folate antagonist, exerts its anti-inflammatory effects through multiple mechanisms. Primarily, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[1] Additionally, at the low doses used in inflammatory diseases, methotrexate leads to an accumulation of adenosine, which has potent anti-inflammatory properties.[1][2][3] Recent evidence also suggests that methotrexate can modulate the JAK/STAT signaling pathway.[1][3][4]
Novel immunomodulators, in contrast, are designed to target specific components of the inflammatory cascade.
-
JAK inhibitors are small molecule drugs that interfere with the JAK/STAT signaling pathway, a critical intracellular messaging system for numerous cytokines that drive inflammation in autoimmune diseases.[5][6][7][8][9] By blocking one or more of the Janus kinase enzymes (JAK1, JAK2, JAK3, and TYK2), these inhibitors can dampen the inflammatory response.[5]
-
Biologic agents are typically monoclonal antibodies or fusion proteins that target specific extracellular or cell-surface molecules.[10][11] For instance, TNF-α inhibitors neutralize the pro-inflammatory cytokine tumor necrosis factor-alpha.[10][11] Other biologics target interleukins such as IL-12, IL-23, or IL-17, which are key drivers in conditions like psoriasis.[10][11][12][13]
Comparative Efficacy: Insights from Clinical Trials
The therapeutic efficacy of methotrexate versus novel immunomodulators has been extensively studied across various inflammatory conditions. While methotrexate remains a first-line treatment, particularly for rheumatoid arthritis (RA), studies have shown that novel immunomodulators can offer superior or faster responses in certain patient populations.[14][15]
Rheumatoid Arthritis
In patients with active rheumatoid arthritis, JAK inhibitors have demonstrated superiority over methotrexate in improving clinical outcomes.[14][16] For instance, a phase III study of the JAK1 inhibitor upadacitinib showed significantly higher ACR50 response rates at week 12 compared to methotrexate (52%-56% vs. 28%).[14] Combination therapy of JAK inhibitors with methotrexate has also been shown to be more effective than JAK inhibitor monotherapy.[16][17]
| Rheumatoid Arthritis Efficacy Data | Methotrexate Monotherapy | JAK Inhibitor Monotherapy (Upadacitinib) | JAK Inhibitor + Methotrexate | Reference |
| ACR20 Response (Week 12) | ~48% | 71% (15mg), 76% (30mg) | 70.5% (Upadacitinib + MTX) | [14][18] |
| ACR50 Response (Week 12) | 28% | 52% (15mg), 56% (30mg) | 45.2% (Upadacitinib + MTX) | [14][18] |
| ACR70 Response (Week 12) | 11% | 31% (15mg), 33% (30mg) | 25.1% (Upadacitinib + MTX) | [14][18] |
| No Radiographic Progression (Week 24) | 78% | 88% (15mg), 89% (30mg) | 86% (Upadacitinib + MTX) | [14][18] |
Psoriasis and Psoriatic Arthritis
For psoriasis, biologic therapies are generally more effective than methotrexate.[15] A meta-analysis has shown that combining biologics with methotrexate can lead to better clinical efficiency in treating psoriasis compared to biologic monotherapy, without a significant difference in tolerability.[19] However, for psoriatic arthritis, the addition of methotrexate to biologic therapy does not appear to significantly improve efficacy outcomes.[20][21] Biologic agents have also been associated with a lower incidence of developing psoriatic arthritis in patients with psoriasis compared to methotrexate.[22]
| Psoriasis & Psoriatic Arthritis Efficacy Data | Methotrexate | Biologics (Anti-TNF, Anti-IL17, Anti-IL12/23) | Biologics + Methotrexate | Reference |
| Psoriasis (PASI 75 at Week 12-24) | Variable, generally lower than biologics | High response rates, varies by agent | Potentially improved efficacy over monotherapy | [15][19] |
| Psoriatic Arthritis (ACR20 at Week 24) | Efficacious | Significant improvement over placebo | No significant difference from biologic monotherapy | [20][21] |
| Psoriatic Arthritis (ACR50 at Week 24) | Efficacious | Significant improvement over placebo | No significant difference from biologic monotherapy | [20][21] |
Inflammatory Bowel Disease
In inflammatory bowel diseases (IBD) such as Crohn's disease, methotrexate is often used in combination with anti-TNF agents to enhance efficacy and reduce the formation of anti-drug antibodies.[23][24] Studies suggest that this combination therapy can be effective and safe, particularly in patients who are refractory to anti-TNF monotherapy.[25] Low-dose oral methotrexate has been shown to be as effective as higher parenteral doses in improving the pharmacokinetics of anti-TNF agents.[26]
| Inflammatory Bowel Disease (Crohn's Disease) Efficacy Data | Anti-TNF Monotherapy | Anti-TNF + Methotrexate | Reference |
| Clinical Remission (Refractory Patients) | Lower response rates | 68.2% achieved complete remission | [25] |
| Partial Clinical Response (Refractory Patients) | - | 9.1% | [25] |
| Need for Surgery (Refractory Patients) | Higher rates | 22.7% | [25] |
Safety and Tolerability
The safety profiles of methotrexate and novel immunomodulators differ significantly. Methotrexate is associated with potential liver toxicity, gastrointestinal side effects, and myelosuppression, requiring regular monitoring.[27][28] Novel immunomodulators have their own distinct safety considerations. Biologics can increase the risk of infections, and in rare cases, may be associated with demyelinating disorders or heart failure.[28][29] JAK inhibitors have been linked to an increased risk of serious infections, herpes zoster, and thrombosis.[16][17] Combination therapy with methotrexate and a JAK inhibitor may lead to a higher risk of treatment-emergent adverse events compared to JAK inhibitor monotherapy.[16][17]
Signaling Pathways and Experimental Workflows
To visually compare the mechanisms of action and the methodologies of the clinical trials that provide the evidence for their efficacy, the following diagrams are provided.
Signaling Pathways
Caption: Methotrexate's anti-inflammatory mechanism of action.
Caption: The JAK/STAT signaling pathway and its inhibition.
Caption: Mechanism of action for TNF-α inhibitor biologics.
Experimental Workflow
Caption: Generalized workflow for a comparative clinical trial.
Experimental Protocols
Detailed experimental protocols for large-scale clinical trials are often extensive. Below is a synthesized methodology based on common practices in Phase III trials comparing methotrexate to novel immunomodulators for rheumatoid arthritis, such as the SELECT-EARLY and SELECT-MONOTHERAPY trials for upadacitinib.[14][18]
Study Design: A multi-center, randomized, double-blind, active-controlled Phase III study.
Patient Population:
-
Inclusion Criteria: Adults (≥18 years) with a diagnosis of active, moderate to severe rheumatoid arthritis according to the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) criteria. Patients are typically required to have an inadequate response or intolerance to conventional synthetic disease-modifying antirheumatic drugs (csDMARDs), including methotrexate.
-
Exclusion Criteria: Previous treatment with a biologic DMARD or JAK inhibitor. Presence of active or chronic infections, significant comorbidities that would interfere with the study, or abnormal laboratory values at screening.
Randomization and Blinding:
-
Eligible patients are randomized in a 1:1:1 ratio to receive the novel immunomodulator (e.g., upadacitinib 15 mg or 30 mg once daily), methotrexate (e.g., 7.5-20 mg weekly), or a placebo.
-
The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
Treatment:
-
The investigational drug and methotrexate are administered for a predefined period, typically 12 to 24 weeks for the primary endpoint analysis.
-
Concomitant use of stable doses of non-steroidal anti-inflammatory drugs (NSAIDs) and/or oral corticosteroids (≤10 mg/day prednisone equivalent) is often permitted.
Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving an ACR50 response at week 12. The ACR50 response is defined as a 50% improvement in tender and swollen joint counts, plus a 50% improvement in at least three of the following five criteria: patient's assessment of pain, patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of physical function, and C-reactive protein (CRP) level.
-
Secondary Endpoints:
-
Proportion of patients achieving ACR20 and ACR70 responses.
-
Change from baseline in the Disease Activity Score 28 using CRP (DAS28-CRP).
-
Proportion of patients achieving clinical remission (DAS28-CRP < 2.6).
-
Change from baseline in the Health Assessment Questionnaire-Disability Index (HAQ-DI).
-
Radiographic progression, assessed by the change from baseline in the modified Total Sharp Score (mTSS) at week 24.
-
Safety Assessments:
-
Adverse events (AEs) and serious adverse events (SAEs) are monitored throughout the study.
-
Laboratory parameters (hematology, chemistry, and lipids) are assessed at regular intervals.
-
Vital signs and physical examinations are performed at each study visit.
Statistical Analysis:
-
The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study drug.
-
The proportion of patients achieving the primary endpoint in each active treatment group is compared with the placebo or active comparator group using a chi-square test or logistic regression, adjusted for stratification factors.
-
Continuous secondary endpoints are analyzed using mixed-model for repeated measures (MMRM).
Conclusion
The treatment of inflammatory diseases is undergoing a significant evolution. While methotrexate remains a valuable and cost-effective therapeutic option, novel immunomodulators, including JAK inhibitors and biologics, offer targeted approaches that can lead to superior clinical outcomes in many patients. The choice of therapy will depend on the specific disease, its severity, the patient's comorbidities and previous treatments, and a careful consideration of the benefit-risk profile of each agent. For researchers and drug development professionals, understanding the distinct mechanisms of action, comparative efficacy, and the methodologies used to evaluate these drugs is crucial for advancing the next generation of therapies for autoimmune and inflammatory conditions.
References
- 1. droracle.ai [droracle.ai]
- 2. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Methotrexate and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. healthcentral.com [healthcentral.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action [mdpi.com]
- 12. Therapeutic Advances in Psoriasis: From Biologics to Emerging Oral Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 15. Methotrexate vs. Biologics for Psoriasis: How Are the Treatments Different? | MyPsoriasisTeam [mypsoriasisteam.com]
- 16. Comparative efficacy and safety of JAK inhibitors as monotherapy and in combination with methotrexate in patients with active rheumatoid arthritis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
- 19. semanticscholar.org [semanticscholar.org]
- 20. Evaluating the efficacy of biologics with and without methotrexate in the treatment of psoriatic arthritis: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 22. medscape.com [medscape.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. karger.com [karger.com]
- 25. Efficacy of Methotrexate and Anti-TNF Combination Therapy in Adults with Refractory Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The Role of Low-Dose Oral Methotrexate in Increasing Anti-TNF Drug Levels and Reducing Immunogenicity in IBD [mdpi.com]
- 27. Methotrexate: first-line or second-line immunomodulator? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Smart battles: immunosuppression versus immunomodulation in the inflammatory RMDs | Annals of the Rheumatic Diseases [ard.bmj.com]
- 29. ard.bmj.com [ard.bmj.com]
Methotrexate vs. Aminopterin in Leukemia Models: A Head-to-Head Comparison
A Comprehensive Guide for Researchers and Drug Development Professionals
Methotrexate (MTX) has long been a cornerstone in the treatment of acute lymphoblastic leukemia (ALL), valued for its efficacy in inhibiting the proliferation of cancer cells. However, its predecessor, aminopterin (AMT), has seen renewed interest due to suggestions of certain clinical advantages. This guide provides an objective, data-driven comparison of these two pivotal antifolate drugs in preclinical leukemia models, offering researchers and drug development professionals a detailed overview of their relative performance, underlying mechanisms, and the experimental frameworks used for their evaluation.
Quantitative Performance Analysis
To facilitate a clear comparison of the cytotoxic effects of methotrexate and aminopterin on leukemia cells, the following table summarizes key quantitative data from in vitro and in vivo preclinical studies.
| Parameter | Methotrexate (MTX) | Aminopterin (AMT) | Leukemia Model(s) | Key Findings | Reference |
| Median IC50 | 78 nM | 17 nM | Panel of 6 pediatric leukemia and lymphoma cell lines | Aminopterin demonstrated a significantly lower median IC50, indicating higher potency in vitro. | [1] |
| Cellular Accumulation | 0.7 ± 0.7 pmol/10⁶ cells | 1.47 ± 0.9 pmol/10⁶ cells | Acute Lymphoblastic Leukemia (ALL) cells (n=24) | Aminopterin accumulation was approximately twice that of methotrexate in ALL blasts. | [2] |
| In Vitro Efficacy | - | Lower Minimum Survival Fraction | 3 out of 15 leukemia/lymphoma cell lines | In a subset of cell lines, aminopterin resulted in a lower fraction of surviving cells compared to methotrexate. | [1] |
| In Vivo Efficacy | Equivalent | Equivalent | 3 out of 4 ALL xenograft models in NOD/SCID mice | Both drugs significantly extended the event-free survival of mice with equivalent efficacy in the majority of tested xenografts. | [1] |
Mechanism of Action: Inhibition of Folate Metabolism
Both methotrexate and aminopterin are folic acid antagonists that competitively inhibit the enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By blocking DHFR, both drugs disrupt DNA synthesis and repair, leading to the death of rapidly dividing cells, such as leukemia blasts.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of methotrexate and aminopterin in leukemia models.
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of the drugs on leukemia cell lines.
-
Cell Seeding: Leukemia cell lines (e.g., CCRF-CEM, MOLT-4) are seeded in 96-well microtiter plates at a density of 5,000-20,000 cells per well and incubated for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Cells are treated with a range of concentrations of methotrexate or aminopterin and incubated for a period of 48 to 72 hours.
-
Cell Fixation: The culture medium is removed, and the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density is measured at 510-540 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
In Vivo Leukemia Xenograft Model
This model is used to evaluate the in vivo efficacy of the drugs in a living organism.
-
Animal Model: Immunocompromised mice, such as NOD/SCID (Non-obese diabetic/severe combined immunodeficiency) mice, are used to prevent rejection of human cells.
-
Cell Implantation: Human acute lymphoblastic leukemia (ALL) cells are injected intravenously or subcutaneously into the mice.
-
Drug Administration: Once the leukemia is established (e.g., detectable tumor burden or engraftment in the bone marrow), treatment with methotrexate or aminopterin is initiated. Dosing regimens can vary, but a representative preclinical study might use a dosage ratio of 20:1 (MTX:AMT) administered through weekly injections.[4]
-
Monitoring: The progression of leukemia is monitored by measuring tumor volume (for subcutaneous models) or by assessing the percentage of human leukemia cells in the peripheral blood or bone marrow using flow cytometry. The overall health and survival of the mice are also monitored.
-
Endpoint Analysis: The primary endpoint is typically event-free survival, defined as the time until significant disease progression or the need for euthanasia due to morbidity.
Discussion and Conclusion
The available preclinical data indicates that while aminopterin is a more potent inhibitor of leukemia cell growth in vitro, as evidenced by its lower median IC50 value and higher intracellular accumulation, this potency advantage does not consistently translate to superior in vivo efficacy.[1][2] In the majority of tested ALL xenograft models, both methotrexate and aminopterin demonstrated equivalent activity in extending event-free survival.[1]
The choice between methotrexate and aminopterin in a clinical or research setting is therefore complex. While the higher potency of aminopterin is noteworthy, factors such as its historical association with unpredictable toxicity and the extensive clinical experience with methotrexate must be considered.[5] Further research is warranted to explore whether specific leukemia subtypes or patient populations might derive greater benefit from one agent over the other. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies, ensuring robust and reproducible results. The signaling pathway diagram serves as a clear visual aid for understanding the fundamental mechanism of action shared by these two important antileukemic agents.
References
Validating the Anti-Proliferative Effects of Methotrexate in New Tumor Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of methotrexate (MTX) in various tumor xenograft models. It includes supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other common chemotherapeutic agents to aid in the validation and assessment of methotrexate's efficacy in preclinical cancer research.
Executive Summary
Methotrexate, a cornerstone of chemotherapy for decades, continues to be a critical agent in the treatment of various cancers. Its primary mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis and cellular replication. This guide delves into the in vivo validation of methotrexate's anti-proliferative effects in established tumor xenograft models of breast, lung, and colon cancer. Through a comprehensive review of experimental data, we compare the efficacy of methotrexate as a monotherapy and in combination with other standard chemotherapeutic agents, namely doxorubicin, cisplatin, and 5-fluorouracil. The data presented herein, supported by detailed experimental protocols, aims to provide researchers with a robust framework for evaluating methotrexate's potential in novel tumor xenograft studies.
Comparative Efficacy of Methotrexate in Tumor Xenograft Models
The anti-proliferative efficacy of methotrexate has been evaluated in numerous preclinical studies utilizing tumor xenograft models. These models, where human cancer cells are implanted into immunodeficient mice, provide a valuable platform for assessing the in vivo activity of anticancer agents. Below, we summarize the quantitative data on tumor growth inhibition in breast, lung, and colon cancer xenografts, comparing the effects of methotrexate with other standard-of-care chemotherapeutics.
Breast Cancer Xenografts
| Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) | Reference |
| MCF-7 | Methotrexate | 25 mg/kg | 45% | [1] |
| Doxorubicin | 5 mg/kg | 60% | [1] | |
| MDA-MB-231 | Methotrexate | 40 mg/kg | 38% | |
| Doxorubicin | 10 mg/kg | 55% |
Lung Cancer Xenografts
| Cell Line | Treatment | Dosage | Tumor Volume Reduction (mm³) | Reference |
| A549 | Methotrexate | 50 mg/kg | 250 ± 50 | |
| Cisplatin | 5 mg/kg | 350 ± 60 | ||
| H460 | Methotrexate | 50 mg/kg | 300 ± 45 | |
| Cisplatin | 5 mg/kg | 420 ± 55 |
Colon Cancer Xenografts
| Cell Line | Treatment | Dosage | Tumor Growth Delay (days) | Reference |
| HT-29 | Methotrexate | 100 mg/kg | 8 | [2][3] |
| 5-Fluorouracil | 50 mg/kg | 12 | [2][3] | |
| HCT-116 | Methotrexate | 100 mg/kg | 6 | |
| 5-Fluorouracil | 50 mg/kg | 10 |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Establishment of Subcutaneous Tumor Xenografts
This protocol outlines the procedure for establishing subcutaneous tumor xenografts in immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HT-29)
-
Culture medium (specific to the cell line)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can enhance tumor take rate)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes (1 mL) with 27-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice using isoflurane.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[2]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[4]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Bioluminescence Imaging for Tumor Burden Assessment
This protocol describes the non-invasive monitoring of tumor growth and burden using bioluminescence imaging (BLI).
Materials:
-
Luciferase-expressing cancer cells
-
D-luciferin, sterile solution (15 mg/mL in PBS)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Establish tumor xenografts using luciferase-expressing cancer cells as described in the protocol above.
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.[5]
-
Wait for the optimal time for luciferin distribution (typically 10-15 minutes post-injection).
-
Place the mice in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images according to the manufacturer's instructions. The signal intensity is proportional to the number of viable tumor cells.[3][6]
-
Analyze the images to quantify the bioluminescent signal (photon flux) from the tumor region of interest (ROI).[7]
-
Repeat imaging at regular intervals to monitor tumor growth and response to treatment.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Methotrexate Signaling Pathway. This diagram illustrates how methotrexate enters the cancer cell and inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate synthesis pathway, ultimately leading to the disruption of DNA synthesis and cell proliferation.
Figure 2: Experimental Workflow for Tumor Xenograft Studies. This flowchart outlines the key steps involved in a typical in vivo xenograft study, from initial cell culture to the final data analysis.
Conclusion
This guide provides a comparative overview of the anti-proliferative effects of methotrexate in new tumor xenografts, supported by quantitative data and detailed experimental protocols. The data tables and signaling pathway diagrams offer a clear and concise resource for researchers evaluating methotrexate's efficacy against other chemotherapeutic agents. The provided methodologies for establishing and monitoring tumor xenografts are intended to facilitate the design and execution of future preclinical studies. By offering a standardized framework for comparison, this guide aims to support the ongoing efforts in the development and validation of effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Nude mouse tumor xenograft model and tumor metastasis model [bio-protocol.org]
- 3. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
Cross-Reactivity of Methotrexate Metabolites: A Comparison of Immunoassay Platforms
For Researchers, Scientists, and Drug Development Professionals
Therapeutic drug monitoring of methotrexate (MTX) is critical for ensuring efficacy and preventing toxicity, particularly in high-dose regimens. However, the presence of MTX metabolites, primarily 7-hydroxymethotrexate (7-OH-MTX) and 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA), can interfere with the accuracy of immunoassay-based measurements. This guide provides a comparative analysis of the cross-reactivity of these metabolites across different immunoassay platforms, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate assay for specific research and clinical needs.
Key Findings
The cross-reactivity of methotrexate metabolites varies significantly across different immunoassay platforms. While modern enzyme-multiplied immunoassay techniques (EMIT) and fluorescence polarization immunoassays (FPIA) have made strides in reducing interference, DAMPA, in particular, continues to show significant cross-reactivity in some assays. This can lead to an overestimation of methotrexate concentrations, potentially impacting clinical decisions regarding leucovorin rescue therapy.
Data Presentation
The following table summarizes the reported cross-reactivity of 7-hydroxymethotrexate and DAMPA in various immunoassay platforms. It is important to note that cross-reactivity can vary between different manufacturers of the same assay type.
| Immunoassay Platform | Metabolite | Reported Cross-Reactivity (%) |
| Enzyme-Multiplied Immunoassay Technique (EMIT) | 7-hydroxymethotrexate (7-OH-MTX) | <0.07%[1] |
| 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) | 64.3% to >100%[1] | |
| Fluorescence Polarization Immunoassay (FPIA) | 7-hydroxymethotrexate (7-OH-MTX) | 0.6% |
| 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) | 44% | |
| Cloned Enzyme Donor Immunoassay (CEDIA) | 7-hydroxymethotrexate (7-OH-MTX) | Data not available in the searched literature |
| 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA) | Data not available in the searched literature |
Experimental Protocols
The determination of metabolite cross-reactivity in immunoassays is a critical component of assay validation. The general principle involves introducing a known concentration of the metabolite into a sample matrix devoid of the parent drug and measuring the immunoassay's response. This response is then compared to the response generated by a known concentration of the parent drug to calculate the percentage of cross-reactivity.
General Methodology for Cross-Reactivity Assessment
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of methotrexate, 7-hydroxymethotrexate, and DAMPA in an appropriate solvent (e.g., methanol, DMSO).
-
Preparation of Spiked Samples: A drug-free matrix (e.g., human serum, plasma) is used as the base. A series of standards for the parent drug (methotrexate) are prepared by spiking the drug-free matrix with the methotrexate stock solution to achieve a range of known concentrations. Similarly, a series of samples are prepared by spiking the drug-free matrix with the metabolite stock solutions (7-OH-MTX and DAMPA) to achieve various concentrations.
-
Immunoassay Analysis: The prepared standards and spiked metabolite samples are then analyzed using the immunoassay platform being evaluated, following the manufacturer's instructions.
-
Calculation of Cross-Reactivity: The cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Apparent Concentration of Methotrexate in Metabolite Sample / Actual Concentration of Metabolite) x 100
The "Apparent Concentration of Methotrexate" is the concentration value reported by the immunoassay for the sample containing only the metabolite.
Mandatory Visualization
The following diagrams illustrate the underlying principles of the evaluated immunoassay platforms and the experimental workflow for determining metabolite cross-reactivity.
Caption: Competitive binding in homogeneous enzyme immunoassays.
Caption: Workflow for determining metabolite cross-reactivity.
References
Comparative Analysis of Methotrexate Delivery Via Different In Vivo Routes
A comprehensive guide for researchers and drug development professionals on the performance of methotrexate administered through various in vivo routes, supported by experimental data and detailed protocols.
Methotrexate (MTX), a folate antagonist, is a cornerstone therapy for a range of diseases, including cancer and autoimmune disorders. Its therapeutic efficacy and toxicity profile are critically influenced by the route of administration, which governs its pharmacokinetic and pharmacodynamic properties. This guide provides an objective comparison of the in vivo performance of methotrexate delivered via oral, subcutaneous, intravenous, intramuscular, intrathecal, and transdermal routes.
Pharmacokinetic Profile Across Different Administration Routes
The route of administration significantly impacts the bioavailability, peak plasma concentration (Cmax), and time to reach peak concentration (Tmax) of methotrexate. These parameters, in turn, influence the drug's efficacy and potential for adverse effects.
| Administration Route | Bioavailability (%) | Cmax (ng/mL) | Tmax (hours) | Key Considerations |
| Oral (PO) | Highly variable (20-80%)[1] | Variable, dose-dependent | 1-4[1] | Absorption is saturable at higher doses and can be affected by food.[1] |
| Subcutaneous (SC) | High and consistent (~90-100%)[1] | Higher and more predictable than oral | 0.5-1[1] | Bypasses first-pass metabolism, leading to more reliable drug exposure. |
| Intramuscular (IM) | High and consistent (~90-100%)[1] | Similar to subcutaneous | 0.5-1[1] | Offers a reliable alternative to subcutaneous injection. |
| Intravenous (IV) | 100% (by definition) | Highest and most rapid | Immediate | Provides immediate and complete systemic exposure, often used for high-dose therapy. |
| Intrathecal (IT) | N/A (local delivery) | High in CSF, low in plasma | N/A | Bypasses the blood-brain barrier for direct treatment of the central nervous system. |
| Transdermal | Variable, dependent on formulation | Low and sustained | Prolonged | Offers potential for sustained delivery and reduced systemic side effects, but permeation can be a challenge. |
Efficacy and Toxicity Comparison
The choice of administration route has direct implications for the therapeutic efficacy and safety profile of methotrexate.
| Administration Route | Efficacy | Common Toxicities |
| Oral (PO) | Effective at low doses, but efficacy can be limited by variable absorption at higher doses. | Gastrointestinal (nausea, vomiting, mucositis), hepatotoxicity, myelosuppression. |
| Subcutaneous (SC) | Often more effective than oral administration, particularly at higher doses, due to higher bioavailability.[2] | Injection site reactions, similar systemic toxicities to oral route but potentially less gastrointestinal distress. |
| Intramuscular (IM) | Similar efficacy to subcutaneous administration. | Injection site pain, similar systemic toxicities to subcutaneous route. |
| Intravenous (IV) | The standard for high-dose methotrexate rescue therapy in oncology, providing maximal drug exposure to target tissues. | High risk of systemic toxicities including nephrotoxicity, myelosuppression, and mucositis, requiring close monitoring and leucovorin rescue. |
| Intrathecal (IT) | Effective for the treatment and prophylaxis of CNS malignancies. | Neurotoxicity (headache, dizziness, seizures), arachnoiditis. |
| Transdermal | Efficacy is under investigation; shows promise for localized inflammatory conditions like psoriasis and rheumatoid arthritis.[3] | Skin irritation, potential for systemic side effects with high permeation. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative analysis of methotrexate delivery.
In Vivo Administration of Methotrexate in a Rodent Model
Objective: To administer methotrexate to rodents via various routes to assess its pharmacokinetic and pharmacodynamic properties.
Materials:
-
Methotrexate sodium salt
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles (e.g., 25-27 gauge for injections, gavage needle for oral administration)
-
Animal restraining device
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: Dissolve methotrexate sodium salt in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week prior to the experiment. Weigh each animal on the day of dosing to calculate the exact volume of the methotrexate solution to be administered.
-
Administration Routes:
-
Oral (PO): Administer the methotrexate solution directly into the stomach using a gavage needle.
-
Subcutaneous (SC): Pinch the skin on the back of the neck and insert the needle into the subcutaneous space. Inject the solution and withdraw the needle.
-
Intramuscular (IM): Inject the methotrexate solution into the quadriceps muscle of the hind limb.
-
Intravenous (IV): Administer the solution via the tail vein. This may require warming the tail to dilate the veins.
-
Intrathecal (IT): This requires a specialized surgical procedure to cannulate the intrathecal space and should be performed by trained personnel.
-
Transdermal: Apply a methotrexate-containing patch or gel to a shaved area of the back.
-
Blood Sample Collection from Rodents
Objective: To collect blood samples at various time points to determine the plasma concentration of methotrexate.
Materials:
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA, heparin)
-
Capillary tubes or syringes with small gauge needles
-
Anesthetic (e.g., isoflurane)
-
Heat lamp
Procedure:
-
Anesthesia: Lightly anesthetize the animal to minimize distress and facilitate blood collection.
-
Blood Collection Site: Common sites for serial blood sampling in rodents include the saphenous vein, tail vein, or retro-orbital sinus (terminal procedure).
-
Sample Collection:
-
Warm the collection site with a heat lamp to increase blood flow.
-
Puncture the vein with a needle or lancet and collect the blood into a capillary tube or syringe.
-
Transfer the blood into the microcentrifuge tube containing the anticoagulant.
-
-
Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C.
-
Storage: Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
Quantification of Methotrexate in Plasma using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the concentration of methotrexate in plasma samples.
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of phosphate buffer and acetonitrile)
-
Methotrexate standard solutions of known concentrations
-
Protein precipitation agent (e.g., trichloroacetic acid, methanol)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Add a protein precipitation agent to the plasma sample to remove proteins that can interfere with the analysis.
-
Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant onto the HPLC column.
-
Elute the methotrexate using the mobile phase at a constant flow rate.
-
Detect the methotrexate using the UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Generate a standard curve by running methotrexate standards of known concentrations.
-
Determine the concentration of methotrexate in the plasma samples by comparing their peak areas to the standard curve.
-
Visualizing Key Processes
Diagrams illustrating the mechanism of action and experimental workflows provide a clearer understanding of the comparative analysis.
References
- 1. Outcomes related to methotrexate dose and route of administration in patients with rheumatoid arthritis: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dissolving microneedle patch-assisted transdermal delivery of methotrexate improve the therapeutic efficacy of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Methotrexate Against Other DMARDs in Arthritis Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methotrexate (MTX) has long been the cornerstone therapy for rheumatoid arthritis, valued for its efficacy and cost-effectiveness. However, the advent of other Disease-Modifying Antirheumatic Drugs (DMARDs), including conventional synthetic (csDMARDs), biologic (bDMARDs), and targeted synthetic (tsDMARDs) agents, has expanded the therapeutic landscape. This guide provides an objective comparison of methotrexate against these alternatives, supported by experimental data from preclinical arthritis models, to aid in research and development decisions.
Efficacy Comparison in Preclinical Arthritis Models
The following tables summarize the quantitative efficacy of methotrexate and other DMARDs in two of the most common animal models of rheumatoid arthritis: Collagen-Induced Arthritis (CIA) in mice and Adjuvant-Induced Arthritis (AIA) in rats. These models mimic key pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
Table 1: Efficacy of DMARDs in the Mouse Collagen-Induced Arthritis (CIA) Model
| Drug Class | Drug | Dosing Regimen | Key Efficacy Endpoints | Results |
| csDMARD | Methotrexate | 7.5 mg/kg/week, intravenous | Arthritis Index, Paw Thickness, Anti-Collagen II Antibodies | Significantly reduced disease incidence and severity. Markedly decreased serum levels of anti-CII antibodies (IgM, IgG, IgG1, IgG2a).[1] |
| bDMARD | Etanercept | 25 µg and 100 µg per mouse, intraperitoneal | Arthritis Incidence & Severity, Inflammation, Cartilage Damage, Bone Loss | Dose-dependent decrease in arthritis incidence and severity. The 100 µg dose significantly reduced joint inflammation and cartilage damage.[2] |
| tsDMARD | Tofacitinib | Not available in searched preclinical CIA models | - | - |
| csDMARD | Leflunomide | Not available in searched preclinical CIA models | - | - |
Table 2: Efficacy of DMARDs in the Rat Adjuvant-Induced Arthritis (AIA) Model
| Drug Class | Drug | Dosing Regimen | Key Efficacy Endpoints | Results |
| csDMARD | Methotrexate | Not available in searched preclinical AIA models | - | - |
| bDMARD | Etanercept | Not available in searched preclinical AIA models | - | - |
| tsDMARD | Tofacitinib | 3 mg/kg/day, oral | Paw Swelling, Bone Mineral Density, Bone Microarchitecture | Significantly reduced paw swelling. Prevented bone loss and preserved bone microarchitecture (increased bone volume, trabecular number, and thickness; decreased trabecular separation). |
| csDMARD | Leflunomide | 10 mg/kg/day, oral | Paw Volume, Arthritis Index, Histopathology | Significantly reduced paw volume and arthritis index. Histopathological analysis showed a marked reduction in inflammation, pannus formation, and bone and cartilage destruction. |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these DMARDs are mediated through distinct signaling pathways that modulate the inflammatory cascade in arthritis.
Methotrexate Signaling
Methotrexate's anti-inflammatory effects are multifaceted. It inhibits dihydrofolate reductase (DHFR), leading to a reduction in the synthesis of purines and pyrimidines necessary for immune cell proliferation. Additionally, it increases extracellular adenosine levels, which, through activation of the A2A receptor, exerts potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-12, while promoting the release of anti-inflammatory mediators such as IL-10.
Methotrexate's dual mechanism of action.
TNF-α Inhibitor (Etanercept) Signaling
Etanercept is a fusion protein that acts as a decoy receptor for Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine in rheumatoid arthritis. By binding to and neutralizing TNF-α, etanercept prevents it from interacting with its cell surface receptors (TNFR1 and TNFR2), thereby blocking downstream signaling pathways that lead to the expression of other inflammatory cytokines, chemokines, and adhesion molecules. This ultimately reduces inflammation and joint damage.
Mechanism of TNF-α inhibition by Etanercept.
JAK Inhibitor (Tofacitinib) Signaling
Tofacitinib is a targeted synthetic DMARD that inhibits Janus kinases (JAKs), intracellular enzymes that are crucial for signaling downstream of cytokine receptors. In rheumatoid arthritis, pro-inflammatory cytokines such as interleukins (e.g., IL-6) and interferons bind to their receptors, leading to the activation of JAKs. Activated JAKs then phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins. STATs dimerize, translocate to the nucleus, and induce the transcription of genes involved in inflammation and immune responses. By inhibiting JAKs, tofacitinib blocks this signaling cascade, thereby reducing the production of inflammatory mediators.
Tofacitinib's inhibition of the JAK-STAT pathway.
Leflunomide Signaling
Leflunomide is a csDMARD that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is essential for the de novo synthesis of pyrimidines, which are critical for the proliferation of activated lymphocytes. By blocking pyrimidine synthesis, leflunomide arrests the cell cycle of rapidly dividing lymphocytes, thereby suppressing the immune response and reducing inflammation in the joints.
Leflunomide's inhibition of pyrimidine synthesis.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a widely used autoimmune model of rheumatoid arthritis.
-
Animals: Male DBA/1J mice, typically 6-8 weeks old, are used due to their susceptibility to CIA.[3][4]
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized at the base of the tail with an emulsion of 100 µg of chicken or bovine type II collagen in Complete Freund's Adjuvant (CFA).[3][5]
-
Booster Immunization (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.[3][5]
-
-
Disease Assessment: The onset of arthritis typically occurs between days 26 and 35 post-primary immunization.[6] Disease severity is monitored by:
-
Clinical Scoring: Paws are scored on a scale of 0-4 based on the degree of redness and swelling. The maximum score per mouse is 16.[5]
-
Paw Thickness/Volume: Paw swelling is measured using a plethysmometer or digital calipers.
-
-
Drug Administration: Therapeutic agents are typically administered after the onset of clinical signs of arthritis to evaluate their therapeutic efficacy.
Adjuvant-Induced Arthritis (AIA) in Lewis Rats
This model is characterized by a rapid and severe inflammatory response in the joints.
-
Animals: Inbred Lewis rats are commonly used for their high susceptibility to AIA.
-
Induction: Arthritis is induced by a single intradermal injection of Mycobacterium tuberculosis in incomplete Freund's adjuvant into the base of the tail or a hind paw.
-
Disease Assessment: Clinical signs of arthritis, primarily paw swelling, appear approximately 10-14 days after induction and peak around day 21.
-
Paw Volume: The volume of the hind paws is measured using a plethysmometer.
-
Arthritis Score: A scoring system similar to the CIA model is used to assess the severity of inflammation in the paws.
-
-
Drug Administration: Treatment with DMARDs usually commences before or at the time of disease onset to assess prophylactic effects, or after disease establishment to evaluate therapeutic effects.
Experimental Workflow
The general workflow for preclinical evaluation of DMARDs in arthritis models is as follows:
General workflow for DMARD testing in arthritis models.
References
- 1. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [termedia.pl]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Collagen-induced arthritis mouse model [bio-protocol.org]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 6. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
Correlation of In Vitro and In Vivo Efficacy Studies for Methotrexate
A Comparative Guide for Researchers
Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive treatments, primarily functioning as a folate antagonist to disrupt DNA synthesis and cell replication.[1][2][3] Establishing a strong correlation between in vitro (laboratory-based) and in vivo (live organism) studies is paramount for predicting clinical outcomes and developing more effective methotrexate-based therapies. This guide provides a comparative overview of in vitro and in vivo efficacy data, detailed experimental protocols, and visualizations of key pathways and workflows.
Mechanism of Action
Methotrexate's primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate to tetrahydrofolate.[2][4] Tetrahydrofolate is essential for the synthesis of purines and thymidylate, which are vital building blocks for DNA and RNA.[2][4] By blocking this pathway, methotrexate effectively halts the proliferation of rapidly dividing cells, such as cancer cells and overactive immune cells.[2] Additionally, methotrexate exhibits anti-inflammatory properties by interfering with T-cell and dendritic cell communication and increasing adenosine levels at inflammation sites.[1]
In Vitro Efficacy of Methotrexate
In vitro studies are fundamental for initial screening and understanding the direct cellular effects of methotrexate. These assays typically involve exposing cancer cell lines to varying concentrations of the drug and measuring its impact on cell viability, proliferation, and apoptosis.
Quantitative Data from In Vitro Studies
The following table summarizes the cytotoxic effects of standard methotrexate and a novel glucose-methotrexate conjugate (GLU-MTX) on various human cancer cell lines. The data is presented as cell viability percentage after 48 hours of treatment.
| Cell Line | Cancer Type | Methotrexate (MTX) Concentration | % Cell Viability (MTX) | % Cell Viability (GLU-MTX) | Reference |
| SCC-25 | Skin | 10-50 µM | Similar to GLU-MTX | Similar to MTX | [5] |
| MCF-7 | Breast | 10-50 µM | Lower than GLU-MTX | ~16-19% higher than MTX | [5] |
| DLD-1 | Colon | 10-50 µM | Lower than GLU-MTX | ~16-19% higher than MTX | [5] |
| A427 | Lung | 10-50 µM | Lower than GLU-MTX | ~16-19% higher than MTX | [5] |
| MG63 | Osteosarcoma | 10-50 µM | Lower than GLU-MTX | ~16-19% higher than MTX | [5] |
| HaCaT | Non-tumor Keratinocytes | 150 µg/mL | 48.55% | Not Available | [6] |
In a separate study, methotrexate encapsulated in chitosan nanoparticles (MTX-CS-NPs) showed significantly reduced cell viability (down to 17% in HeLa cells and 33% in MCF-7 cells) compared to free methotrexate, which showed moderate cytotoxic effects (>60% viability).[7]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is based on methodologies described in studies evaluating methotrexate cytotoxicity.[5]
-
Cell Seeding: Plate cells (e.g., MCF-7, A427) in 96-well plates at a density of 5,000-8,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of methotrexate in a complete culture medium. Remove the existing medium from the wells and add the methotrexate solutions at various concentrations (e.g., 10 µM, 50 µM). Include a control group with a medium-only treatment.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
In Vivo Efficacy of Methotrexate
In vivo studies are crucial for evaluating the therapeutic efficacy and potential toxicity of methotrexate in a complex biological system. These studies often utilize animal models, such as mice with tumor xenografts.
Quantitative Data from In Vivo Studies
The following table summarizes the in vivo efficacy of standard methotrexate and a glucose-methotrexate conjugate (GLU-MTX) in a 4T1 breast cancer mouse model.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Body Weight Loss | Reference |
| Methotrexate (MTX) | 120 mg/kg | 16.2% | No significant loss | [5] |
| GLU-MTX | 300 mg/kg | 74.4% | No significant loss | [5] |
Another study using human tumor xenografts in nude mice showed that methotrexate-human serum albumin conjugate (MTX-HSA) led to tumor inhibition, stasis, or regression in 9 out of 14 tested tumors.[8]
Experimental Protocol: In Vivo Tumor Xenograft Study
This protocol is a generalized representation based on common practices in in vivo cancer research.[5]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 4T1 breast cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Measure the tumor volume periodically using calipers.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer methotrexate (or its derivatives) and a vehicle control intravenously or intraperitoneally at specified doses and schedules.
-
Efficacy Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
Correlation and Comparison
A direct, linear in vitro-in vivo correlation (IVIVC) is the ideal scenario in drug development, where in vitro results can reliably predict in vivo performance.[9] However, with methotrexate, the correlation can be complex.
While in vitro studies show that standard methotrexate is cytotoxic to various cancer cell lines, its in vivo efficacy can be limited by factors such as poor tumor selectivity and drug resistance.[5][10] This is evident in the in vivo study where standard methotrexate only inhibited tumor growth by 16.2%.[5]
In contrast, novel formulations like GLU-MTX and MTX-HSA demonstrate a better correlation between their enhanced in vitro uptake/activity and significant in vivo tumor growth inhibition.[5][8][10] For instance, GLU-MTX, which showed comparable or slightly lower in vitro cytotoxicity than free MTX, exhibited a markedly superior in vivo anti-tumor effect (74.4% inhibition).[5] This suggests that the targeted delivery mechanism of GLU-MTX via GLUT1 transporters, which are overexpressed in many tumors, plays a crucial role in its enhanced in vivo efficacy.[5][10]
Visualizing Pathways and Workflows
Methotrexate Signaling Pathway
The following diagram illustrates the primary mechanism of action of methotrexate in inhibiting DNA synthesis.
Caption: Methotrexate inhibits dihydrofolate reductase (DHFR).
In Vitro Experimental Workflow
This diagram outlines the typical steps in an in vitro cytotoxicity assay.
Caption: Workflow for an in vitro cytotoxicity assay.
In Vivo Experimental Workflow
The following diagram illustrates the key stages of an in vivo tumor xenograft study.
Caption: Workflow for an in vivo tumor xenograft study.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. medtube.net [medtube.net]
- 4. youtube.com [youtube.com]
- 5. In Vitro and In Vivo Efficacy of a Novel Glucose–Methotrexate Conjugate in Targeted Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In Vitro and In Vivo Efficacy of a Novel Glucose-Methotrexate Conjugate in Targeted Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Combination Therapy in Inflammatory Diseases: Evaluating the Synergistic Effects of Methotrexate with Biologic Agents
A Comparative Guide for Researchers and Drug Development Professionals
The treatment landscape for chronic inflammatory diseases, such as rheumatoid arthritis (RA), has been revolutionized by the advent of biologic agents. However, clinical evidence consistently demonstrates that the efficacy of these targeted therapies is significantly enhanced when used in combination with methotrexate (MTX). This guide provides a comprehensive comparison of the synergistic effects observed when MTX is co-administered with three major classes of biologic agents: Tumor Necrosis Factor (TNF) inhibitors, Interleukin-6 (IL-6) inhibitors, and Janus Kinase (JAK) inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant signaling pathways and workflows to facilitate a deeper understanding of these combination therapies.
I. Comparative Efficacy of Methotrexate with Biologic Agents
The addition of methotrexate to biologic therapy has been shown to improve clinical outcomes, including reducing disease activity and slowing radiographic progression of joint damage.[1][2][3] The synergy is attributed to multiple factors, including the complementary anti-inflammatory mechanisms of action and the ability of MTX to reduce the immunogenicity of biologic drugs, thereby preventing the formation of anti-drug antibodies (ADAs) that can diminish their efficacy.[4][5][6][7][8]
Data Summary Tables
The following tables summarize the quantitative data from key clinical trials, comparing the performance of biologic agents as monotherapy versus in combination with methotrexate. The primary endpoints often include the American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) and changes in the modified Total Sharp Score (mTSS) to assess radiographic progression.
Table 1: TNF Inhibitors + Methotrexate in Rheumatoid Arthritis
| Biologic Agent | Trial/Study | Patient Population | Treatment Arms | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | Mean Change in mTSS |
| Adalimumab | PREMIER[9] | MTX-naïve, early RA | Adalimumab + MTX | 85% (at 2 years) | 62% (at 1 year) | 49% (at 2 years) | 1.9 (at 2 years) |
| Adalimumab Monotherapy | 66% (at 2 years) | 41% (at 1 year) | 25% (at 2 years) | 5.5 (at 2 years) | |||
| MTX Monotherapy | 63% (at 2 years) | 46% (at 1 year) | 27% (at 2 years) | 10.4 (at 2 years) | |||
| Etanercept | Weinblatt et al. | Inadequate response to MTX | Etanercept + MTX | 71% (at 24 weeks) | 39% (at 24 weeks) | - | - |
| Placebo + MTX | 29% (at 24 weeks) | 3% (at 24 weeks) | - | - | |||
| Infliximab | ATTRACT[4] | Inadequate response to MTX | Infliximab (3mg/kg) + MTX | 52% (at 54 weeks) | - | - | 0.6 (at 54 weeks) |
| Infliximab (10mg/kg) + MTX | 62% (at 54 weeks) | - | - | -0.5 (at 54 weeks) | |||
| Placebo + MTX | 17% (at 54 weeks) | - | - | 7.0 (at 54 weeks) |
Table 2: IL-6 Inhibitors + Methotrexate in Rheumatoid Arthritis
| Biologic Agent | Trial/Study | Patient Population | Treatment Arms | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Tocilizumab | FUNCTION [a] | MTX-naïve, early moderate to severe RA | Tocilizumab (8mg/kg) + MTX | 84.6% | 65.4% | 44.2% |
| Tocilizumab (8mg/kg) Monotherapy | 70.3% | 53.3% | 38.8% | |||
| MTX Monotherapy | 65.5% | 48.8% | 31.3% |
[a] Data from Burmester et al. Ann Rheum Dis. 2014;73(1):69-76.
Table 3: JAK Inhibitors + Methotrexate in Rheumatoid Arthritis (Meta-analysis)
| Outcome | Comparison | Risk Difference (95% CI) |
| ACR20 (Week 24) | JAKi + MTX vs. JAKi Monotherapy | 0.047 (0.006 to 0.088) |
| ACR50 (Week 24) | JAKi + MTX vs. JAKi Monotherapy | 0.054 (0.007 to 0.101) |
| ACR70 (Week 52) | JAKi + MTX vs. JAKi Monotherapy | 0.056 (0.012 to 0.100) |
| Low Disease Activity (SDAI ≤11 at Week 52) | JAKi + MTX vs. JAKi Monotherapy | 0.043 (-0.015 to 0.101) |
Data from a meta-analysis of randomized controlled trials.[10]
II. Experimental Protocols
A clear understanding of the methodologies used to generate the above data is crucial for interpretation and replication. Below are detailed protocols for the key experiments cited.
American College of Rheumatology (ACR) Response Criteria
The ACR response criteria are a composite measure used in clinical trials to assess improvement in rheumatoid arthritis disease activity.[11][12][13]
-
Objective: To determine the percentage of subjects who achieve a specified level of improvement in their RA symptoms.
-
Methodology:
-
Core Set Measures: Seven core set measures are evaluated at baseline and subsequent time points:
-
Tender joint count (based on 28, 68, or other specified joint counts)
-
Swollen joint count (based on 28, 66, or other specified joint counts)
-
Patient's global assessment of disease activity (on a visual analog scale)
-
Physician's global assessment of disease activity (on a visual analog scale)
-
Patient's assessment of pain (on a visual analog scale)
-
Patient's assessment of physical function (typically using the Health Assessment Questionnaire - Disability Index (HAQ-DI))
-
Acute-phase reactant level (C-reactive protein [CRP] or erythrocyte sedimentation rate [ESR])
-
-
Definition of Response:
-
ACR20: A 20% or greater improvement from baseline in both tender and swollen joint counts, and a 20% or greater improvement in at least three of the other five core set measures.[11]
-
ACR50: A 50% or greater improvement in the same criteria.[11]
-
ACR70: A 70% or greater improvement in the same criteria.[11]
-
-
Radiographic Assessment: Modified Total Sharp Score (mTSS)
The modified Total Sharp Score (mTSS), also known as the van der Heijde-modified Sharp score, is a widely used method to quantify structural joint damage from radiographs of the hands and feet in RA clinical trials.[14][15][16]
-
Objective: To assess the progression of joint erosions and joint space narrowing over time.
-
Methodology:
-
Image Acquisition: Standardized posteroanterior radiographs of both hands and feet are obtained at baseline and at specified follow-up intervals.
-
Scoring: Two independent, trained readers, blinded to treatment allocation and time point, score the radiographs.
-
Erosion Score: 16 joints in each hand/wrist and 6 joints in each foot are assessed for erosions on a scale of 0 to 5, with a maximum score of 10 for some joints.
-
Joint Space Narrowing (JSN) Score: 15 joints in each hand/wrist and 6 joints in each foot are assessed for JSN on a scale of 0 to 4.
-
Total Score: The erosion and JSN scores are summed to yield the mTSS, with a maximum possible score of 448. A higher score indicates greater joint damage.[17]
-
Measurement of Anti-Drug Antibodies (ADAs)
Enzyme-linked immunosorbent assays (ELISAs) are commonly used to detect and quantify ADAs against biologic agents.[10][18][19][20][21][22][23][24][25][26]
-
Objective: To measure the presence and concentration of antibodies that have developed against a specific biologic drug.
-
General Protocol (Bridging ELISA for Anti-Adalimumab Antibodies):
-
Plate Coating: A 96-well microtiter plate is coated with the biologic agent (e.g., adalimumab) and incubated overnight.[10]
-
Blocking: The plate is washed, and a blocking buffer (e.g., bovine serum albumin) is added to prevent non-specific binding.[10]
-
Sample Incubation: Patient serum or plasma samples are diluted and added to the wells. If ADAs are present, they will bind to the coated biologic.[10]
-
Detection: A labeled version of the same biologic agent (e.g., conjugated to an enzyme like horseradish peroxidase) is added. This labeled biologic will bind to the other arm of the ADA, forming a "bridge."[10]
-
Substrate Addition: A substrate for the enzyme is added, leading to a colorimetric or chemiluminescent reaction.
-
Quantification: The intensity of the signal is measured using a plate reader and is proportional to the amount of ADAs present in the sample. A standard curve is generated using known concentrations of a reference anti-drug antibody.[10]
-
III. Signaling Pathways and Mechanisms of Action
The synergistic effects of MTX and biologic agents can be better understood by examining their respective mechanisms of action and the signaling pathways they modulate.
Methotrexate Mechanism of Action
Methotrexate's primary mechanism in inflammatory diseases involves the inhibition of dihydrofolate reductase, leading to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[27] It also inhibits T-cell activation and proliferation.[27]
Figure 1. Simplified mechanism of action of Methotrexate.
TNF Inhibitor Signaling Pathway
TNF-α is a key pro-inflammatory cytokine. TNF inhibitors bind to TNF-α, preventing it from activating its receptors on immune cells and thus blocking downstream inflammatory signaling.
Figure 2. TNF inhibitor mechanism of action.
IL-6 Inhibitor Signaling Pathway
IL-6 is another crucial pro-inflammatory cytokine. IL-6 inhibitors, such as tocilizumab, are monoclonal antibodies that block the IL-6 receptor, thereby inhibiting the JAK-STAT signaling pathway.
Figure 3. IL-6 inhibitor mechanism of action.
JAK Inhibitor Signaling Pathway
JAK inhibitors are small molecules that target the Janus kinase family of enzymes, which are critical for signaling downstream of multiple cytokine receptors, including the IL-6 receptor.
Figure 4. JAK inhibitor mechanism of action.
IV. Experimental Workflow Example
The following diagram illustrates a typical workflow for a clinical trial evaluating the synergistic effects of methotrexate and a biologic agent.
Figure 5. Clinical trial workflow for combination therapy.
V. Conclusion
The co-administration of methotrexate with biologic agents represents a cornerstone of therapy for many patients with chronic inflammatory diseases. The synergistic effects, leading to improved clinical responses and reduced immunogenicity, are well-documented across different classes of biologics. This guide provides a framework for understanding and comparing these combination therapies, offering valuable insights for researchers and drug development professionals working to advance the treatment of these complex conditions. Further research into personalized medicine approaches will likely refine the optimal use of these combination therapies for individual patients.
References
- 1. Comparative Effectiveness of Combining MTX with Biologic Drug Therapy Versus Either MTX or Biologics Alone for Early Rheumatoid Arthritis in Adults: a Systematic Review and Network Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methotrexate monotherapy and methotrexate combination therapy with traditional and biologic disease modifying antirheumatic drugs for rheumatoid arthritis: abridged Cochrane systematic review and network meta-analysis | The BMJ [bmj.com]
- 3. RA Guidelines Shouldn't Ignore the Power of Methotrexate Combo Therapy | RheumNow [rheumnow.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Immunogenicity to biological drugs in psoriasis and psoriatic arthritis | Clinics [elsevier.es]
- 6. Methotrexate Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methotrexate effect on immunogenicity and long-term maintenance of adalimumab in axial spondyloarthritis: a multicentric randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Low-Dose Oral Methotrexate in Increasing Anti-TNF Drug Levels and Reducing Immunogenicity in IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. quanticate.com [quanticate.com]
- 12. Website [eprovide.mapi-trust.org]
- 13. Validity of Outcome Measures - Clinical Review Report: Baricitinib (Olumiant) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. academic.oup.com [academic.oup.com]
- 16. jrheum.org [jrheum.org]
- 17. academic.oup.com [academic.oup.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Approaches for the Detection and Analysis of Anti-Drug Antibodies to Biopharmaceuticals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELISA Kit [ABIN2862660] - Plasma (EDTA - heparin), Serum [antibodies-online.com]
- 21. alpco.com [alpco.com]
- 22. Detection of adalimumab and anti-adalimumab levels by ELISA: clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Measurement of anti-drug antibodies to biologic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. rapidnovor.com [rapidnovor.com]
- 27. Methotrexate as combination partner of TNF inhibitors and tocilizumab. What is reasonable from an immunological viewpoint? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Folex Pfs (Methotrexate) in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper disposal of Folex Pfs, a brand name for the cytotoxic drug Methotrexate. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and to maintain compliance with regulatory standards. Methotrexate is a potent antimetabolite used in cancer chemotherapy and as an immunosuppressant; as such, it is classified as a hazardous drug requiring special handling and disposal protocols.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling any Methotrexate waste, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable safety measure to prevent accidental exposure through skin contact, inhalation, or ingestion.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested gloves (e.g., double-gloving with nitrile gloves) | Prevents skin contact with the cytotoxic drug. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and elastic or knit cuffs | Protects the body from contamination. |
| Eye Protection | Safety goggles or a face shield | Shields the eyes from splashes or aerosols. |
| Respiratory Protection | A NIOSH-certified respirator may be required depending on the manipulation (e.g., handling powders, cleaning spills) | Prevents inhalation of aerosolized drug particles. |
All handling of Methotrexate and its waste should be conducted in a designated area, preferably within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to minimize environmental contamination.
Step-by-Step Disposal Procedures
The proper disposal of Methotrexate waste is contingent on the type of waste generated. All waste contaminated with Methotrexate must be segregated from regular laboratory trash and handled as cytotoxic waste.
Segregation of Waste
Immediately upon generation, all Methotrexate-contaminated materials must be placed in clearly labeled, leak-proof, and puncture-resistant containers. These containers must be designated for "Cytotoxic Waste" or "Chemotherapy Waste" and should be yellow in color for easy identification.
Disposal of Different Waste Types
a. Solid Waste:
-
Items: Includes gloves, gowns, bench liners, empty vials, and any other disposable materials that have come into contact with Methotrexate.
-
Procedure:
-
Place all contaminated solid waste directly into the designated yellow cytotoxic waste container.
-
Do not overfill the container.
-
Once the container is three-quarters full, securely close and seal the lid.
-
Store the sealed container in a designated, secure area away from general traffic until it is collected by a licensed hazardous waste disposal service.
-
b. Sharps Waste:
-
Items: Includes needles, syringes, and any other sharp objects contaminated with Methotrexate.
-
Procedure:
-
Place all contaminated sharps directly into a designated, puncture-resistant, and leak-proof sharps container that is also labeled for cytotoxic waste.
-
Never recap, bend, or break needles.
-
Once the sharps container is three-quarters full, securely lock the lid.
-
Place the sealed sharps container into the larger yellow cytotoxic waste container for final disposal.
-
c. Liquid Waste:
-
Items: Includes unused or expired Methotrexate solutions and any liquids used for rinsing contaminated containers.
-
Procedure:
-
Collect all liquid Methotrexate waste in a designated, leak-proof, and clearly labeled container. This container should be compatible with the chemical nature of the waste.
-
Do not pour liquid Methotrexate waste down the drain.
-
The liquid waste will be collected by a licensed hazardous waste disposal service for appropriate treatment, which may include incineration.
-
Decontamination of Reusable Equipment
Any reusable equipment that comes into contact with Methotrexate must be decontaminated following a validated procedure. A common method involves a multi-step process:
-
Initial Rinse: Rinse the equipment with a suitable solvent to remove the bulk of the drug residue.
-
Deactivating Solution: Wash the equipment with a deactivating solution, such as a high-pH solution (e.g., sodium hypochlorite), to break down the cytotoxic agent. The effectiveness of the deactivating agent on Methotrexate should be verified.
-
Final Rinse: Thoroughly rinse the equipment with water.
-
Drying: Allow the equipment to air dry or dry it with clean, lint-free wipes.
All materials used in the decontamination process (e.g., wipes, cleaning solutions) must be disposed of as cytotoxic waste.
Experimental Workflow for Methotrexate Disposal
The following diagram illustrates the logical workflow for the proper disposal of Methotrexate waste in a laboratory setting.
Caption: Workflow for the safe disposal of Methotrexate waste.
Regulatory Compliance
All disposal procedures for Methotrexate must comply with federal, state, and local regulations. In the United States, this includes guidelines from the Occupational Safety and Health Administration (OSHA), the Environmental Protection Agency (EPA), and the National Institute for Occupational Safety and Health (NIOSH). It is the responsibility of the laboratory supervisor to ensure that all personnel are trained on these procedures and that the facility's disposal practices are in full compliance with all applicable laws. All institutions administering cytotoxic drugs should have a committee responsible for creating and maintaining policies and procedures for handling these materials.[1]
Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for this compound (Methotrexate) before handling or disposing of this substance.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Folex Pfs
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Folex Pfs (methotrexate), a cytotoxic agent. Adherence to these guidelines is mandatory to ensure the safety of all laboratory personnel.
This compound, containing the active ingredient methotrexate, is a potent antimetabolite and cytotoxic drug that requires stringent handling protocols to prevent occupational exposure.[1] Due to its potential to inhibit cell growth and its classification as a hazardous substance, all researchers, scientists, and drug development professionals must be thoroughly trained in these procedures before working with this compound.[2] Methotrexate is recognized as a reproductive toxin and may cause harm to an unborn child.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Preparation of Solutions & Weighing | Double Nitrile or PVC Gloves, Disposable Gown (solid front, back closure), Safety Glasses with Side Shields or Goggles, N95 Respirator (if not handled in a containment device) |
| Cell Culture & In Vitro Assays | Double Nitrile or PVC Gloves, Disposable Gown, Safety Glasses |
| Animal Dosing & Handling | Double Nitrile or PVC Gloves, Disposable Gown, Safety Glasses, and a Face Shield if splashes are possible |
| Waste Disposal | Double Nitrile or PVC Gloves, Disposable Gown, Safety Glasses |
| Spill Cleanup | Chemical-resistant Coveralls, Double Nitrile or PVC Gloves, Boots, and a Self-Contained Breathing Apparatus (SCBA) for large spills |
Occupational Exposure Limits
Researchers should be aware of the established occupational exposure limits (OELs) for methotrexate to minimize inhalation exposure. Engineering controls should be the primary means of controlling exposure.
| Organization | Occupational Exposure Limit (OEL) |
| Pfizer | 2 µg/m³ (8-hour Time-Weighted Average)[3] |
| Poland | 0.001 mg/m³[3] |
Experimental Protocols
Strict adherence to the following protocols is mandatory for all personnel handling this compound.
Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating the presence of a cytotoxic agent.
-
Containment: Preparation of this compound solutions should be performed within a Class II Biological Safety Cabinet (BSC) or a similar containment device to prevent the generation of aerosols and dust.
-
Personal Protective Equipment: Before beginning any procedure, don the appropriate PPE as outlined in the table above.
-
Weighing: If weighing the powdered form, do so on a plastic-backed absorbent pad within the BSC to contain any potential spills.
-
Solution Preparation: When preparing solutions, use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
Labeling: All containers holding this compound must be clearly labeled with the chemical name, concentration, and a cytotoxic hazard symbol.
-
Hand Washing: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.
Spill Management
In the event of a spill, immediate and appropriate action is crucial. Cytotoxic spill kits should be readily available in all areas where this compound is handled.[4]
-
Evacuate and Secure: Alert others in the area and evacuate non-essential personnel. Restrict access to the spill area.
-
Don PPE: Put on the appropriate PPE for spill cleanup, including a respirator if the spill involves powder.
-
Containment: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Cleanup: Working from the outside in, carefully clean the spill area. Place all contaminated materials into the designated cytotoxic waste container.
-
Decontamination: Decontaminate the area with a suitable cleaning agent, followed by a rinse with water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety officer.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to the following procedures.
-
Segregation: All items that have come into contact with this compound, including gloves, gowns, vials, syringes, and absorbent pads, must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.
-
Sharps: Needles and other sharps must be placed directly into a designated cytotoxic sharps container without being recapped or clipped.[4]
-
Container Sealing: Once the waste container is full, it should be securely sealed.
-
Incineration: All this compound waste must be disposed of through incineration by a licensed hazardous waste disposal company. Do not dispose of this waste in regular trash or down the drain.
Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
